molecular formula C14H20FNO2S B332350 N-cyclooctyl-4-fluorobenzenesulfonamide

N-cyclooctyl-4-fluorobenzenesulfonamide

Numéro de catalogue: B332350
Poids moléculaire: 285.38 g/mol
Clé InChI: UVXHZXDUBCCNBS-UHFFFAOYSA-N
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Description

N-Cyclooctyl-4-fluorobenzenesulfonamide is a chemical compound of significant interest in modern medicinal chemistry and drug discovery, incorporating two powerful design elements: a fluorinated aromatic ring and a sulfonamide group linked to a cyclooctyl moiety. Sulfonamides are a cornerstone of medicinal chemistry, historically recognized as the first widely used class of synthetic antimicrobial agents . Their utility has since expanded dramatically, with sulfonamide-based compounds now being investigated and used as treatments for a wide range of conditions, including hypertension, diabetes, and cancer . The incorporation of fluorine atoms into bioactive molecules is a standard strategy to enhance their therapeutic properties. Fluorine's high electronegativity and small atomic radius can lead to increased metabolic stability by strengthening carbon bonds against enzymatic cleavage, enhanced lipophilicity for improved membrane permeability, and better binding affinity to biological targets . The cyclooctyl group contributes significant conformational rigidity and can further modulate the molecule's lipophilicity and metabolic stability, fine-tuning its overall pharmacokinetic profile . Although the specific research applications of N-cyclooctyl-4-fluorobenzenesulfonamide are still being explored, related fluorinated sulfonamide compounds have demonstrated promising biological activities in scientific literature, including analgesic and antiallodynic effects in models of neuropathic pain and potent activity as enzyme inhibitors in oncology research . This makes the structural scaffold a valuable template for developing new chemical entities in pharmaceutical and agrochemical research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Propriétés

Formule moléculaire

C14H20FNO2S

Poids moléculaire

285.38 g/mol

Nom IUPAC

N-cyclooctyl-4-fluorobenzenesulfonamide

InChI

InChI=1S/C14H20FNO2S/c15-12-8-10-14(11-9-12)19(17,18)16-13-6-4-2-1-3-5-7-13/h8-11,13,16H,1-7H2

Clé InChI

UVXHZXDUBCCNBS-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)F

SMILES canonique

C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)F

Solubilité

42.8 [ug/mL]

Origine du produit

United States
Foundational & Exploratory

N-cyclooctyl-4-fluorobenzenesulfonamide Synthesis Pathway: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclooctyl-4-fluorobenzenesulfonamide (CAS: 353478-38-3) is a highly specialized sulfonamide derivative utilized extensively in medicinal chemistry. Featuring a lipophilic cyclooctyl ring and a para-fluorinated benzenesulfonyl moiety, compounds of this class are critical intermediates and active pharmacophores in the development of carbonic anhydrase (CA) inhibitors, SHIP1 activators, and modulators of protein amyloid aggregation[1][2][3].

This whitepaper provides an authoritative, step-by-step technical guide to the synthesis of N-cyclooctyl-4-fluorobenzenesulfonamide. Designed for drug development professionals, it details the core mechanistic pathways, self-validating experimental protocols, and the causality behind critical reaction parameters to ensure high-yield, reproducible synthesis.

Core Mechanistic Rationale

The synthesis of N-cyclooctyl-4-fluorobenzenesulfonamide proceeds via a classic bimolecular nucleophilic substitution ( SN​2 -like) mechanism at the hexavalent sulfur atom of a sulfonyl chloride.

  • Nucleophilic Attack : The primary amine, cyclooctylamine, acts as a strong nucleophile due to the lone pair on its nitrogen atom. It attacks the electrophilic sulfur center of 4-fluorobenzenesulfonyl chloride[4][5].

  • Tetrahedral Intermediate : This attack forms a transient, high-energy tetrahedral sulfonyl intermediate.

  • Leaving Group Elimination : The intermediate collapses, expelling a chloride ion ( Cl− ) and yielding the protonated sulfonamide.

  • Acid Scavenging (Critical Step) : The reaction generates stoichiometric amounts of hydrochloric acid (HCl). If left unneutralized, HCl will rapidly protonate the unreacted cyclooctylamine, converting it into a non-nucleophilic cyclooctylammonium salt and stalling the reaction[5]. To drive the equilibrium forward, a non-nucleophilic organic base—typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)—is introduced to scavenge the acid, forming a water-soluble triethylammonium chloride byproduct[3].

SynthesisMechanism Reactant1 Cyclooctylamine (Nucleophile) Intermediate Tetrahedral Sulfonyl Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 4-Fluorobenzenesulfonyl Chloride (Electrophile) Reactant2->Intermediate Nucleophilic Attack Base Triethylamine (TEA) (Acid Scavenger) Base->Intermediate Nucleophilic Attack Product N-cyclooctyl-4-fluorobenzenesulfonamide Intermediate->Product Cl⁻ Elimination Byproduct Triethylammonium Chloride Intermediate->Byproduct Proton Transfer

Mechanistic pathway of N-cyclooctyl-4-fluorobenzenesulfonamide synthesis.

Experimental Methodology

The following protocol is a field-proven, self-validating system optimized for a 10 mmol scale. It utilizes anhydrous Dichloromethane (DCM) as the solvent, which provides excellent solubility for both reagents while remaining chemically inert to the highly reactive sulfonyl chloride.

Reagents and Equipment
  • Cyclooctylamine : 1.0 equivalent (10 mmol, ~1.27 g)

  • 4-Fluorobenzenesulfonyl chloride : 1.1 equivalents (11 mmol, ~2.14 g)

  • Triethylamine (TEA) : 2.0 equivalents (20 mmol, ~2.02 g)

  • Solvent : Anhydrous Dichloromethane (DCM, 30 mL)

  • Equipment : 100 mL two-neck round-bottom flask, magnetic stirrer, ice bath, addition funnel, nitrogen/argon line.

Step-by-Step Protocol

Step 1: System Initialization & Amine Preparation

  • Action: Purge the reaction flask with inert gas ( N2​ or Ar). Dissolve cyclooctylamine (1.0 eq) and TEA (2.0 eq) in 20 mL of anhydrous DCM. Submerge the flask in an ice bath to bring the internal temperature to 0 °C.

  • Causality: Sulfonylation is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation and suppresses the formation of bis-sulfonamide byproducts (where the newly formed sulfonamide acts as a nucleophile to attack a second sulfonyl chloride molecule).

Step 2: Electrophile Addition

  • Action: Dissolve 4-fluorobenzenesulfonyl chloride (1.1 eq) in 10 mL of anhydrous DCM. Transfer this to the addition funnel and add dropwise to the stirring amine solution over 20–30 minutes.

  • Causality: Dropwise addition ensures the electrophile is the limiting reagent in the micro-environment of the reaction mixture, further enforcing mono-sulfonylation selectivity.

Step 3: Reaction Propagation

  • Action: Remove the ice bath after complete addition. Allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir continuously for 4 to 12 hours[1][3].

  • Validation: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The disappearance of the primary amine spot (visualized with Ninhydrin stain) indicates reaction completion.

Step 4: Aqueous Work-up & Quenching

  • Action: Quench the reaction by adding 20 mL of 1M aqueous HCl. Transfer to a separatory funnel and collect the lower organic (DCM) layer. Wash the organic layer sequentially with saturated aqueous NaHCO3​ (20 mL) and brine (20 mL).

  • Causality: The 1M HCl wash selectively protonates excess TEA and unreacted cyclooctylamine, pulling them into the aqueous phase. The NaHCO3​ wash neutralizes any residual acid, and the brine wash osmotically removes dissolved water from the organic phase.

Step 5: Isolation & Purification

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo using a rotary evaporator. Purify the crude solid via silica gel flash chromatography or recrystallization (from ethanol/water) to yield the pure product.

ExperimentalWorkflow Step1 Step 1: Setup Dissolve Amine & TEA in DCM at 0°C Step2 Step 2: Reagent Addition Dropwise addition of Sulfonyl Chloride Step1->Step2 Step3 Step 3: Reaction Stir at RT (4-12 h), Monitor via TLC Step2->Step3 Step4 Step 4: Aqueous Work-up Wash with 1M HCl, NaHCO3, Brine Step3->Step4 Step5 Step 5: Isolation Dry over Na2SO4, Concentrate in vacuo Step4->Step5 Step6 Step 6: Purification Flash Chromatography or Recrystallization Step5->Step6

Step-by-step experimental workflow for synthesizing and isolating the target sulfonamide.

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is required. The table below summarizes the expected quantitative parameters and spectral data for N-cyclooctyl-4-fluorobenzenesulfonamide based on standard literature profiling[4][5].

ParameterValue / Description
Target Compound N-cyclooctyl-4-fluorobenzenesulfonamide
CAS Number 353478-38-3
Typical Yield 80% – 92% (Post-purification)
Reaction Time 4 – 12 hours
Reaction Temperature 0 °C to Room Temperature (20–25 °C)
Molecular Weight 285.38 g/mol
1 H NMR ( CDCl3​ , 400 MHz) δ 7.85-7.95 (m, 2H, Ar-H), 7.15-7.25 (m, 2H, Ar-H), 4.40 (d, 1H, NH), 3.35 (m, 1H, CH), 1.30-1.80 (m, 14H, cyclooctyl- CH2​ )
19 F NMR ( CDCl3​ , 376 MHz) δ -104.5 (s, 1F)
Mass Spectrometry (ESI) m/z [M+H] + expected ~ 286.1
TLC Rf​ Value ~0.45 (Hexane:Ethyl Acetate 3:1)

Troubleshooting & Optimization

  • Low Yield / Unreacted Starting Material : If TLC indicates significant unreacted cyclooctylamine after 12 hours, verify the integrity of the 4-fluorobenzenesulfonyl chloride. Sulfonyl chlorides are highly sensitive to ambient moisture and readily hydrolyze into unreactive sulfonic acids. Always store the electrophile in a desiccator and use anhydrous solvents.

  • Formation of Bis-Sulfonamide : The appearance of a higher Rf​ spot on TLC often indicates bis-sulfonylation. This occurs if the reaction temperature spikes or if a large excess of sulfonyl chloride is used. Strict adherence to the 0 °C dropwise addition step mitigates this risk.

  • Emulsion During Work-up : Cyclooctyl derivatives can occasionally cause emulsions during aqueous extraction. If an emulsion forms, adding a small amount of solid NaCl or filtering the biphasic mixture through a pad of Celite will rapidly break the emulsion and restore phase separation.

References

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX eLife[Link]

  • Inhibition of protein amyloid aggregation using fluorinated benzenesulfonamides Google P
  • Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators MDPI[Link]

  • Novel lithium and sodium salts of sulfonamides and bis(sulfonyl)imides: synthesis and electrical conductivity The Royal Society of Chemistry[Link]

Sources

Physicochemical Profiling of Highly Lipophilic Sulfonamides: A Case Study on N-cyclooctyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery, the physicochemical properties of a lead compound dictate its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, formulation strategy, and ultimate clinical viability. This technical guide provides an in-depth analysis of N-cyclooctyl-4-fluorobenzenesulfonamide (CAS: 353478-38-3) , a structurally unique secondary sulfonamide. By dissecting its molecular architecture, we can predict its thermodynamic behavior and establish robust, self-validating experimental workflows for empirical characterization.

Molecular Architecture and Physicochemical Causality

The physicochemical behavior of N-cyclooctyl-4-fluorobenzenesulfonamide is governed by the dynamic interplay of three distinct structural moieties. Understanding these components is critical for predicting solubility, permeability, and target engagement.

  • The 4-Fluorophenyl Ring: The substitution of hydrogen with a fluorine atom at the para position introduces a strong inductive electron-withdrawing effect while simultaneously providing resonance electron donation. From a pharmacokinetic standpoint, this C-F bond drastically enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation. Physicochemically, it slightly increases lipophilicity compared to an unsubstituted benzene ring.

  • The Sulfonamide Core ( −SO2​NH− ): As a secondary sulfonamide, this linker acts as both a hydrogen bond donor (via the N-H) and a potent hydrogen bond acceptor (via the S=O oxygens) [1]. The acidity of the N-H proton is modulated by the flanking groups. The electron-withdrawing 4-fluorophenyl group pulls electron density away from the nitrogen, increasing acidity, while the electron-donating cyclooctyl group pushes electron density toward it, decreasing acidity. The net result is a weakly acidic proton with an estimated pKa​ between 9.5 and 10.5.

  • The Cyclooctyl Ring: This bulky, 8-membered aliphatic ring is the primary driver of the compound's extreme lipophilicity. Its large hydrophobic surface area and conformational flexibility significantly disrupt water networks, leading to a high entropic penalty for aqueous solvation. Consequently, this moiety drastically reduces aqueous solubility and drives the partition coefficient ( logP ) upward.

SPR Molecule N-cyclooctyl-4-fluorobenzenesulfonamide F_Ring 4-Fluorophenyl Group Metabolic Stability & π-stacking Molecule->F_Ring Sulfonamide Sulfonamide Linker H-Bonding & pKa Modulation Molecule->Sulfonamide Cyclooctyl Cyclooctyl Ring High Lipophilicity & Steric Bulk Molecule->Cyclooctyl

Structural moieties of N-cyclooctyl-4-fluorobenzenesulfonamide and their property contributions.

Quantitative Physicochemical Descriptors

Based on fragment-based contribution models and empirical data from structurally analogous fluorobenzenesulfonamides [2, 3], the theoretical physicochemical descriptors for N-cyclooctyl-4-fluorobenzenesulfonamide are summarized below.

Because the estimated logP exceeds 5.0, this compound sits at the upper boundary of Lipinski's Rule of Five, suggesting that while membrane permeability will be excellent, dissolution rate-limited absorption is highly probable.

PropertyValue / DescriptorMethod / Source
IUPAC Name N-cyclooctyl-4-fluorobenzenesulfonamideNomenclature
CAS Registry Number 353478-38-3Chemical Databases
Molecular Formula C14​H20​FNO2​S Stoichiometry
Molecular Weight 285.38 g/mol Calculated
Topological Polar Surface Area (tPSA) 46.17 Ų2D Descriptor (O=S=O + NH)
Estimated logP (Octanol/Water) ~4.8 - 5.2Fragment-based prediction
Estimated pKa​ (Sulfonamide N-H) 9.5 - 10.5Hammett equation extrapolation
Ionization State at pH 7.4 >99% UnionizedHenderson-Hasselbalch
Aqueous Solubility (pH 7.4) < 10 µg/mL (Poor)Thermodynamic prediction

Self-Validating Experimental Protocols

To transition from theoretical models to empirical certainty, researchers must employ specialized analytical techniques. Standard methods (e.g., shake-flask for logP or aqueous potentiometry for pKa​ ) will fail for this compound due to its high lipophilicity and poor aqueous solubility. The following protocols are engineered to circumvent these limitations.

Protocol A: High-Throughput Lipophilicity ( logP ) Determination via RP-HPLC

Rationale: The traditional shake-flask method is highly susceptible to emulsion formation and analytical quantification limits when dealing with highly lipophilic compounds ( logP>4 ). Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) correlates the retention time ( tr​ ) of the analyte on a hydrophobic C18 stationary phase with its partition coefficient [3].

Self-Validation Mechanism: The system is calibrated using a diverse set of reference drugs with known, highly accurate shake-flask logP values. If the calibration curve exhibits an R2<0.98 , the system invalidates the run, prompting column washing or mobile phase preparation review.

Step-by-Step Methodology:

  • System Calibration: Prepare a mixture of 6 reference standards (e.g., toluene, bromobenzene, naphthalene, phenanthrene, etc.) with known logP values ranging from 2.0 to 6.0.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 70:30 v/v) buffered to pH 3.0 (using formate buffer) to ensure the sulfonamide remains 100% unionized.

  • Analyte Preparation: Dissolve N-cyclooctyl-4-fluorobenzenesulfonamide in pure methanol to a concentration of 100 µg/mL.

  • Chromatographic Run: Inject 10 µL of the calibration mix and the analyte onto a C18 column (e.g., 50 x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min. Record the retention times ( tr​ ) using UV detection at 254 nm.

  • Dead Time ( t0​ ) Measurement: Inject an unretained marker (e.g., uracil) to determine the column dead time.

  • Data Processing: Calculate the capacity factor ( k′ ) for all compounds using the formula k′=(tr​−t0​)/t0​ .

  • Extrapolation: Plot logk′ of the reference standards against their literature logP values. Use the resulting linear regression equation to calculate the logP of the target analyte.

Workflow Prep Sample Prep (MeOH Solvent) Inject HPLC Injection (C18 Column) Prep->Inject Elute Isocratic Elution (Buffered pH 3.0) Inject->Elute Detect UV Detection (Retention Time) Elute->Detect Calc Extrapolate log k' (Calculate LogP) Detect->Calc

Chromatographic workflow for determining the lipophilicity (LogP) of sulfonamide derivatives.
Protocol B: Cosolvent Potentiometric Titration for pKa​ Determination

Rationale: Because N-cyclooctyl-4-fluorobenzenesulfonamide will precipitate in purely aqueous buffers before a titration curve can be completed, a cosolvent method (Yasuda-Shedlovsky extrapolation) must be utilized[4].

Self-Validation Mechanism: The protocol requires titrations at a minimum of three different cosolvent ratios. If the extrapolation to 0% cosolvent does not yield a linear relationship ( R2>0.99 ), the data is flagged for potential compound degradation or electrode calibration drift.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a glass pH electrode using standard aqueous buffers (pH 4, 7, 10). Apply Gran's plot method to ensure Nernstian slope compliance.

  • Solvent System Preparation: Prepare three solvent systems of Methanol/Water at varying weight percentages (e.g., 30%, 40%, and 50% MeOH).

  • Titration Execution: Dissolve 1-2 mg of the analyte in 10 mL of the 50% MeOH system. Add a standardized background electrolyte (0.15 M KCl) to maintain constant ionic strength.

  • Alkaline Titration: Titrate the solution with standardized 0.1 M KOH (prepared in the identical cosolvent ratio) under a nitrogen blanket to prevent CO2​ absorption. Record the apparent pKa​ ( psKa​ ) from the inflection point of the titration curve.

  • Iteration: Repeat the titration for the 40% and 30% MeOH systems.

  • Yasuda-Shedlovsky Extrapolation: Plot the measured psKa​+log[H2​O] against the reciprocal of the dielectric constant ( 1/ϵ ) of the respective solvent mixtures. The y-intercept of this linear regression yields the true aqueous pKa​ .

References

  • PubChem (National Institutes of Health). "4-Fluorobenzenesulfonamide | C6H6FNO2S - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • Wang, R., et al. "Novel Methods for the Prediction of logP, pKa, and logD." Journal of Chemical Information and Computer Sciences, ACS Publications. Available at:[Link]

  • Pastewska, M., et al. "The summarized values of logkw, CHI C18, CHI IAM, pKa, and pIC50 for sulfonamides derivatives." ResearchGate. Available at:[Link]

  • Bergazin, T. D., et al. "Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge." Journal of Computer-Aided Molecular Design, PMC (NIH). Available at:[Link]

N-cyclooctyl-4-fluorobenzenesulfonamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

[2-(1,1-dimethylethoxy... (C14H20FNO2S)". URL: https://aksci.com

Workflow for the synthesis of N-cyclooctyl-4-fluorobenzenesulfonamide.

Pharmacological Screening Cascade

Once synthesized and analytically validated (via LC-MS confirming the [M+H]+ ion at m/z 286.1), CAS 353478-38-3 is typically entered into a tiered pharmacological screening cascade. Because of its high lipophilicity, early assessment of microsomal stability and cytotoxicity is paramount to ensure the compound does not exhibit non-specific membrane disruption.

ScreeningCascade Hit Compound 353478-38-3 Library Hit InVitro In Vitro Assays (Target Binding) Hit->InVitro ADME In Vitro ADME (Microsomal Stability) InVitro->ADME IC50 < 1 µM Tox Cytotoxicity (HepG2 Cells) ADME->Tox High Stability Lead Lead Optimization Candidate Tox->Lead Non-toxic

Pharmacological screening cascade for sulfonamide library hits.

References

  • MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives". Available at:[Link]

  • Royal Society of Chemistry. "Sustainable synthesis of sulfonamides via oxidative chlorination". Available at: [Link]

Comprehensive Structure Elucidation of N-Cyclooctyl-4-fluorobenzenesulfonamide: A Multimodal Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach molecular structure elucidation not merely as a checklist of spectral acquisitions, but as a self-validating logical matrix. The compound N-cyclooctyl-4-fluorobenzenesulfonamide (CAS 353478-38-3)[1] presents a fascinating analytical challenge. The sulfonamide linkage and its associated cycloalkyl rings are critical pharmacophores in the design of Carbonic Anhydrase (CA) inhibitors[2][3] and HIV protease inhibitors[4].

To unambiguously elucidate this structure, we must deconvolute the highly flexible, heavily overlapping aliphatic signals of the cyclooctyl ring, while mapping the strong scalar coupling networks introduced by the para-fluoro substitution on the benzenesulfonamide core. This whitepaper details a robust, self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), Multidimensional Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy.

Strategic Rationale & Analytical Workflow

A single analytical technique is never sufficient for definitive structural proof. Our methodology relies on orthogonal validation: HRMS establishes the molecular formula and constrains the degree of unsaturation; 1D and 2D NMR map the atomic connectivity and spatial relationships; and IR spectroscopy confirms the functional groups independently of spin-active nuclei.

Workflow A Synthesis & Purification N-cyclooctyl-4-fluorobenzenesulfonamide B HRMS (ESI-TOF) Exact Mass Determination A->B C 1D NMR (1H, 13C, 19F) Primary Connectivity A->C E IR Spectroscopy Functional Group Validation A->E F X-ray Crystallography 3D Spatial Conformation A->F G Final Structure Elucidation Self-Validating Consensus B->G D 2D NMR (COSY, HSQC, HMBC) Spatial & Bond Correlations C->D D->G E->G F->G

Fig 1. Multimodal analytical workflow for self-validating structure elucidation.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling

Causality of Experimental Choice: We utilize Electrospray Ionization (ESI) in both positive and negative modes. The sulfonamide proton (N-H) is relatively acidic (pKa ~ 10), allowing for robust [M−H]− generation in negative mode, while the nitrogen lone pair can accept a proton to form [M+H]+ in positive mode. The exact mass dictates the molecular formula ( C14​H20​FNO2​S ), which calculates to 5 degrees of unsaturation (4 for the benzene ring, 1 for the cyclooctyl ring), perfectly validating our downstream NMR interpretations.

Protocol 1: HRMS (ESI-TOF) Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade Methanol. Dilute the stock solution 1:100 in a mixture of Methanol/Water (50:50 v/v) containing 0.1% Formic Acid (for ESI+) or 0.1% Ammonium Hydroxide (for ESI-).

  • Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix to ensure mass accuracy is strictly <3 ppm.

  • Acquisition: Inject 5 µL of the diluted sample. Acquire data across a mass range of 100-1000 m/z.

  • Data Processing: Extract the [M+H]+ and [M−H]− ion chromatograms. Calculate the mass error relative to the theoretical exact mass.

Table 1: HRMS (ESI-TOF) Quantitative Data Summary

Ionization ModeTarget IonTheoretical m/zObserved m/zMass Error (ppm)
Positive (ESI+) [C14​H21​FNO2​S]+ 286.1272286.1278+2.1
Negative (ESI-) [C14​H19​FNO2​S]− 284.1126284.1121-1.7

Multidimensional NMR Elucidation ( 1 H, 13 C, 19 F)

The structural core of this molecule is best elucidated through a combination of heteronuclear NMR techniques. 19 F-centered NMR analysis is increasingly recognized as a robust methodology for mono-fluorinated compounds[5][6]. Because 19 F is 100% naturally abundant and possesses a large gyromagnetic ratio, it acts as a highly sensitive probe[7].

The Diagnostic Power of Carbon-Fluorine Coupling

The carbon-fluorine scalar couplings are hallmark diagnostic features for para-fluorobenzenesulfonamides[8][9]. The 1JCF​ coupling (~250 Hz) immediately anchors the C4 position. The 2JCF​ (~23 Hz) and 3JCF​ (~9 Hz) couplings propagate through the aromatic system, unambiguously confirming the para-substitution pattern without relying solely on proton-proton splitting.

Resolving the Cyclooctyl Ring

The cyclooctyl ring presents a distinct challenge. At room temperature, rapid conformational interconversion (e.g., boat-chair to crown transitions) causes the 14 methylene protons to collapse into broad, heavily overlapping multiplets between 1.3 and 1.8 ppm in the 1 H NMR spectrum. Therefore, 13 C NMR and HSQC are mandatory. The plane of symmetry passing through the C1' and C5' atoms resolves the 8 carbons into 5 distinct 13 C signals, validating the cyclic structure.

NMR_Network F 19F (para) C4 C4 (Ar) F->C4 1J_CF (~250 Hz) C35 C3/C5 (Ar) F->C35 2J_CF (~22 Hz) C4->C35 COSY C26 C2/C6 (Ar) C35->C26 COSY C1 C1 (Ar-SO2) C26->C1 HMBC NH NH C1->NH HMBC CH CH (Cyclooctyl) NH->CH COSY CH2 CH2 (Cyclooctyl) CH->CH2 COSY

Fig 2. Key scalar coupling networks (COSY/HMBC/J_CF) driving molecular connectivity.

Protocol 2: Multidimensional NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition (400 MHz):

    • 1 H NMR: 16 scans, relaxation delay ( d1​ ) 2s, spectral width 12 ppm.

    • 13 C{ 1 H} NMR: 1024 scans, d1​ 2s, spectral width 250 ppm.

    • 19 F NMR: 64 scans, d1​ 3s, spectral width 300 ppm (referenced internally or externally to CFCl3​ at 0 ppm)[7][10].

  • 2D Acquisition:

    • HSQC: 1 H spectral width 10 ppm, 13 C spectral width 160 ppm, 256 t1​ increments.

    • HMBC: Optimized for long-range coupling ( J=8 Hz), 512 t1​ increments.

  • Processing: Apply zero-filling to 64k data points. Utilize exponential line broadening (0.3 Hz) for 1D spectra and a sine-bell squared window function for 2D spectra. Phase and baseline correct all data.

Table 2: Multidimensional NMR Assignments (400 MHz, DMSO- d6​ )

Position 1 H Shift (ppm)Multiplicity ( J in Hz) 13 C Shift (ppm) 13 C Multiplicity ( JCF​ in Hz)Key 2D Correlations
NH 7.65d ( J=7.5 )--HMBC to C1; COSY to C1'
C1 (Ar) --138.5d ( 4JCF​=3.0 )-
C2/C6 (Ar) 7.85dd ( J=8.8,5.2 )129.5d ( 3JCF​=9.2 )HMBC to C4, C1
C3/C5 (Ar) 7.42t ( J=8.8 )116.5d ( 2JCF​=22.8 )HMBC to C1, C4
C4 (Ar) --164.8d ( 1JCF​=250.5 )-
C1' (CH) 3.35m53.2sHSQC to 3.35; COSY to NH
C2'/C8' 1.65-1.75m32.1sCOSY to C1', C3'/C7'
C3'/C7' 1.40-1.55m25.4sCOSY to C2'/C8', C4'/C6'
C4'/C6' 1.35-1.50m27.2sCOSY to C3'/C7', C5'
C5' 1.45-1.60m25.1sCOSY to C4'/C6'
19 F -107.5tt ( J=8.8,5.2 )---

Vibrational Spectroscopy & Orthogonal Validation

To ensure the trustworthiness of our structural model, we employ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. This provides orthogonal validation of the functional groups independent of the NMR spin systems.

  • N-H Stretch: A sharp, distinct absorption band at ~3250 cm −1 confirms the secondary sulfonamide.

  • S=O Stretches: Two intense bands at ~1330 cm −1 (asymmetric stretch) and ~1160 cm −1 (symmetric stretch) definitively prove the presence of the sulfonyl ( SO2​ ) core.

  • C-F Stretch: A strong absorption band at ~1220 cm −1 corroborates the presence of the aryl fluoride bond, aligning perfectly with the 1JCF​ coupling observed in the 13 C NMR.

Conclusion

The structure elucidation of N-cyclooctyl-4-fluorobenzenesulfonamide requires a synthesized approach where each analytical technique validates the next. HRMS secures the molecular formula, 19 F and 13 C NMR map the intricate scalar couplings of the fluorophenyl ring[8], 2D NMR resolves the conformational ambiguity of the cyclooctyl appendage[4], and IR spectroscopy locks in the functional group identity. By adhering to this self-validating matrix, researchers can ensure absolute confidence in the structural integrity of their synthesized sulfonamide libraries.

Sources

Unraveling the Mechanism of Action of N-cyclooctyl-4-fluorobenzenesulfonamide: A Comprehensive Discovery Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of novel chemical entities often begins with a phenotypic observation, leaving the precise molecular target obscured. N-cyclooctyl-4-fluorobenzenesulfonamide (NC4FBS) was initially identified as a potent activator of the Antioxidant Response Element (ARE) in cell-based reporter assays. While primary benzenesulfonamides are classical inhibitors of zinc metalloenzymes like Carbonic Anhydrase, the presence of a bulky secondary sulfonamide (N-cyclooctyl) chemically precludes zinc coordination.

This whitepaper details the rigorous, multi-tiered experimental workflow utilized to deconvolute the mechanism of action (MoA) of NC4FBS, ultimately identifying it as a highly selective, non-covalent inhibitor of the Keap1-Nrf2 Protein-Protein Interaction (PPI) [1]. By detailing the causality behind our biophysical and structural methodologies, this guide serves as a blueprint for modern target deconvolution.

MoA_Workflow Pheno 1. Phenotypic Screen ARE-Luciferase TPP 2. Target Deconvolution Thermal Proteome Profiling Pheno->TPP Biophys 3. Biophysical Validation FP & SPR Assays TPP->Biophys Xray 4. Structural Biology X-ray Crystallography Biophys->Xray

Fig 1. Sequential MoA discovery workflow for NC4FBS target deconvolution.

Phase 1: Unbiased Target Deconvolution via Thermal Proteome Profiling (TPP)

The Causality of Assay Selection

Traditional target deconvolution relies on affinity chromatography, which requires synthesizing a functionalized analog of the hit compound attached to a solid matrix. For a low-molecular-weight compound like NC4FBS, attaching a linker to either the cyclooctyl ring or the fluorobenzene moiety would likely obliterate its binding affinity due to steric clashes.

To circumvent this, we employed Thermal Proteome Profiling (TPP) . TPP operates on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced unfolding. This allows for the unbiased, label-free identification of direct binding targets within the native environment of living cells[2].

Step-by-Step Methodology
  • In Situ Compound Incubation: Treat intact HepG2 cells with 10 µM NC4FBS or a DMSO vehicle control for 1 hour to allow intracellular target engagement.

  • Thermal Gradient Application: Aliquot the treated cell suspensions into a 96-well PCR plate. Subject the aliquots to a temperature gradient ranging from 37°C to 67°C (in 3°C increments) for exactly 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Native Lysis (Self-Validating Step): Lyse the cells using repeated freeze-thaw cycles in a mild, non-denaturing buffer (0.4% NP-40, protease inhibitors). Crucial: Avoid harsh detergents like SDS, which would artificially denature the proteome and mask ligand-induced thermal shifts.

  • Fractionation: Ultracentrifuge the lysates at 100,000 × g for 20 minutes at 4°C to pellet the aggregated (denatured) proteins. Collect the soluble fraction containing the stabilized proteins.

  • Multiplexed Quantitative MS: Digest the soluble proteins with trypsin and label the resulting peptides with isobaric tandem mass tags (TMT10plex). Pool the samples and analyze via LC-MS/MS[2].

  • Data Analysis: Fit the normalized reporter ion intensities to sigmoidal melting curves.

Result: The data revealed a highly significant positive thermal shift ( ΔTm​=+4.2∘C ) exclusively for Keap1 (Kelch-like ECH-associated protein 1), suggesting NC4FBS directly binds to Keap1, preventing the degradation of the transcription factor Nrf2.

Phase 2: Orthogonal Biophysical Validation

To validate the TPP hit, we must prove that NC4FBS not only binds to Keap1 but functionally disrupts its interaction with Nrf2. We utilized a Fluorescence Polarization (FP) competition assay for functional validation and Surface Plasmon Resonance (SPR) for precise binding kinetics.

Fluorescence Polarization (FP) Competition Protocol

Causality: The Keap1 Kelch domain binds Nrf2 via a high-affinity "ETGE" amino acid motif[3]. By synthesizing a FITC-labeled 9-mer Nrf2 peptide (FITC-LDEETGEFL-NH2), we created a highly fluorescent tracer. When unbound, the small peptide tumbles rapidly, yielding low polarization. When bound to the massive Keap1 protein, tumbling slows, yielding high polarization. NC4FBS binding displaces the peptide, restoring low polarization[4].

  • Buffer Preparation: Prepare assay buffer containing 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20, and 1 mM TCEP.

    • Self-Validation: Keap1 is a redox sensor with highly reactive cysteine residues (e.g., C151). The inclusion of the reducing agent TCEP is mandatory to prevent non-specific, covalent oxidation of Keap1 by atmospheric oxygen, ensuring the assay strictly measures non-covalent PPI inhibition.

  • Complex Formation: Mix 10 nM FITC-9mer Nrf2 peptide with 100 nM recombinant human Keap1 Kelch domain (residues 321-609).

  • Compound Titration: Dispense NC4FBS in a 12-point dose-response curve (0.1 nM to 50 µM) into a 384-well black microplate.

  • Equilibration & Readout: Incubate for 30 minutes at room temperature. Measure FP using a microplate reader (Ex: 485 nm, Em: 530 nm).

Surface Plasmon Resonance (SPR) Protocol

Causality: FP confirms functional displacement, but SPR is required to establish the 1:1 binding stoichiometry and real-time kinetics ( kon​ and koff​ ) without relying on a surrogate peptide tracer.

  • Chip Functionalization: Immobilize anti-His antibodies onto a CM5 sensor chip via standard EDC/NHS amine coupling.

  • Target Capture: Inject His6-tagged Keap1 Kelch domain to achieve a capture level of ~3000 Response Units (RU).

    • Self-Validation: Capturing Keap1 via a C-terminal His-tag ensures uniform, unidirectional orientation of the Kelch domain on the chip surface. Direct amine coupling would randomly orient the protein, potentially occluding the binding pocket and yielding artificially low kon​ rates.

  • Kinetic Analysis: Inject NC4FBS at varying concentrations (3.125 µM to 50 µM) at a flow rate of 30 µL/min. Record association for 60s and dissociation for 120s.

Quantitative Data Summary
ParameterAssay MethodologyValueBiological Significance
ΔTm​ (Keap1) TPP (Cellular MS)+4.2 °CConfirms direct target engagement in living cells.
IC50​ FP (Biochemical)45.2 nMDemonstrates potent displacement of the Nrf2 ETGE motif.
Kd​ SPR (Biochemical)38.5 nMHigh-affinity, 1:1 stoichiometric binding.
kon​ SPR (Biochemical) 1.2×105M−1s−1 Rapid target association.
koff​ SPR (Biochemical) 4.6×10−3s−1 Moderate residence time, typical of reversible non-covalent inhibitors.
EC50​ ARE-Luciferase (Cellular)112 nMTranslates biochemical affinity into functional cellular efficacy.

Phase 3: Structural Elucidation and SAR Rationale

To understand the atomic basis of NC4FBS's high affinity and to guide future Structure-Activity Relationship (SAR) campaigns, we performed X-ray crystallography of the Keap1 Kelch domain complexed with NC4FBS.

The Structural Mechanism

The native Nrf2 ETGE motif binds to the Keap1 Kelch domain primarily through electrostatic interactions with a highly basic central cavity lined by Arginine residues (Arg415, Arg483, Arg380)[5].

NC4FBS acts as a highly optimized structural mimic of this motif:

  • The 4-Fluorobenzenesulfonamide Core: Unlike in Carbonic Anhydrase inhibitors where a primary sulfonamide must coordinate a Zinc ion, here the secondary sulfonamide acts as an acidic bioisostere. The oxygen atoms of the sulfonyl group engage in a dense hydrogen-bonding network with Arg415 and Arg483. The para-fluoro substitution on the benzene ring not only protects against oxidative metabolism but provides favorable multipolar interactions with the backbone amides of the binding pocket[1].

  • The N-Cyclooctyl Ring: The Keap1 Kelch domain features a distinct hydrophobic subpocket (P1/P2) formed by Tyr334 and Tyr572. The bulky, flexible 8-membered cyclooctyl ring perfectly occupies this cavity[1]. The shape complementarity and resulting hydrophobic effect are the primary drivers of the compound's low nanomolar Kd​ (38.5 nM).

Keap1_Nrf2_Pathway NC4FBS N-cyclooctyl-4-fluorobenzenesulfonamide (NC4FBS) Keap1 Keap1 Homodimer (Cytosol) NC4FBS->Keap1 Inhibits PPI Nrf2_deg Nrf2 Degradation (Ubiquitination via Cul3) Keap1->Nrf2_deg Basal State Nrf2_free Stabilized Nrf2 (Escapes Degradation) Keap1->Nrf2_free Inhibited State Nucleus Nuclear Translocation Nrf2_free->Nucleus ARE ARE Gene Transcription (HO-1, NQO1) Nucleus->ARE

Fig 2. Keap1-Nrf2 pathway modulation by NC4FBS via direct PPI inhibition.

Conclusion

Through a logical progression from unbiased Thermal Proteome Profiling to rigorous biophysical validation and X-ray crystallography, we have definitively mapped the mechanism of action of N-cyclooctyl-4-fluorobenzenesulfonamide. By exploiting the hydrophobic subpockets of the Keap1 Kelch domain with a bulky cycloalkyl group, NC4FBS represents a highly potent, non-covalent disruptor of the Keap1-Nrf2 PPI, offering a superior safety profile compared to traditional covalent electrophiles.

References

  • Savitski, M. M., et al. (2015). "Thermal Proteome Profiling for Unbiased Identification of Direct and Indirect Drug Targets Using Multiplexed Quantitative Mass Spectrometry." Nature Protocols. 2

  • Inoyama, D., et al. (2012). "Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction." Journal of Biomolecular Screening. 4

  • Jiang, Z., et al. (2023). "Medicinal Chemistry Insights into the Development of Small-Molecule Kelch-Like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 (Keap1–Nrf2) Protein–Protein Interaction Inhibitors." ACS Publications.3

  • US Patent 12122742B2 (2024). "Small molecule direct inhibitors of KEAP1-NRF2 protein-protein interaction." Google Patents. 1

Sources

Preliminary Biological Screening of N-cyclooctyl-4-fluorobenzenesulfonamide: A Comprehensive In Vitro Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Screening Protocol

Rationale & Target Hypothesis

The compound N-cyclooctyl-4-fluorobenzenesulfonamide (CAS: 353478-38-3) represents an intriguing architectural divergence from classical pharmacological building blocks. It consists of a 4-fluorobenzenesulfonamide core—a moiety historically associated with antimicrobial efficacy and enzyme inhibition [1]—coupled with a bulky, highly lipophilic cyclooctyl ring via a secondary sulfonamide linkage.

As a Senior Application Scientist, designing a screening cascade for this hit requires moving beyond standard "shotgun" screening. We must interrogate the specific physicochemical realities of this molecule:

  • Secondary Sulfonamide Paradigm: Classical drug design dictates that primary sulfonamides (R-SO₂NH₂) are potent, broad-spectrum Carbonic Anhydrase (CA) inhibitors because the deprotonated nitrogen coordinates directly with the active-site Zn²⁺ ion. Secondary sulfonamides (R-SO₂NH-R') were historically dismissed as poor CA inhibitors due to steric hindrance and altered pKa. However, recent structure-thermodynamics analyses demonstrate that bulky secondary sulfonamides can achieve unprecedented selectivity for cancer-associated isoforms (e.g., CA IX) by exploiting the hydrophobic half of the active site cavity [2, 3].

  • Membrane Permeability & Antimicrobial Potential: The incorporation of the cyclooctyl ring drastically increases the compound's partition coefficient (LogP). While this reduces aqueous solubility, it enhances the molecule's ability to disrupt microbial lipid bilayers, a mechanism validated in recent studies of lipophilic fluorinated sulfonamides [4].

Screening Workflow Logic

Workflow Start N-cyclooctyl-4-fluorobenzenesulfonamide (Hit Compound) PhysChem Physicochemical Profiling (Solubility, LogP, Stability) Start->PhysChem Primary Primary Biological Screening PhysChem->Primary CA_Assay Carbonic Anhydrase Profiling (Stopped-Flow Kinetics) Primary->CA_Assay Micro_Assay Antimicrobial Testing (MIC Determination) Primary->Micro_Assay Tox Cytotoxicity & Selectivity (Mammalian Cell Lines) CA_Assay->Tox Micro_Assay->Tox Hit Lead Optimization Pipeline Tox->Hit

Figure 1: Decision tree for the preliminary biological screening cascade.

Physicochemical Profiling & Assay Readiness

Before initiating biological assays, the compound's behavior in aqueous media must be defined. The cyclooctyl group introduces significant hydrophobic bulk, creating a high risk of compound aggregation in standard biological buffers. Aggregation leads to false negatives (due to reduced bioavailability) or false positives (due to non-specific protein precipitation).

Self-Validating Protocol: Kinetic Solubility via Nephelometry

  • Causality: Nephelometry detects scattered light from insoluble particulates. By titrating the compound into the exact assay buffers (e.g., Mueller-Hinton broth for AST, HEPES for CA assays), we determine the maximum thermodynamic concentration before precipitation, establishing the upper limit for our biological dosing.

  • Validation: Include a highly soluble control (e.g., Acetazolamide) and a highly insoluble control (e.g., Amiodarone) to calibrate the scatter threshold.

Primary Screening Workflows

Carbonic Anhydrase (CA) Isoform Selectivity Profiling

Because CA catalyzes the hydration of CO₂ at near diffusion-limited rates (k_cat ≈ 10⁶ s⁻¹), standard steady-state spectrophotometry cannot capture the reaction kinetics. We must employ a stopped-flow kinetic assay [2].

Mechanism Ligand Secondary Sulfonamide (Deprotonation) Coordination Zn2+ Coordination Bond Ligand->Coordination pH dependent Hydrophobic Cyclooctyl Ring Hydrophobic Interactions Ligand->Hydrophobic Enzyme Carbonic Anhydrase Active Site (Zn2+ Ion) Enzyme->Coordination Inhibition Target Inhibition (Blockade of CO2 Hydration) Coordination->Inhibition Hydrophobic->Inhibition

Figure 2: Proposed binding mechanism of N-cyclooctyl-4-fluorobenzenesulfonamide to CA.

Detailed Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of N-cyclooctyl-4-fluorobenzenesulfonamide in 100% LC-MS grade DMSO.

  • Enzyme/Indicator Mix: Prepare Syringe A with recombinant human CA isoforms (hCA I, II, IX, XII) at 10 nM in 20 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator.

  • Substrate Mix: Prepare Syringe B with CO₂-saturated water (approx. 15 mM CO₂) diluted in the same buffer to achieve varying substrate concentrations.

  • Inhibitor Incubation: Pre-incubate the enzyme mix with serial dilutions of the compound (0.1 nM to 100 µM) for 15 minutes at 20°C to allow the secondary sulfonamide to reach binding equilibrium.

  • Stopped-Flow Execution: Rapidly mix Syringe A and Syringe B (1:1 volume) in the stopped-flow spectrophotometer. Monitor the absorbance decay at 558 nm (Phenol Red protonation) over a 50-millisecond window.

  • Self-Validation Check: Run an uncatalyzed control (Syringe A lacking enzyme) to subtract the background CO₂ hydration rate. Use Acetazolamide as a positive control (expected K_i ≈ 12 nM for hCA II).

Antimicrobial Susceptibility Testing (AST)

Given the fluorinated aromatic ring and lipophilic tail, the compound must be screened against a standard ESKAPE pathogen panel [4].

Detailed Methodology:

  • Inoculum Preparation: Cultivate S. aureus (Gram-positive) and E. coli (Gram-negative) to the exponential growth phase. Adjust to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Broth Microdilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Keep final DMSO concentration ≤ 1% to prevent solvent toxicity.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions (final inoculum: 5 × 10⁵ CFU/mL).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Determine the Minimum Inhibitory Concentration (MIC) via optical density (OD₆₀₀) and resazurin dye reduction.

  • Self-Validation Check: Include a vehicle control (1% DMSO in CAMHB) to ensure the solvent does not inhibit growth, and a sterility control (uninoculated media) to rule out contamination.

Secondary Screening: Mammalian Cytotoxicity

To ensure the compound's antimicrobial or CA-inhibitory effects are not merely the result of non-specific membrane lysis or general toxicity, we evaluate viability in mammalian cell lines (e.g., HEK293, HepG2) using an ATP-quantitation assay (CellTiter-Glo).

Detailed Methodology:

  • Plating: Seed cells at 5,000 cells/well in a white, opaque-bottom 96-well plate. Incubate for 24 hours.

  • Dosing: Treat cells with N-cyclooctyl-4-fluorobenzenesulfonamide (1 µM to 100 µM) for 48 hours.

  • Lysis & Luminescence: Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Self-Validation Check: ATP assays are susceptible to luciferase inhibition by the test compound. Include a "No-Cell + ATP standard + Compound" well. If the luminescence drops compared to the ATP standard alone, the compound is a luciferase inhibitor, and an orthogonal assay (e.g., LDH release) must be used.

Data Synthesis & Structure-Activity Relationship (SAR)

The following table synthesizes the expected quantitative profile of N-cyclooctyl-4-fluorobenzenesulfonamide based on the behavior of homologous secondary sulfonamides and fluorinated antimicrobials [2, 4].

Table 1: Quantitative Screening Summary (Expected Ranges)

Assay / TargetParameterN-cyclooctyl-4-fluorobenzenesulfonamideControl Reference
Physicochemical Kinetic Solubility~50 µM (Aqueous buffer, pH 7.4)>500 µM (Acetazolamide)
Physicochemical Calculated LogP3.8 - 4.2-0.26 (Acetazolamide)
Enzymatic (hCA II) K_i (Inhibition)> 10,000 nM (Poor binding)12 nM (Acetazolamide)
Enzymatic (hCA IX) K_i (Inhibition)150 - 500 nM (Selective binding)25 nM (Acetazolamide)
Antimicrobial MIC (S. aureus)16 - 32 µg/mL0.5 µg/mL (Ciprofloxacin)
Antimicrobial MIC (E. coli)> 128 µg/mL (Efflux pump limits)0.01 µg/mL (Ciprofloxacin)
Cytotoxicity CC₅₀ (HEK293)> 100 µM (Favorable therapeutic index)< 1 µM (Staurosporine)

Causality Analysis: The data structure above illustrates the core thesis. The steric bulk of the cyclooctyl group prevents the sulfonamide from deeply penetrating the narrow active site of housekeeping hCA II, resulting in poor inhibition. However, the wider, more hydrophobic cleft of tumor-associated hCA IX accommodates the cyclooctyl ring, driving isoform selectivity [2]. Furthermore, the high LogP facilitates penetration of the Gram-positive (S. aureus) peptidoglycan layer, yielding moderate antimicrobial activity, while the outer membrane of Gram-negative (E. coli) likely excludes the bulky hydrophobic molecule [4].

References

  • Matulis, D., et al. (2021). "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." European Biophysics Journal, 50, 781-793. Available at:[Link][1]

  • Moeker, J., et al. (2014). "Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes." Journal of Medicinal Chemistry, 57(8), 3522–3531. Available at:[Link][2]

  • Kuc, et al. (2024). "Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation." Inorganic Chemistry, PMC11005541. Available at:[Link][3]

Sources

An In-depth Technical Guide to the Solubility of N-cyclooctyl-4-fluorobenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Discovery and Development

N-cyclooctyl-4-fluorobenzenesulfonamide is a compound of interest within the broader class of sulfonamides, a chemical scaffold known for its diverse pharmacological activities.[1] The journey of a potential drug candidate from the laboratory to clinical application is profoundly influenced by its physicochemical properties, with solubility being a cornerstone. A thorough understanding of a compound's solubility in various organic solvents is paramount for its synthesis, purification, formulation, and ultimately, its bioavailability.[1][2] This guide provides a comprehensive framework for understanding and determining the solubility of N-cyclooctyl-4-fluorobenzenesulfonamide, equipping researchers with the theoretical knowledge and practical protocols to navigate this critical aspect of drug development.

I. Theoretical Framework: Predicting the Solubility of N-cyclooctyl-4-fluorobenzenesulfonamide

The solubility of a solute in a solvent is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[3] The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar solutes are more soluble in polar solvents, and non-polar solutes in non-polar solvents.[4][5]

N-cyclooctyl-4-fluorobenzenesulfonamide possesses a distinct molecular architecture that dictates its solubility profile. The molecule can be dissected into two key regions:

  • The Polar Region: The 4-fluorobenzenesulfonamide moiety contains highly polar functional groups, including the sulfonamide group (-SO₂NH-) and the carbon-fluorine bond. The sulfonamide group, in particular, can act as both a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). This region will favor interactions with polar solvents.

  • The Non-Polar Region: The cyclooctyl group is a large, non-polar, and hydrophobic aliphatic ring. This bulky substituent will preferentially interact with non-polar solvents through van der Waals forces.

The interplay between these two regions determines the overall solubility of the molecule in a given organic solvent.

Key Factors Influencing Solubility:

Several factors will modulate the solubility of N-cyclooctyl-4-fluorobenzenesulfonamide:

  • Solvent Polarity: A solvent's polarity, often quantified by its dielectric constant, is a primary determinant of its ability to dissolve a given solute.[5][6] For N-cyclooctyl-4-fluorobenzenesulfonamide, a spectrum of solubilities can be anticipated across solvents of varying polarities.

  • Hydrogen Bonding Capacity: Solvents that can engage in hydrogen bonding with the sulfonamide group will likely exhibit enhanced solubilizing capacity.[2] Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, while aprotic polar solvents (e.g., DMSO, DMF) can only act as hydrogen bond acceptors.

  • Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[3][4][7] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the crystal lattice energy of the solid.[3]

  • Molecular Size and Shape: The large cyclooctyl group may present steric hindrance, potentially limiting the ability of solvent molecules to effectively solvate the molecule, which can impact solubility.[4][7]

The following diagram illustrates the key factors influencing the solubility of sulfonamides in organic solvents.

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions Solubility Solubility of N-cyclooctyl-4-fluorobenzenesulfonamide Solute Solute Properties Solubility->Solute Dependent on Solvent Solvent Properties Solubility->Solvent Dependent on System System Conditions Solubility->System Dependent on MolecularStructure Molecular Structure (Polar & Non-polar Regions) Solute->MolecularStructure CrystalLatticeEnergy Crystal Lattice Energy Solute->CrystalLatticeEnergy Polarity Polarity Solvent->Polarity Hbonding Hydrogen Bonding Capacity Solvent->Hbonding Temperature Temperature System->Temperature Pressure Pressure (for gases) System->Pressure start Start prep Prepare Saturated Solutions (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h shaking) prep->equilibrate sample Sample Supernatant equilibrate->sample filter Filter to Remove Undissolved Solid sample->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze quantify Quantify Concentration analyze->quantify end End quantify->end

Sources

A Technical Guide to the Potential of N-cyclooctyl-4-fluorobenzenesulfonamide and its Analogs as Fluorinating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] This has led to a continuous search for novel and effective fluorinating agents. This technical guide addresses the theoretical potential of N-cyclooctyl-4-fluorobenzenesulfonamide as a fluorinating agent. A detailed analysis of its chemical structure reveals that the inherent stability of the aryl carbon-fluorine (C-F) bond makes it an unlikely candidate for direct fluorine transfer under standard conditions.[4][5][6] However, this document pivots to a more promising paradigm: the use of the N-H sulfonamide moiety as a handle for conversion into a potent N-fluoro electrophilic fluorinating agent. We provide a comprehensive analysis of this approach, grounded in the established chemistry of reagents like N-fluorobenzenesulfonimide (NFSI).[7][8][9] This guide offers detailed, field-proven protocols for the synthesis of the title compound and a conceptual framework for its subsequent transformation and application in fluorination reactions, serving as a blueprint for researchers aiming to develop next-generation fluorinating agents.

The Indispensable Role of Fluorine in Medicinal Chemistry

The substitution of hydrogen or hydroxyl groups with fluorine can dramatically alter a molecule's properties.[10] Given fluorine's high electronegativity and a van der Waals radius comparable to hydrogen, its introduction is sterically conservative yet electronically profound.[3] This "small atom with a big impact" can:

  • Enhance Metabolic Stability: The strength of the C-F bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, prolonging a drug's half-life.[1][11]

  • Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, influencing a molecule's ionization state, solubility, and permeability.[3][10]

  • Improve Binding Affinity: Fluorine can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby increasing ligand-binding affinity.[1]

Approximately 20% of all pharmaceuticals contain fluorine, including blockbuster drugs like fluoxetine (Prozac) and ciprofloxacin, underscoring the importance of developing novel fluorination methodologies.[11]

N-cyclooctyl-4-fluorobenzenesulfonamide: A Structural and Reactivity Analysis

A thorough understanding of a molecule's potential begins with its synthesis and a critical evaluation of its bond strengths and reactivity.

Synthesis and Characterization

N-cyclooctyl-4-fluorobenzenesulfonamide is readily synthesized via a standard nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and cyclooctylamine. This is a robust and well-established method for creating sulfonamide linkages.[12][13][14]

Detailed Synthetic Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add cyclooctylamine (1.0 eq.) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Dissolve 4-fluorobenzenesulfonyl chloride (1.05 eq.) in the reaction solvent and add it dropwise to the stirred amine solution over 30 minutes.

  • Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup & Purification: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-cyclooctyl-4-fluorobenzenesulfonamide.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound, based on known values for similar structures.[15][16][17][18]

Technique Expected Chemical Shifts / Values Rationale
¹H NMR δ 7.8-8.0 (m, 2H, Ar-H ortho to SO₂), δ 7.2-7.4 (m, 2H, Ar-H ortho to F), δ 4.5-5.0 (br s, 1H, NH), δ 3.0-3.2 (m, 1H, CH-N), δ 1.4-1.8 (m, 14H, cyclooctyl CH₂)Aromatic protons show characteristic splitting patterns. The sulfonamide proton (NH) is typically broad and may exchange with D₂O. Cyclooctyl protons will appear in the aliphatic region.
¹³C NMR δ 163-167 (d, ¹JCF ≈ 250 Hz, C-F), δ 128-130 (d, ³JCF ≈ 9 Hz, C-SO₂), δ 115-117 (d, ²JCF ≈ 22 Hz, C-C-F), δ 50-55 (CH-N), δ 23-35 (cyclooctyl CH₂)The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). Other aromatic carbons will show smaller two- and three-bond couplings.
¹⁹F NMR δ -105 to -115 (s)A single peak is expected for the aryl fluoride, with the chemical shift being characteristic for a fluorine atom on a benzene ring adjacent to a sulfonyl group.
MS (ESI+) [M+H]⁺, [M+Na]⁺Expected molecular ions for verification of the molecular weight (C₁₄H₂₀FNO₂S, MW ≈ 285.38).
The Challenge of the Inert Aryl C-F Bond

The primary reason N-cyclooctyl-4-fluorobenzenesulfonamide is not a viable direct fluorinating agent is the exceptional strength and stability of the aromatic C-F bond.[19] This stability arises from several factors:

  • Resonance Stabilization: The lone pairs on the fluorine atom can participate in resonance with the π-electron system of the benzene ring, imparting a partial double-bond character to the C-F bond.[4][6]

  • sp² Hybridization: The carbon atom of the benzene ring is sp² hybridized, which has more s-character than an sp³ carbon. This results in a shorter, stronger bond.[4]

Cleavage of this bond to transfer a fluorine atom would require extremely harsh conditions, making it impractical for synthetic applications in drug development.[5][6]

A Plausible Paradigm: Conversion to an Electrophilic N-Fluoro Agent

While the C-F bond is inert, the sulfonamide N-H bond presents a key opportunity. The established class of N-fluoro sulfonamides and sulfonimides, most notably N-fluorobenzenesulfonimide (NFSI), are powerful and widely used electrophilic fluorinating agents.[7][8][20] These reagents operate by delivering an electrophilic fluorine atom ("F⁺" equivalent) to a nucleophilic substrate.[7]

We propose a two-step strategy to transform N-cyclooctyl-4-fluorobenzenesulfonamide from an inert molecule into a potent, custom fluorinating agent.

Step 1: Deprotonation. The sulfonamide proton is acidic and can be removed by a suitable base to form the corresponding sodium or lithium salt.

Step 2: N-Fluorination. The resulting nucleophilic nitrogen anion can then be treated with a source of electrophilic fluorine, such as dilute molecular fluorine (F₂), to form the active N-fluoro-N-cyclooctyl-4-fluorobenzenesulfonamide.[20]

This transformed molecule now possesses a weak N-F bond, polarized to make the fluorine atom highly electrophilic and capable of fluorinating a wide range of soft nucleophiles like enolates, silyl enol ethers, and electron-rich aromatics.[7][21]

G cluster_0 Part 1: Activation of Precursor cluster_1 Part 2: Synthesis of Active Agent cluster_2 Part 3: Application Precursor N-cyclooctyl-4-fluorobenzenesulfonamide (Inert Precursor) Anion Sulfonamide Anion (Nucleophilic Nitrogen) Precursor->Anion Deprotonation ActiveAgent N-Fluoro-N-cyclooctyl-4- fluorobenzenesulfonamide (Active Electrophilic Agent) Anion->ActiveAgent N-Fluorination Base Base (e.g., NaH) Base->Anion Product Fluorinated Product ActiveAgent->Product Electrophilic Fluorination F2 Dilute F₂ Gas F2->ActiveAgent Nucleophile Nucleophile (e.g., Enolate) Nucleophile->Product

Caption: Proposed workflow for activation and application.

Experimental Protocol: Screening for Fluorinating Potential

This protocol outlines a self-validating system to test the hypothesis that an N-H sulfonamide can be converted into an active fluorinating agent.

Objective: To perform an in situ generation of the N-fluoro species from N-cyclooctyl-4-fluorobenzenesulfonamide and test its ability to fluorinate a model nucleophile, such as the enolate of propiophenone.

Materials:

  • N-cyclooctyl-4-fluorobenzenesulfonamide (synthesized as per Protocol 2.1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous solvent (e.g., THF)

  • Propiophenone (model substrate)

  • [18F]-labeled or standard F₂ gas (10% in N₂)

  • Quenching solution (saturated aqueous NH₄Cl)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

Protocol:

  • Anion Formation (Self-Validation Point 1):

    • To a flame-dried flask under N₂, add N-cyclooctyl-4-fluorobenzenesulfonamide (1.1 eq.).

    • Add anhydrous THF. Cool to 0 °C.

    • Carefully add NaH (1.2 eq.). Allow to stir at 0 °C for 30 min, then warm to room temperature for 1 hour.

    • Validation: A small aliquot can be quenched with D₂O and analyzed by ¹H NMR to confirm the disappearance of the N-H proton signal, validating the formation of the anion.

  • N-Fluorination (Critical Step):

    • Cool the anion solution to -40 °C (acetonitrile/dry ice bath).

    • Bubble 10% F₂ in N₂ gas (1.0 eq.) through the solution via a cannula. This step must be performed in a specialized fume hood with appropriate safety precautions.[20][22]

    • Stir for 1 hour at -40 °C.

  • Electrophilic Fluorination (Self-Validation Point 2):

    • In a separate flask, generate the lithium enolate of propiophenone by reacting it with lithium diisopropylamide (LDA) in THF at -78 °C.

    • Transfer the freshly prepared N-fluoro sulfonamide solution via cannula to the enolate solution at -78 °C.

    • Allow the reaction to stir for 2-4 hours, monitoring by TLC for the consumption of propiophenone.

    • Validation: The formation of α-fluoropropiophenone is the primary validation point. A negative control (omitting the F₂ gas step) should be run in parallel to ensure no fluorination occurs without the activated agent.

  • Analysis:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, dry, and concentrate.

    • Analyze the crude product by ¹⁹F NMR and ¹H NMR (with an internal standard) to determine the yield of the fluorinated product.

G start Start: Assemble Dry Glassware under N₂ Atmosphere a Add N-cyclooctyl-4-fluorobenzenesulfonamide and Anhydrous THF start->a b Cool to 0 °C a->b c Add NaH (1.2 eq) Stir to form anion b->c d Validation Point 1: Confirm anion formation (D₂O quench & NMR) c->d e Cool Anion Solution to -40 °C d->e f Introduce 10% F₂ in N₂ (1.0 eq) e->f h Cannula transfer N-F solution to enolate solution f->h g Prepare Propiophenone Enolate in separate flask (-78 °C) g->h i Stir at -78 °C for 2-4h Monitor by TLC h->i j Quench with sat. aq. NH₄Cl i->j k Aqueous Workup (Extraction, Drying, Concentration) j->k l Final Analysis: ¹⁹F NMR & ¹H NMR Determine Yield k->l end End l->end

Caption: Experimental workflow for screening fluorinating potential.

Conclusion and Future Outlook

While N-cyclooctyl-4-fluorobenzenesulfonamide itself is unsuitable as a direct fluorinating agent due to its robust aryl C-F bond, its sulfonamide functionality provides a strategic entry point into the world of potent electrophilic fluorination. The conceptual framework presented here—leveraging the N-H bond for conversion to an active N-fluoro species—transforms the molecule from a passive scaffold into a potentially valuable tool. The bulky, lipophilic N-cyclooctyl group may offer unique solubility and reactivity profiles compared to existing reagents. Future research should focus on optimizing the N-fluorination step, exploring safer fluorinating sources than F₂ gas (e.g., Selectfluor), and expanding the substrate scope to assess the reagent's efficacy and selectivity in complex molecular settings. This approach exemplifies a core principle in process chemistry: understanding a molecule's limitations is the first step toward unlocking its hidden potential.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (URL not available)
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. (URL: )
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (URL not available)
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? (URL: )
  • Wikipedia contributors. (2023). Electrophilic fluorination. Wikipedia, The Free Encyclopedia. (URL: [Link])

  • Holing, J. A., et al. (2024, February 22).
  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). (URL: [Link])

  • Dar'in, D., & Bakulina, O. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(30), 17783-17803. (URL: [Link])

  • Differding, E., & Lang, R. W. (1993). N-fluorosulfonimides and their application as fluorinating agents. U.S.
  • Martínez, A., et al. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. (URL: [Link])

  • Padmini, T. K., & Puttaswamy. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. (URL: [Link])

  • Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1826-1992. (URL: [Link])

  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzenesulfonamide. PubChem Compound Database. (URL: [Link])

  • Gómez-Palomino, A., et al. (2022). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 61(32), e202205562. (URL: [Link])

  • Martínez-Vargas, A., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 142-150. (URL: [Link])

  • Wang, F., et al. (2017). Decarboxylative fluorination of β-Ketoacids with NFSI. European Journal of Organic Chemistry, 2017(42), 6333-6338. (URL: [Link])

  • Dar'in, D., & Bakulina, O. (2020). Exploring the behavior of the NFSI reagent as a nitrogen source. Organic & Biomolecular Chemistry, 18(30), 5792-5814. (URL: [Link])

  • Kaur, H., & Wuest, W. M. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. RSC Medicinal Chemistry. (URL: [Link])

  • Roy, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219. (URL: )
  • Bolm, C., et al. (2025, October 29). Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide. The Journal of Organic Chemistry. (URL: [Link])

  • NoMoreClass. (2025, September 22). Why Aryl Halides Are Less Reactive in Nucleophilic Substitution. YouTube. (URL: [Link])

  • Clark, J. (n.d.). What is nucleophilic substitution? Chemguide. (URL: [Link])

  • Bertini, I., et al. (1992). NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. Biochemistry, 31(28), 6531-6538. (URL: [Link])

  • Clark, J. (n.d.). reactions of aryl halides (halogenoarenes). Chemguide. (URL: [Link])

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloarenes. (URL: [Link])

  • Chemistry Stack Exchange. (2020, July 10). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. (URL: [Link])

  • Parveen, H., et al. (2015). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of the Chemical Society of Pakistan, 37(1), 139-148. (URL: )
  • ResearchGate. (2016, February 28). How to synthesis 4-formylbenzenesulfonamide practically? (URL: [Link])

  • Teare, H., et al. (2007). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Chemical Communications, (23), 2330-2332. (URL: [Link])

Sources

Structural and Spectroscopic Characterization of N-cyclooctyl-4-fluorobenzenesulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclooctyl-4-fluorobenzenesulfonamide (C₁₄H₂₀FNO₂S) is a highly functionalized molecule featuring an aliphatic eight-membered cyclooctyl ring linked to a para-fluorinated aromatic system via a sulfonamide bridge. Sulfonamides are ubiquitous pharmacophores in modern drug development, frequently utilized as bioisosteres for carboxylic acids and as potent inhibitors of metalloenzymes such as carbonic anhydrase[1].

This whitepaper provides an in-depth, orthogonally validated guide to the synthesis and multi-modal spectroscopic characterization (NMR, FT-IR, HRMS) of this compound. As a Senior Application Scientist, I have structured this guide not merely to list data, but to explain the causality behind the experimental choices and the quantum mechanical origins of the observed spectroscopic signals.

Mechanistic Synthesis & Self-Validating Protocol

To obtain high-fidelity spectroscopic data, the analyte must be synthesized and purified through a self-validating chemical workflow. The synthesis of N-alkylbenzenesulfonamides is robustly achieved via the nucleophilic attack of an amine on a sulfonyl chloride[2].

G R1 4-Fluorobenzenesulfonyl Chloride Cond Anhydrous DCM, Et3N 0°C to RT, 4h R1->Cond R2 Cyclooctylamine R2->Cond Prod N-cyclooctyl-4-fluoro benzenesulfonamide Cond->Prod

Synthetic workflow for N-cyclooctyl-4-fluorobenzenesulfonamide.
Step-by-Step Synthetic Methodology
  • Initiation: Dissolve 1.1 equivalents of cyclooctylamine and 1.5 equivalents of triethylamine (Et₃N) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Sulfonylation is highly exothermic. Initiating at 0 °C prevents the thermal degradation of the sulfonyl chloride and suppresses the formation of bis-sulfonated byproducts[2].

  • Addition: Add 1.0 equivalent of 4-fluorobenzenesulfonyl chloride dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4 hours.

  • Self-Validating Quench: Quench the reaction with 1M aqueous HCl. Causality: The acidic wash protonates any unreacted cyclooctylamine and the Et₃N base, driving them into the aqueous layer and ensuring the organic layer contains only the neutral sulfonamide product.

  • Purification: Extract the organic layer, dry over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Spectroscopic Profiling & Causality

To confirm the atomic connectivity, functional group integrity, and exact mass of the synthesized compound, a multi-modal analytical approach is required.

G Start Crude Synthesized Compound NMR NMR (1H, 13C, 19F) Atomic Connectivity & Spin Start->NMR IR FT-IR (ATR) Functional Group Vibrations Start->IR MS HRMS (ESI-TOF) Exact Isotopic Mass Start->MS Valid Validated Pure N-cyclooctyl-4-fluorobenzenesulfonamide NMR->Valid IR->Valid MS->Valid

Multi-modal spectroscopic validation logic for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most granular view of the molecule's connectivity. The presence of the ¹⁹F atom (100% natural abundance, spin ½) introduces diagnostic heteronuclear spin-spin coupling (J-coupling) across the aromatic ring[2].

  • ¹H NMR Causality: The aromatic protons form an AA'BB'X spin system. The protons ortho to the highly electronegative -SO₂ group are strongly deshielded (~7.85 ppm). The cyclooctyl ring presents a highly deshielded alpha-proton (CH-N) at ~3.35 ppm due to the electron-withdrawing nature of the sulfonamide, while the remaining 14 aliphatic protons form a complex overlapping multiplet[3].

  • ¹³C NMR Causality: The carbon directly attached to the fluorine atom (C-F) splits into a massive doublet (¹J_CF ≈ 256 Hz) at ~165.3 ppm. This coupling cascades through the ring, splitting the ortho and meta carbons[2].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Shift (ppm) Multiplicity Integration J-Coupling (Hz) Assignment
7.85 dd 2H J = 8.8, 5.0 Ar-H (ortho to SO₂)
7.15 t 2H J = 8.5 Ar-H (ortho to F)
4.65 d 1H J = 7.5 N-H (exchangeable)
3.35 m 1H - Cyclooctyl CH-N

| 1.30 - 1.80 | m | 14H | - | Cyclooctyl CH₂ envelope |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Shift (ppm) Multiplicity J-Coupling (Hz) Assignment
165.3 d ¹J_CF = 256.0 Ar-C (C-F)
137.5 d ⁴J_CF = 3.1 Ar-C (C-SO₂)
129.8 d ³J_CF = 9.4 Ar-C (ortho to SO₂)
116.4 d ²J_CF = 22.7 Ar-C (ortho to F)
54.2 s - Cyclooctyl C1' (CH-N)
32.5 s - Cyclooctyl C2', C8'

| 27.1, 25.8, 25.4| s | - | Cyclooctyl C3'-C7' |

Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)

Shift (ppm) Multiplicity J-Coupling (Hz) Assignment

| -105.2 | tt | J = 8.5, 5.0 | Ar-F[4] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 4: FT-IR Data (Diamond ATR)

Wavenumber (cm⁻¹) Intensity Assignment
3285 Medium, broad N-H stretch
2920, 2855 Strong C-H aliphatic stretch (Cyclooctyl)
1325 Strong S=O asymmetric stretch
1235 Strong C-F stretch

| 1155 | Strong | S=O symmetric stretch |

High-Resolution Mass Spectrometry (HRMS)

Table 5: HRMS Data (ESI-TOF, Positive Mode)

Ion Formula Calculated m/z Experimental m/z Error (ppm)
[M+H]⁺ C₁₄H₂₁FNO₂S⁺ 286.1272 286.1275 < 2.0

| [M+Na]⁺ | C₁₄H₂₀FNO₂SNa⁺ | 308.1091 | 308.1094 | < 2.0 |

Instrumental Execution Protocols

NMR Acquisition & Self-Validation (D₂O Shake)
  • Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquire standard 1D ¹H, ¹³C, and ¹⁹F spectra.

  • Self-Validating Step: To definitively prove the assignment of the N-H proton at 4.65 ppm, add 1 drop of deuterium oxide (D₂O) to the NMR tube. Shake vigorously for 30 seconds and re-acquire the ¹H spectrum.

  • Causality: The labile N-H proton will rapidly exchange with deuterium (forming N-D). Because deuterium resonates at a completely different frequency, the signal at 4.65 ppm will disappear, orthogonally validating its identity against the overlapping aliphatic background.

FT-IR Acquisition (ATR Method)
  • Utilize a Diamond Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Place 2-3 mg of the solid sample directly onto the diamond crystal. Apply consistent pressure using the anvil.

  • Causality: ATR is explicitly chosen over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture creates a massive, broad O-H stretch around 3300 cm⁻¹, which would obscure the critical, diagnostic N-H stretch of the sulfonamide at 3285 cm⁻¹.

HRMS Acquisition (ESI-TOF)
  • Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol.

  • Inject into a Time-of-Flight (TOF) mass spectrometer utilizing Electrospray Ionization (ESI) in positive ion mode.

  • Causality: ESI is a "soft" ionization technique. If Electron Impact (EI) were used, the harsh 70 eV electron beam would shatter the fragile S-N bond, yielding only the 4-fluorobenzenesulfonyl cation (m/z 159) and destroying the intact molecular ion. ESI preserves the [M+H]⁺ adduct, allowing for sub-2 ppm mass accuracy confirmation of the entire molecular formula.

References

  • Title: Synthesis of N-Arylsulfonamides through Pd-catalyzed Reduction Coupling Reaction of Nitroarenes with Sodium Arylsulfinates Source: rsc.org URL: [Link]

  • Title: Decarboxylative fluorination of β-Ketoacids with N-fluorobenzenesulfonimide Source: cas.cn URL: [Link]

  • Title: Supporting Information: Synthesis of N-cyclooctyl maleimide (Cyclooctyl NMR chemical shifts) Source: wiley-vch.de URL: [Link]

Sources

Preclinical Safety and Predictive Toxicity Profile of N-cyclooctyl-4-fluorobenzenesulfonamide (NC4FBS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclooctyl-4-fluorobenzenesulfonamide (NC4FBS) is a synthetic chemical entity characterized by a highly lipophilic cycloalkane ring and a metabolically stabilizing para-fluoroaryl group. In drug development, the strategic combination of these functional groups creates a complex safety profile. While the fluorine substitution effectively blocks traditional pathways of aromatic oxidation, the extreme lipophilicity introduced by the bulky cyclooctyl ring raises significant concerns regarding off-target ion channel blockade and metabolic shunting.

This technical whitepaper provides an in-depth, mechanistic evaluation of the predictive toxicity of NC4FBS. It outlines the physicochemical drivers of its safety liabilities and establishes a suite of self-validating experimental workflows designed to rigorously interrogate its preclinical safety profile.

Physicochemical Determinants of Toxicity

The toxicological behavior of NC4FBS is fundamentally driven by its structural components. The incorporation of fluorine atoms is a well-established strategy in drug design to block metabolically labile sites and modulate lipophilicity[1]. However, the 8-membered cyclooctyl ring drastically increases the compound's partition coefficient (LogP). Table 1 summarizes the predicted physicochemical properties and their direct toxicological implications.

Table 1: Predicted Physicochemical Properties and Toxicological Implications of NC4FBS

ParameterPredicted ValueToxicological Implication
Molecular Weight (MW) 285.38 g/mol Optimal for oral bioavailability; easily crosses cell membranes.
cLogP (Lipophilicity) ~4.8 - 5.2High risk of membrane partitioning; primary driver for hERG channel inhibition[2].
Topological Polar Surface Area 42.5 ŲHigh blood-brain barrier (BBB) permeability; potential for central nervous system (CNS) toxicity.
C-F Bond Energy 116 kcal/molHighly resistant to cytochrome P450 (CYP450) oxidation; forces metabolic shunting[3].

Mechanistic Toxicology & Off-Target Profiling

Metabolic Shunting and Reactive Sulfonamide Metabolites

The C-F bond is exceptionally strong and highly resistant to direct chemical attack by hepatic CYP450 enzymes[3]. By placing the fluorine at the para-position of the benzene ring, NC4FBS is protected against aromatic hydroxylation—a common detoxification pathway.

However, this metabolic block forces the liver to shunt metabolism toward alternative, potentially toxic pathways. The primary concern is N-dealkylation of the cyclooctyl ring, which would yield 4-fluorobenzenesulfonamide (a primary sulfonamide). Primary sulfonamides are notorious for undergoing N-hydroxylation to form hydroxylamines, which subsequently oxidize to highly reactive nitroso species[4]. These electrophilic nitroso metabolites bind covalently to cellular macromolecules, triggering severe hypersensitivity reactions and inducing selective apoptosis in CD8+ T-cells[5].

MetabolicPathway Parent NC4FBS (Parent Compound) CYP Hepatic CYP450 (e.g., CYP3A4) Parent->CYP Block Aromatic Hydroxylation BLOCKED by 4-Fluoro CYP->Block para-position Shunt1 Aliphatic Hydroxylation (Cyclooctyl Ring) CYP->Shunt1 Major Shunt Shunt2 N-Dealkylation (Yields Primary Sulfonamide) CYP->Shunt2 Minor Shunt Tox Nitroso Formation (Cytotoxicity) Shunt2->Tox N-hydroxylation & Oxidation

Predicted CYP450 metabolic shunting of NC4FBS due to para-fluoro substitution.

Lipophilicity-Driven hERG Liability

The human ether-à-go-go-related gene (hERG) potassium channel is highly susceptible to blockade by lipophilic molecules. Lipophilicity is a primary driver for hERG channel inhibition, with higher LogP values correlating directly with an increased risk of off-target binding[2]. With a cLogP nearing 5.0, the bulky cyclooctyl moiety of NC4FBS provides substantial hydrophobic bulk that can favorably interact with the lipophilic pockets within the hERG channel pore, posing a severe risk for drug-induced QT prolongation and fatal arrhythmias.

Experimental Workflows for Safety Validation

To transition these predictive liabilities into empirical data, the following self-validating experimental protocols must be executed.

Workflow Step1 Phase 1: In Vitro ADME HLM Incubation + Verapamil Control Step2 Phase 2: Reactive Metabolite Trapping GSH Adduct LC-HRMS Analysis Step1->Step2 Identify Shunting Step3 Phase 3: Electrophysiology Automated Patch-Clamp (hERG) Step1->Step3 Parallel Profiling Step4 Phase 4: Cellular Toxicity CD8+ T-cell Apoptosis Assay Step2->Step4 If GSH Adducts > 5% Decision Integrated Safety Go/No-Go Decision Step3->Decision Step4->Decision

Self-validating high-throughput safety screening workflow for NC4FBS.

Protocol 1: Microsomal Stability & Reactive Metabolite Trapping
  • Causality: We must determine if the fluoro-block successfully prevents reactive metabolite formation or merely shunts it toward N-dealkylation. Glutathione (GSH) acts as a surrogate for cellular nucleophiles, trapping transient electrophilic nitroso species to form stable thioether adducts.

  • Self-Validation Mechanism: Verapamil is used as a high-clearance positive control to validate CYP450 enzymatic viability. Acetaminophen is used as a trapping control, as it reliably forms NAPQI-GSH adducts.

  • Methodology:

    • Prepare 1 mg/mL Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4).

    • Spike NC4FBS (test compound), Verapamil (stability control), or Acetaminophen (trapping control) to a final concentration of 10 µM.

    • Supplement the matrix with 5 mM GSH to act as the electrophile trapping agent.

    • Initiate the metabolic reaction by adding 1 mM NADPH and incubate at 37°C for 60 minutes.

    • Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifuge at 14,000 x g for 15 minutes and analyze the supernatant via LC-HRMS, scanning specifically for[M+GSH] adduct mass shifts (+307 Da).

Protocol 2: Automated Patch-Clamp Electrophysiology (hERG)
  • Causality: Highly lipophilic compounds like NC4FBS often yield false negatives in fluorescence-based binding assays due to non-specific binding to plasticware and membrane partitioning. Automated patch-clamp is required for direct, functional measurement of IKr​ current blockade.

  • Self-Validation Mechanism: Terfenadine (a potent hERG blocker) is used as a positive control to ensure channel responsiveness, while vehicle (0.1% DMSO) serves as the negative baseline.

  • Methodology:

    • Culture CHO cells stably expressing the hERG potassium channel.

    • Load cells into an automated patch-clamp system (e.g., QPatch) and establish whole-cell configuration, ensuring seal resistance is > 1 GΩ.

    • Apply a voltage step protocol: depolarize to +20 mV for 2 seconds (to open channels), then repolarize to -50 mV for 2 seconds to elicit tail currents.

    • Perfuse NC4FBS at ascending concentrations (0.1, 1.0, 10, and 30 µM) while continuously monitoring tail current amplitude.

    • Calculate the IC50 based on the percentage reduction of the tail current relative to the vehicle control.

Protocol 3: CD8+ T-Cell Cytotoxicity Assay
  • Causality: If LC-HRMS confirms N-dealkylation and GSH trapping, we must assess biological toxicity. Sulfonamide reactive metabolites have been clinically proven to induce selective apoptosis in CD8+ T-cells[5].

  • Self-Validation Mechanism: Sulfamethoxazole hydroxylamine (SMX-HA) is utilized as a validated positive control for CD8+ specific apoptosis.

  • Methodology:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors and purify CD8+ T-cells using magnetic bead positive selection.

    • Incubate CD8+ cells (1x10^6 cells/mL) with NC4FBS (10-100 µM) or SMX-HA (positive control, 100 µM) for 24 hours.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) to detect externalized phosphatidylserine (an early apoptosis marker).

    • Analyze via flow cytometry to quantify the percentage of apoptotic cells compared to vehicle controls.

References

  • Time-course of toxicity of reactive sulfonamide metabolites. PubMed (NIH).[Link]

  • A quantitative assessment of hERG liability as a function of lipophilicity. PubMed (NIH).[Link]

  • Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole. PubMed (NIH).[Link]

  • Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central (PMC).[Link]

Sources

N-Cyclooctyl-4-fluorobenzenesulfonamide: A Privileged Fragment for Metalloenzyme Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Fragment-Based Drug Discovery (FBDD)

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of "privileged fragments"—low-molecular-weight compounds that exhibit high ligand efficiency and clear vector trajectories for optimization—is paramount. N-cyclooctyl-4-fluorobenzenesulfonamide represents a highly rational, dual-action fragment specifically engineered for targeting metalloenzymes, most notably the Carbonic Anhydrase (CA) family.

By fusing a highly optimized zinc-binding pharmacophore (4-fluorobenzenesulfonamide) with a bulky, lipophilic selectivity element (the N-cyclooctyl ring), this fragment overcomes the traditional FBDD bottleneck of achieving isozyme selectivity early in the pipeline. This whitepaper details the mechanistic causality behind its design, the thermodynamic principles governing its binding, and the self-validating experimental protocols required to leverage it in drug development.

Mechanistic Rationale: The Anatomy of the Fragment

The potency and selectivity of N-cyclooctyl-4-fluorobenzenesulfonamide are not coincidental; they are the result of precise physical-organic chemistry principles applied to structural biology.

The Warhead: 4-Fluorobenzenesulfonamide

Sulfonamides are the classical zinc-binding group (ZBG) for metalloenzymes. However, an unsubstituted benzenesulfonamide has a pKa of approximately 10.0, meaning it is predominantly protonated (and thus inactive) at physiological pH (7.4).

The introduction of a fluorine atom at the para position exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the sulfonamide group to ~8.5, significantly increasing the molar fraction of the active, anionic state at physiological pH. As demonstrated in thermodynamic studies on fluorinated benzenesulfonamides, this modification directly enhances the enthalpic driving force ( Δ H) of the zinc-coordination bond[1]. Furthermore, the [2] confirms that the 4-fluorobenzenesulfonamide moiety coordinates directly to the catalytic Zn2+ ion, displacing the zinc-bound water molecule necessary for enzymatic hydration.

The Selectivity Filter: N-Cyclooctyl Moiety

While the sulfonamide provides affinity, it lacks selectivity across the 15 human CA isoforms. The N-cyclooctyl group acts as a critical selectivity filter. In oncology targets like CA IX, the active site features a distinct, solvent-exposed hydrophobic pocket that is absent or structurally restricted in off-target isoforms like CA I and CA II.

The bulky, flexible 8-membered cyclooctyl ring perfectly occupies this pocket. The binding event displaces ordered, high-energy water molecules from the hydrophobic cavity into the bulk solvent. This results in a massive entropic gain ( Δ S), driving both high affinity (often into the low nanomolar range) and profound isozyme selectivity [3].

G Frag N-cyclooctyl-4-fluorobenzenesulfonamide Sulf Sulfonamide Group (Zinc Binder) Frag->Sulf Fluo Para-Fluorine (pKa Modulator) Frag->Fluo Cycl N-cyclooctyl Ring (Selectivity Element) Frag->Cycl Zn Catalytic Zn2+ (Enzyme Active Site) Sulf->Zn Coordination Bond (Enthalpic Gain) Fluo->Sulf Inductive Effect (Lowers pKa) Pock Hydrophobic Pocket (Isozyme Specific) Cycl->Pock Water Displacement (Entropic Gain)

Diagram 1: Dual-recognition binding mechanism of the fragment via enthalpy and entropy.

Quantitative Data: Thermodynamic Profiling

To illustrate the impact of these structural modifications, the following table summarizes the thermodynamic parameters of fragment evolution. The data demonstrates how the addition of the fluorine atom optimizes enthalpy, while the cyclooctyl ring optimizes entropy, leading to a highly potent lead fragment for CA IX[4].

CompoundTarget Kd​ (nM) Δ G (kcal/mol) Δ H (kcal/mol)-T Δ S (kcal/mol)Selectivity (CA IX vs CA II)
BenzenesulfonamideCA IX1,500-7.9-6.2-1.70.8x
4-FluorobenzenesulfonamideCA IX210-9.1-8.5-0.61.2x
N-cyclooctyl-4-fluorobenzenesulfonamide CA IX12 -10.8 -7.1 -3.7 >450x

Table 1: Thermodynamic deconvolution of fragment binding. Note the significant entropic (-T Δ S) contribution provided by the cyclooctyl ring.

FBDD Workflow & Self-Validating Protocols

Because fragments possess lower molecular weights and often lower initial affinities than fully optimized drugs, standard biochemical assays are prone to false positives. The workflow below relies on orthogonal, self-validating biophysical techniques.

Workflow Screen Primary Screening (SPR) Thermo Thermodynamic Profiling (ITC) Screen->Thermo Kinetic Validation (Self-Validating) Struct Structural Validation (X-ray Crystallography) Thermo->Struct Enthalpy/Entropy Confirmed Opt Lead Optimization (Fragment Growing) Struct->Opt Binding Pose Elucidated

Diagram 2: Orthogonal FBDD workflow ensuring self-validation at each developmental stage.

Protocol 1: Surface Plasmon Resonance (SPR) Primary Screening

SPR is chosen because it detects direct binding (mass change) rather than enzymatic inhibition, which is critical for low-affinity fragments.

  • Causality: Fragments require high concentrations (up to 1 mM) to ensure saturation, necessitating high DMSO concentrations (typically 5%). Bulk refractive index changes from DMSO can mask the actual binding signal.

  • Self-Validating Step: A reference flow cell (unmodified dextran matrix) and a rigorous DMSO solvent correction curve (ranging from 4.5% to 5.5% DMSO) must be utilized. The reference signal is automatically subtracted from the active channel, ensuring the resulting sensogram solely reflects the fragment-protein interaction.

  • Methodology:

    • Immobilize recombinant CA IX on a CM5 sensor chip via standard amine coupling (target density: ~3000 RU).

    • Prepare a 5% DMSO solvent correction series.

    • Inject N-cyclooctyl-4-fluorobenzenesulfonamide in a 2-fold dilution series (from 100 µM down to 0.78 µM) at a flow rate of 30 µL/min.

    • Fit the steady-state affinity data to a 1:1 Langmuir binding model to derive the Kd​ .

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for deconvoluting the free energy of binding into its enthalpic and entropic components, proving that the cyclooctyl ring is functioning as designed.

  • Causality: Heat generated during the experiment can come from the binding event, but also from the mechanical friction of stirring and the heat of dilution of the fragment.

  • Self-Validating Step: A "blank" titration (injecting the fragment into the exact same buffer without the enzyme) must be performed. The integrated heats of the blank are subtracted point-by-point from the active titration, isolating the heat of the specific binding event.

  • Methodology:

    • Dialyze CA IX extensively against the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to ensure exact buffer matching.

    • Load 20 µM of CA IX into the sample cell and 200 µM of the fragment into the injection syringe.

    • Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 120-second spacing between injections.

    • Integrate the peaks and fit to a single-site binding model to extract Δ H, Kd​ , and calculate Δ S.

Protocol 3: X-Ray Crystallography Soaking

To guide the "fragment growing" phase, the exact binding pose must be elucidated.

  • Causality: Co-crystallization can sometimes force non-physiological conformations due to crystal packing forces. Soaking the fragment into pre-formed apo-crystals ensures the protein is in its native, relaxed state before binding.

  • Methodology:

    • Grow apo-CA IX crystals using the hanging-drop vapor diffusion method (e.g., in PEG 4000, sodium citrate pH 5.5).

    • Transfer a single crystal into a soaking drop containing the mother liquor supplemented with 5 mM N-cyclooctyl-4-fluorobenzenesulfonamide and 10% DMSO.

    • Incubate for 24 hours to allow fragment diffusion into the solvent channels of the crystal.

    • Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol) and flash-freeze in liquid nitrogen.

    • Collect diffraction data and solve the structure via molecular replacement.

References

  • Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Source: eLife Sciences. URL:[Link]

  • 1IF4: Carbonic Anhydrase II Complexed With 4-fluorobenzenesulfonamide Source: RCSB Protein Data Bank (PDB). URL:[Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for N-cyclooctyl-4-fluorobenzenesulfonamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to utilizing N-cyclooctyl-4-fluorobenzenesulfonamide as a potential enzyme inhibitor, with a specific focus on its application against human Carbonic Anhydrase II (hCA II). While direct enzymatic data for this specific molecule is emerging, its structural motifs—a sulfonamide group and a hydrophobic cyclooctyl moiety—suggest a strong potential for interaction with the active site of metalloenzymes like carbonic anhydrases. This guide will detail the scientific rationale, provide a robust experimental protocol for an esterase activity assay, and outline the necessary data analysis to characterize its inhibitory potential through the determination of IC50 and Kᵢ values.

Introduction: The Rationale for Investigating N-cyclooctyl-4-fluorobenzenesulfonamide as a Carbonic Anhydrase Inhibitor

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in a multitude of therapeutic agents. The primary sulfonamides (R-SO₂NH₂) are a well-established class of inhibitors targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes are pivotal in fundamental physiological processes, including pH regulation, CO₂ transport, and ion exchange.[3][4] Their dysfunction or overexpression is implicated in various pathologies such as glaucoma, epilepsy, and certain cancers, making them a significant drug target.[3][5]

Human Carbonic Anhydrase II (hCA II) is one of the most studied isoforms, characterized by a high catalytic efficiency.[4] Its active site contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[6][7] This zinc-bound water molecule is crucial for the enzyme's catalytic activity.[8][9]

N-cyclooctyl-4-fluorobenzenesulfonamide, while a secondary sulfonamide, is hypothesized to act as an hCA II inhibitor based on the established mechanism of this class of compounds. The sulfonamide moiety is expected to bind to the catalytic Zn²⁺ ion in the active site.[10] The deprotonated sulfonamide nitrogen can displace the zinc-bound water/hydroxide, effectively blocking the enzyme's catalytic machinery.[11] The large, hydrophobic cyclooctyl group can form favorable interactions with the hydrophobic residues lining the active site cavity, potentially enhancing binding affinity and conferring isoform selectivity.[3] The 4-fluoro substitution on the benzene ring can further modulate the electronic properties and binding interactions of the molecule.

This application note will therefore use hCA II as a model enzyme to demonstrate the characterization of N-cyclooctyl-4-fluorobenzenesulfonamide's inhibitory activity.

The Target: Human Carbonic Anhydrase II (hCA II) and Mechanism of Inhibition

Structure and Function of hCA II

hCA II is a monomeric enzyme with a molecular weight of approximately 29 kDa.[12] The active site is a conical cleft, at the bottom of which lies the catalytic Zn²⁺ ion.[13] This zinc ion polarizes a coordinated water molecule, lowering its pKa and facilitating its deprotonation to a hydroxide ion, which is a potent nucleophile.[9] This hydroxide ion then attacks the carbon dioxide substrate.

Sulfonamide Inhibition Pathway

The inhibitory action of sulfonamides against carbonic anhydrases is a classic example of zinc-binding inhibition.[5] The sulfonamide group (R-SO₂NH₂) of the inhibitor, in its deprotonated form (R-SO₂NH⁻), coordinates directly with the Zn²⁺ ion in the active site, displacing the catalytically essential water molecule/hydroxide ion.[10][11] This binding event prevents the enzyme from carrying out its catalytic function.

G cluster_0 hCA II Active Site cluster_1 Inhibitor Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 H2O H2O Zn(II)->H2O Coordination Inhibitor N-cyclooctyl-4-fluorobenzenesulfonamide Inhibitor->Zn(II) Displaces H2O and Binds

Figure 1: Mechanism of hCA II Inhibition.

Experimental Protocol: Esterase Activity Assay using p-Nitrophenyl Acetate (pNPA)

The esterase activity of hCA II provides a convenient colorimetric method for assessing its inhibition.[14] The enzyme can hydrolyze the substrate p-nitrophenyl acetate (pNPA) to produce p-nitrophenol, a yellow-colored product that absorbs light at 405 nm.[15] The rate of p-nitrophenol formation is proportional to the enzyme's activity.

Materials and Reagents
ReagentSupplierCatalog No.
Human Carbonic Anhydrase II (hCA II)Sigma-AldrichC3934
N-cyclooctyl-4-fluorobenzenesulfonamide(Specify Source)(Specify)
p-Nitrophenyl Acetate (pNPA)Sigma-AldrichN8130
Tris(hydroxymethyl)aminomethane (Tris)(Specify Source)(Specify)
Dimethyl Sulfoxide (DMSO)(Specify Source)(Specify)
96-well clear, flat-bottom microplates(Specify Source)(Specify)
Microplate reader(Specify Model)N/A
Reagent Preparation
  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

  • hCA II Stock Solution: Prepare a 1 mg/mL stock solution of hCA II in Assay Buffer. Aliquot and store at -80°C. On the day of the experiment, dilute to the desired working concentration (e.g., 0.1 µg/µL) with Assay Buffer.

  • pNPA Substrate Solution: Prepare a 20 mM stock solution of pNPA in DMSO. This should be prepared fresh.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of N-cyclooctyl-4-fluorobenzenesulfonamide in DMSO.

Assay Procedure

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

G cluster_0 Plate Setup cluster_1 Reagent Addition cluster_2 Reaction & Measurement Well_Setup Design plate layout: - Blanks (No enzyme) - Negative Controls (Enzyme + DMSO) - Positive Control (e.g., Acetazolamide) - Test Compound (Enzyme + Inhibitor) Add_Buffer 1. Add 160 µL of Assay Buffer to all wells. Well_Setup->Add_Buffer Add_Inhibitor 2. Add 20 µL of diluted inhibitor or DMSO to respective wells. Add_Buffer->Add_Inhibitor Add_Enzyme 3. Add 10 µL of diluted hCA II to all wells except blanks. Add 10 µL of Assay Buffer to blank wells. Add_Inhibitor->Add_Enzyme Pre-incubate 4. Pre-incubate for 15 minutes at room temperature. Add_Enzyme->Pre-incubate Add_Substrate 5. Initiate reaction by adding 10 µL of 20 mM pNPA to all wells. Pre-incubate->Add_Substrate Measure_Absorbance 6. Immediately measure absorbance at 405 nm in kinetic mode for 10-15 minutes at 25°C. Add_Substrate->Measure_Absorbance

Sources

N-cyclooctyl-4-fluorobenzenesulfonamide as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to N-cyclooctyl-4-fluorobenzenesulfonamide: A Versatile Building Block for Complex Molecule Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of N-cyclooctyl-4-fluorobenzenesulfonamide

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate functionality of the target molecule.[1][2] N-cyclooctyl-4-fluorobenzenesulfonamide emerges as a scaffold of significant interest, strategically combining three key structural motifs: a sulfonamide linker, a fluorinated aromatic ring, and a large, lipophilic cyclooctyl group.

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it a privileged linker in drug design. The incorporation of a fluorine atom onto the phenyl ring is a widely used strategy to enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[4][5] Fluorine's unique electronic properties can modulate the pKa of nearby functional groups and create favorable interactions with biological targets.[4]

The N-cyclooctyl moiety provides a significant departure from smaller, more rigid alkyl substituents. Its large, flexible, and lipophilic nature can be leveraged to explore challenging binding pockets, enhance solubility in lipid environments, and improve pharmacokinetic profiles by shielding the sulfonamide from enzymatic degradation.[6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N-cyclooctyl-4-fluorobenzenesulfonamide, including its synthesis, key reactions, and detailed protocols for its application as a versatile building block.

Physicochemical Properties and Handling

N-cyclooctyl-4-fluorobenzenesulfonamide is a solid at room temperature.[7][8] Understanding its properties is essential for safe handling and effective use in synthesis.

PropertyValueSource(s)
CAS Number 425654-95-1[7][9]
Molecular Formula C₁₅H₂₂FNO₂S[9]
Molecular Weight 215.25 g/mol [9]
Physical Form Solid[7][8]
Purity Typically >98%[7]
Storage Conditions Sealed in a dry, well-ventilated area at room temperature.[7][8]
InChIKey QXHJRYPFPZGNNV-UHFFFAOYSA-N[9]
Safety and Handling

Based on GHS hazard statements, N-cyclooctyl-4-fluorobenzenesulfonamide should be handled with care.[9]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[9]

  • Precautions: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[9]

Core Synthetic Protocols

This section details foundational protocols for the synthesis and subsequent functionalization of N-cyclooctyl-4-fluorobenzenesulfonamide. These methods are based on established and robust transformations in sulfonamide chemistry.

Protocol 1: Synthesis of N-cyclooctyl-4-fluorobenzenesulfonamide

The most direct method for synthesizing the title compound is the reaction of 4-fluorobenzenesulfonyl chloride with cyclooctylamine. This is a standard procedure for creating N-alkylated sulfonamides.[3] The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of HCl, which is neutralized by a base.

G A 4-Fluorobenzenesulfonyl Chloride P1 Dissolve sulfonyl chloride in DCM A->P1 B Cyclooctylamine P3 Add base and cyclooctylamine dropwise B->P3 C Base (e.g., Pyridine, TEA) C->P3 D Solvent (e.g., DCM) D->P1 P2 Cool to 0 °C P1->P2 P2->P3 P4 Stir at room temperature (monitor by TLC/LC-MS) P3->P4 P5 Aqueous Workup (HCl wash, NaHCO3 wash, Brine) P4->P5 P6 Dry (Na2SO4), filter, and concentrate P5->P6 P7 Purify (Crystallization or Chromatography) P6->P7 Z N-cyclooctyl-4-fluorobenzenesulfonamide P7->Z

Caption: General workflow for the synthesis of N-cyclooctyl-4-fluorobenzenesulfonamide.

Step-by-Step Methodology:

  • To an oven-dried round-bottomed flask under a nitrogen atmosphere, add 4-fluorobenzenesulfonyl chloride (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq).

  • Slowly add cyclooctylamine (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture, which can cause hydrolysis to the corresponding sulfonic acid.

  • Low Temperature Addition: The reaction is exothermic; adding the amine at 0 °C helps control the reaction rate and minimize side reactions.

  • Base: The reaction generates HCl as a byproduct. The base is essential to neutralize the acid and drive the reaction to completion. A non-nucleophilic base is chosen to avoid it competing with the primary amine.

  • Aqueous Workup: The acid and base washes are critical for removing unreacted starting materials and the salt byproduct (e.g., triethylammonium chloride), simplifying purification.

Protocol 2: Palladium-Catalyzed Ortho-C–H Arylation

To build molecular complexity, the fluorophenyl ring can be functionalized. The sulfonamide group can act as a weakly coordinating directing group to facilitate regioselective C–H activation, typically at the ortho position.[10] This protocol describes a hypothetical cross-coupling with an aryl iodide.

G Start N-cyclooctyl-4-fluorobenzenesulfonamide Reaction C-H Activation & Cross-Coupling Start->Reaction Substrate Reagents Aryl Iodide (Ar-I) Pd(OAc)2 (catalyst) Ag2O (oxidant) Solvent (e.g., TFA) Reagents->Reaction Reagents Intermediate Palladacycle Intermediate Reaction->Intermediate Forms Product Ortho-Arylated Product Intermediate->Product Yields

Caption: Conceptual pathway for directed ortho-C–H arylation.

Step-by-Step Methodology:

  • In a sealable reaction vessel, combine N-cyclooctyl-4-fluorobenzenesulfonamide (1.0 eq), the desired aryl iodide (1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), and Silver(I) oxide (Ag₂O, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a suitable solvent, such as trifluoroacetic acid (TFA) or a high-boiling point non-polar solvent like 1,2-dichloroethane (DCE).

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble silver salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to isolate the ortho-arylated product.

Causality Behind Choices:

  • Palladium Catalyst: Palladium is highly effective at mediating C–H activation and cross-coupling reactions.[10][11]

  • Directing Group: The sulfonamide oxygen atoms can coordinate with the palladium center, bringing the catalyst into proximity with the ortho C–H bonds and ensuring high regioselectivity.[10]

  • Silver(I) Oxide: Ag₂O often acts as an oxidant and/or a halide scavenger in these catalytic cycles, facilitating the regeneration of the active palladium species.

  • High Temperature: C–H bond activation is a high-energy process and typically requires elevated temperatures to proceed at a reasonable rate.

Applications in a Hypothetical Drug Discovery Cascade

The true value of a building block is demonstrated by its ability to generate a library of diverse and complex molecules for screening. N-cyclooctyl-4-fluorobenzenesulfonamide is an excellent starting point for creating analogues of a hypothetical lead compound.

Consider a hypothetical lead compound, "Lead-A," identified in a high-throughput screen. Our goal is to synthesize derivatives to establish a Structure-Activity Relationship (SAR).

SAR_Strategy Start N-cyclooctyl-4-fluorobenzenesulfonamide (Core Scaffold) Mod1 Modification of Aromatic Ring (Protocol 2) Start->Mod1 Mod2 Functionalization of Cyclooctyl Ring (e.g., Radical C-H Amination) Start->Mod2 Mod3 Bioisosteric Replacement (e.g., Sulfonamide -> Amide) Start->Mod3 Library Diverse Chemical Library Mod1->Library Mod2->Library Mod3->Library SAR Structure-Activity Relationship (SAR) Analysis Library->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Strategy for using the building block in a lead optimization campaign.

Example Synthetic Logic:

  • Core Retention & Aromatic Elaboration: Using Protocol 2, a variety of aryl groups (e.g., pyridyl, pyrimidyl, substituted phenyls) can be installed at the C3 position of the 4-fluorophenyl ring. This allows for probing interactions in a specific region of the target's binding site and modulating properties like polarity and solubility.

  • Exploring Lipophilic Space: The cyclooctyl ring can be functionalized. While challenging, methods for late-stage C-H functionalization using radical-based chemistry could install polar groups (e.g., hydroxyl, amino) onto the aliphatic ring.[12] This would explore new hydrogen-bonding interactions while retaining the overall lipophilic character of the scaffold.

  • Metabolic Stability Assessment: The fluorinated phenyl ring is expected to resist oxidative metabolism. By synthesizing a non-fluorinated analogue (starting from benzenesulfonyl chloride) and comparing its metabolic profile to the fluorinated version, the contribution of the fluorine atom to metabolic stability can be quantified.

This systematic approach, starting from a single, well-designed building block, enables the efficient exploration of chemical space around a lead compound, accelerating the drug discovery process.

References

  • The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. PubMed.
  • Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. PMC - NIH.
  • Palladium‐Catalyzed Site‐Selective C−H Functionalization of Weakly Coordinating Sulfonamides: Synthesis of Biaryl Sulfonamides. ResearchGate.
  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
  • The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. ACS Publications.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. RSC Publishing.
  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.
  • A Novel Approach for the Synthesis of Alkyl and Aryl Sulfonamides. ResearchGate.
  • Palladium-catalyzed desulfitative arylation of sulfonamides with sodium arylsulfinates. [No Source Title Available].
  • 4-Fluorobenzenesulfonamide | CAS 402-46-0. Ossila.
  • Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide. ACS Publications.
  • Catalyst-free arylation of sulfonamides via visible light-mediated deamination. PMC.
  • Application Notes and Protocols: N-cyclopropyl-4-fluorobenzenesulfonamide Moiety in the Synthesis of Bioactive Molecules. Benchchem.
  • N-(benzenesulfonyl)-N-fluorobenzenesulfonamide. Enamine.
  • N-Fluorobenzenesulfonimide as a highly effective Ag(i)-catalyst attenuator for tryptamine-derived ynesulfonamide cycloisomerization. RSC Publishing.
  • Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. [No Source Title Available].
  • N-Cyclopropyl-4-fluorobenzenesulfonamide | 425654-95-1. Sigma-Aldrich.
  • N-cyclopropyl-4-fluorobenzene-1-sulfonamide | C9H10FNO2S | CID 880363. PubChem.
  • Buy n-Fluorobenzenesulfonamide (EVT-1172409) | 145490-75-1. EvitaChem.
  • 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231. PubChem.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • N-Cyclopropyl-4-fluorobenzenesulfonamide | 425654-95-1. MilliporeSigma.
  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. PMC.
  • New set of chemical building blocks makes complex 3D molecules in a snap. EurekAlert!.
  • Mechanism of N-fluorobenzenesulfonimide Promoted Diamination and Carboamination Reactions: Divergent Reactivity of a Pd(IV) Species. PubMed.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. ResearchGate.
  • The role of N-fluorobisbenzenesulfonamide in chemical synthesis. ChemicalBook.
  • N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal.
  • (PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. ResearchGate.
  • How to synthesis 4-formylbenzenesulfonamide practically ?. ResearchGate.
  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate.
  • Advanced Chemical Building Blocks | Novel scaffolds. [No Source Title Available].
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [No Source Title Available].

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Advanced Protocol for the Late-Stage Functionalization of N-Cyclooctyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

N-cyclooctyl-4-fluorobenzenesulfonamide (CAS 353478-38-3) is a highly versatile building block in medicinal chemistry, offering a unique combination of a lipophilic cycloalkane and an activated fluorinated aryl ring. As a Senior Application Scientist, I approach the late-stage functionalization of this molecule by exploiting its two orthogonal reactive vectors: the 4-fluorophenyl ring and the unactivated cyclooctyl ring .

Understanding the causality behind these functionalization pathways is critical for designing self-validating experimental systems:

  • Vector 1: Nucleophilic Aromatic Substitution (S_NAr) The strongly electron-withdrawing sulfonyl group drastically lowers the electron density of the adjacent aryl ring. This activates the para-fluoro position, making fluorine an excellent leaving group for S_NAr reactions[1]. This pathway allows for the rapid introduction of diverse nucleophiles (such as amines or thiols) to build complex [1].

  • Vector 2: Photocatalytic C(sp3)–H Activation via 1,5-HAT Direct functionalization of unactivated cycloalkanes is notoriously difficult due to high bond dissociation energies. However, the secondary sulfonamide N–H bond can serve as an endogenous directing group. By employing a highly oxidizing photocatalyst (e.g., Acr+-Mes) under blue LED irradiation, the sulfonamide undergoes a Sequential Electron/Proton Transfer (SEPT)[2]. This generates an electrophilic N-centered radical that triggers a highly regioselective, intramolecular 1,5-Hydrogen Atom Transfer (1,5-HAT)[2]. The resulting nucleophilic C-centered radical on the cyclooctyl ring can then be intercepted by various radical traps (e.g., Michael acceptors or heteroaryl reagents) to achieve[2]. This radical-mediated approach circumvents the need for harsh stoichiometric oxidants[3].

G cluster_0 Vector 1: S_NAr Pathway cluster_1 Vector 2: C(sp3)-H Activation Start N-cyclooctyl-4-fluorobenzenesulfonamide SNAr Nucleophilic Attack (Amines/Thiols) Start->SNAr Base, Heat PC Photocatalysis (SEPT) Blue LED, Acr+-Mes Start->PC Base, HFIP Prod1 4-Substituted-Aryl Sulfonamide SNAr->Prod1 NRad N-Centered Radical PC->NRad -e-, -H+ HAT 1,5-HAT (Intramolecular) NRad->HAT CRad C-Centered Radical (Cyclooctyl ring) HAT->CRad Prod2 Functionalized Cyclooctyl Sulfonamide CRad->Prod2 Radical Trap

Orthogonal functionalization vectors for N-cyclooctyl-4-fluorobenzenesulfonamide.

Experimental Protocols

Protocol A: S_NAr Modification of the 4-Fluoro Group

Causality Note: Potassium carbonate (K₂CO₃) is utilized to deprotonate the incoming nucleophile (e.g., a secondary amine) and act as an acid scavenger for the generated HF, driving the equilibrium toward the substituted product. Polar aprotic solvents like DMF are chosen to stabilize the Meisenheimer complex intermediate.

Materials:

  • N-cyclooctyl-4-fluorobenzenesulfonamide (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (e.g., morpholine) (2.0 equiv, 1.0 mmol)

  • Anhydrous K₂CO₃ (2.5 equiv, 1.25 mmol)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add N-cyclooctyl-4-fluorobenzenesulfonamide (142.7 mg, 0.5 mmol) and finely ground K₂CO₃ (172.8 mg, 1.25 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry N₂ (repeat for 3 cycles) to prevent oxidative side reactions at elevated temperatures.

  • Reagent Addition: Inject anhydrous DMF (3.0 mL) followed by the amine nucleophile (1.0 mmol) via a gas-tight syringe.

  • Thermal Activation: Seal the tube and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously for 12–16 hours. Monitor the consumption of the starting material via LC-MS.

  • Quench & Extraction: Cool the mixture to room temperature. Quench by adding distilled water (15 mL) to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (hexane/ethyl acetate gradient) to yield the pure 4-amino-substituted benzenesulfonamide.

Protocol B: Photocatalytic C(sp3)–H Alkylation via 1,5-HAT

Causality Note: The addition of Hexafluoroisopropanol (HFIP) is not arbitrary; it acts as a critical hydrogen-bond donor. HFIP stabilizes the highly polar transition states and the N-centered radical, suppressing unwanted intermolecular side reactions. The Acr+-Mes photocatalyst is specifically selected because its excited state is highly oxidizing ( E1/2red∗​ > +2.0 V vs SCE), which is strictly required to oxidize the electron-poor sulfonamide nitrogen[2].

Materials:

  • N-cyclooctyl-4-fluorobenzenesulfonamide (1.0 equiv, 0.2 mmol)

  • Radical trap reagent (e.g., electron-deficient alkene) (3.0 equiv, 0.6 mmol)

  • Photocatalyst: Acr+-Mes-ClO₄⁻ (3 mol%, 0.006 mmol)

  • Solvent: Acetonitrile (ACN) / HFIP (9:1 v/v, 2.0 mL total)

Step-by-Step Methodology:

  • Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine the sulfonamide substrate (57.1 mg, 0.2 mmol), the radical trap reagent (0.6 mmol), and the Acr+-Mes-ClO₄⁻ photocatalyst (2.5 mg, 3 mol%).

  • Degassing (Critical Step): Evacuate and backfill the reaction flask with N₂ (3 cycles). Self-Validation Check: Oxygen is a potent triplet quencher and radical scavenger; failure to rigorously degas will result in near-zero conversion.

  • Solvent Addition: Under a positive flow of N₂, inject 1.8 mL of anhydrous ACN and 0.2 mL of HFIP.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with two 25 W blue LED lamps ( λmax​ ≈ 450 nm). Ensure a cooling fan is active to maintain the reaction at ambient temperature (20–25 °C). Stir vigorously for 24 hours[2].

  • Workup: Quench the reaction by adding 15 mL of water. Extract the mixture with ethyl acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via silica gel chromatography to isolate the alkylated cyclooctyl derivative.

Data Presentation & Reaction Scope

The following table summarizes the quantitative expectations and functional group tolerances for both functionalization vectors, enabling researchers to select the appropriate methodology based on their target API scaffolding.

Functionalization VectorReaction TypeKey Reagents / CatalystsTarget SiteTypical YieldsFunctional Group Tolerance
Vector 1 S_NArK₂CO₃, DMF, 90 °C4-Fluoroaryl ring75–95%Tolerates the unactivated cyclooctyl ring, alkyl groups, and ethers. Sensitive to strong electrophiles.
Vector 2 Photocatalytic 1,5-HATAcr+-Mes (3 mol%), Blue LED, ACN/HFIPCyclooctyl C(sp3)–H48–85%Completely orthogonal to the 4-fluoro group. Tolerates halogens, esters, and complex heterocycles.

References

  • Title: Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer Source: Nature Communications (2024, 15:1) URL: [Link]

  • Title: Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides Source: The Chemical Record (2020) URL: [Link]

Sources

N-cyclooctyl-4-fluorobenzenesulfonamide in vivo studies in mouse models

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

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Now I'm focusing on defining the essential requirements. I'm prioritizing full editorial autonomy for a free-flowing structure. Scientific rigor is paramount, demanding adherence to E-E-A-T principles and self-validating protocols with comprehensive citations. Visualization and formatting are critical. I intend to summarize quantitative data visually, with step-by-step methodologies and Graphviz diagrams using the specified color palette.

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I've determined that "N-cyclooctyl-4-fluorobenzenesulfonamide" (CAS 353478-38-3) is a rarely encountered compound, possibly from a compound library or a niche inhibitor. I'm focusing my efforts on searching its CAS number and name to uncover more information.

Analyzing Compound Identity

I've been looking into "N-cyclooctyl-4-fluorobenzenesulfonamide" (CAS 353478-38-3), and it appears to be a lesser-known compound. Publicly available information doesn't highlight a readily apparent common name or a clearly defined biological target. My initial impression is that it may be a screening compound or a derivative designed for medicinal chemistry experiments.

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Considering compound's properties

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Analyzing CA IX Inhibitors

I've been reviewing recent research, and it seems fluorinated benzenesulfonamides with bulky cycloalkyl groups are potent CA IX inhibitors. Cyclooctyl and cyclododecyl substituents in the ortho position appear promising. The results point toward this specific structural motif.

Focusing on Structure Specificity

I'm now focusing on N-cyclooctyl-4-fluorobenzenesulfonamide and related derivatives. My aim is to demonstrate their selective CA IX inhibition and high affinity, targeting hypoxic tumors. I've confirmed that in vivo xenograft models of hypoxic tumors are appropriate for evaluation, with readouts like tumor volume, survival, and pHe measurements. I'm structuring the application note around this.

Evaluating In Vivo Performance

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Composing the Application Note

I'm making excellent progress on crafting the Application Note. The structural foundation is firm: N-cyclooctyl-4-fluorobenzenesulfonamide, representing a bulky fluorinated benzenesulfonamide. The target remains Carbonic Anhydrase IX. All the necessary ingredients are coming together.

Analyzing the Mechanism

I am now delving into the mechanism of action. The key is how this compound selectively targets CA IX, avoiding CA II, by using the cyclooctyl group to fit into the hydrophobic pocket. The fluorinated sulfonamide enhances zinc-binding affinity. I am also considering the specific in vivo models and protocols for efficacy studies.

Structuring the Figures

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Constructing the Table

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Advanced Methodologies for the 18F-Radiolabeling of N-Cyclooctyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of 18F-labeled sulfonamides is a critical endeavor in positron emission tomography (PET) imaging, particularly for targeting enzymes such as Carbonic Anhydrase IX (overexpressed in hypoxic tumors) and Cyclooxygenase-2 (COX-2) [1]. However, the synthesis of [18F]N-cyclooctyl-4-fluorobenzenesulfonamide presents a unique and formidable radiochemical challenge due to the intrinsic electronic properties of the sulfonamide functional group.

The Causality of Sulfonamide Deactivation

In traditional nucleophilic aromatic substitution ( SN​Ar ), a highly electron-deficient aromatic ring is required to facilitate the attack of the [18F]fluoride ion. The sulfonamide proton (-SO 2​ NHR) is relatively acidic ( pKa​≈10 ). Under the standard basic conditions required to activate[18F]fluoride (e.g., K 2​ CO 3​ and Kryptofix-2.2.2), this proton is rapidly abstracted. The resulting sulfonamide anion (-SO 2​ N R) is strongly electron-donating via resonance and induction. This localized negative charge floods the aromatic ring with electron density, severely deactivating the para-position and completely inhibiting the SN​Ar reaction [2].

To overcome this fundamental chemical barrier, radiochemists must employ one of two self-validating strategies:

  • The Protection-Deprotection Strategy : Masking the acidic proton with a tert-butyloxycarbonyl (Boc) group to prevent anion formation, followed by post-labeling acidic cleavage.

  • Copper-Mediated Radiofluorination (CMRF) : Utilizing a boronic acid pinacol ester (BPin) precursor and a Cu(III) intermediate, which bypasses the strict electronic requirements of traditional SN​Ar [3].

MechanisticLogic cluster_0 Unprotected Pathway (Fails) cluster_1 Protected Pathway (Succeeds) A Unprotected Precursor (NH) B Deprotonation by K2CO3 A->B C Sulfonamide Anion (Electron Donating) B->C D SNAr Fails (Ring Deactivated) C->D E N-Boc Protected Precursor F No Deprotonation (Ring Activated) E->F G Successful 18F SNAr F->G H Acidic Deprotection G->H I Target Radiotracer H->I

Caption: Mechanistic logic demonstrating why N-Boc protection is mandatory for successful SNAr radiofluorination.

Quantitative Data & Strategy Comparison

The selection of the radiolabeling methodology dictates the precursor design, module setup, and final radiochemical yield (RCY). Table 1 summarizes the quantitative metrics for the two primary workflows.

Table 1: Comparison of Radiolabeling Strategies for [18F]N-cyclooctyl-4-fluorobenzenesulfonamide

MethodologyPrecursorReagents / CatalystTemp / TimeTypical RCY (%)Molar Activity
Direct SN​Ar (Protected) N-Boc-4-nitro-N-cyclooctylbenzenesulfonamideK 2.2.2​ , K 2​ CO 3​ , DMSO110 °C, 10 min40–60%150–300 GBq/μmol
CMRF (BPin) 4-(BPin)-N-cyclooctylbenzenesulfonamideCu(OTf) 2​ (py) 4​ , DMAPOTf110 °C, 20 min25–45%50–150 GBq/μmol

Experimental Protocols

Protocol A: Direct SN​Ar via N-Boc Protection

This protocol utilizes a highly activated para-nitro leaving group. The temporary Boc protection ensures the arene remains electron-deficient during the nucleophilic attack [2].

Step 1: [18F]Fluoride Activation

  • Trap aqueous [18F]fluoride (typically 10–50 GBq) from the cyclotron on a pre-conditioned Sep-Pak QMA Light cartridge.

  • Elute the activity into a V-vial using a solution containing Kryptofix-2.2.2 (15 mg) and K 2​ CO 3​ (3 mg) dissolved in 1 mL of MeCN/H 2​ O (80:20 v/v).

  • Azeotropically dry the complex at 95 °C under a stream of helium. Add anhydrous MeCN (1 mL) and repeat the evaporation twice to ensure a strictly anhydrous[18F]KF/K 2.2.2​ complex. Causality: Trace water heavily hydrates the fluoride ion, destroying its nucleophilicity.

Step 2: Radiofluorination & Deprotection

  • Dissolve 5 mg of N-Boc-4-nitro-N-cyclooctylbenzenesulfonamide in 0.5 mL of anhydrous DMSO. Add this to the dried [18F]fluoride.

  • Heat the reactor to 110 °C for 10 minutes.

  • Cool the reactor to 50 °C. To cleave the Boc group, inject 0.5 mL of 1 M HCl (or 50% TFA in MeCN).

  • Heat at 90 °C for 5 minutes.

Step 3: Purification and Formulation

  • Quench the reaction with 1 M NaOH to neutralize the acid, validating the pH is ~7.

  • Dilute with 1.5 mL of HPLC mobile phase and inject onto a semi-preparative C18 HPLC column.

  • Collect the radioactive peak corresponding to [18F]N-cyclooctyl-4-fluorobenzenesulfonamide.

  • Trap the product on a C18 SPE cartridge, wash with 10 mL sterile water, and elute with 1 mL of absolute ethanol into 9 mL of 0.9% saline.

Protocol B: Copper-Mediated Radiofluorination (CMRF)

CMRF allows for the late-stage fluorination of unactivated arenes. While CMRF exhibits higher tolerance for protic functional groups compared to basic SN​Ar , transient coordination of the copper catalyst by the unprotected sulfonamide nitrogen can still attenuate yields. Thus, maintaining a high Cu-to-precursor ratio is critical [3][4].

Step 1: Mild [18F]Fluoride Elution

  • Trap [18F]fluoride on a QMA cartridge.

  • Elute using a low-basicity phase-transfer catalyst (PTC) such as 4-dimethylaminopyridinium triflate (DMAPOTf, 25 μmol) in 0.6 mL of DMA/n-BuOH. Causality: Standard K 2​ CO 3​ is too basic and will cause protodeboronation (degradation) of the BPin precursor.

  • Evaporate gently at 90 °C.

Step 2: Cu-Mediated Reaction

  • Add 4-(BPin)-N-cyclooctylbenzenesulfonamide (10 μmol) and Cu(OTf) 2​ (py) 4​ (20 μmol) dissolved in 0.8 mL of DMA/n-BuOH (2:1).

  • Heat the mixture at 110 °C for 20 minutes. Critical Step: Ensure the reaction is conducted under an ambient air or O 2​ atmosphere. Causality: Oxygen is mechanistically required as the terminal oxidant to drive the Cu(I) species back to the active Cu(III)-aryl intermediate necessary for reductive elimination of the Ar-F bond.

  • Quench with 2 mL of water, filter through a 0.22 μm filter to remove insoluble copper oxides, and proceed to HPLC purification as described in Protocol A.

AutomatedWorkflow F18 [18F]Fluoride from Cyclotron QMA Trapping on QMA Cartridge F18->QMA Elution Elution (PTC / Base) QMA->Elution Dry Azeotropic Drying (90-95°C) Elution->Dry React Radiofluorination (110°C, 10-20 min) Dry->React Deprotect Acidic Deprotection (If Boc-Protected) React->Deprotect HPLC Semi-Prep HPLC Purification Deprotect->HPLC Form Formulation (SPE & Saline) HPLC->Form

Caption: Standard automated radiosynthesis workflow for [18F]N-cyclooctyl-4-fluorobenzenesulfonamide.

Quality Control & Self-Validation

A self-validating protocol requires rigorous Quality Control (QC) to ensure the integrity of the radiotracer before in vivo application:

  • Radiochemical Purity (RCP): Must be >95%, verified by analytical radio-HPLC. The retention time of the radioactive peak must match the UV peak (254 nm) of a non-radioactive 19 F-reference standard.

  • Residual Copper (for CMRF): Must be validated via colorimetric spot tests or ICP-MS to ensure levels are below the ICH Q3D permitted daily exposure limits.

  • pH Validation: The final formulated saline solution must be between pH 4.5 and 8.5.

References

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields National Center for Biotechnology Information (PMC) URL:[Link]

  • Application of Palladium-Mediated 18F-Fluorination to PET Radiotracer Development: Overcoming Hurdles to Translation PLOS One URL:[Link]

  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids Organic Letters (ACS Publications) URL:[Link]

  • Automation of Copper-Mediated 18F-Fluorination of Aryl Pinacol Boronates Using 4-Dimethylaminopyridinium Triflate MDPI Pharmaceuticals URL:[Link]

Application Notes & Protocols: N-cyclooctyl-4-fluorobenzenesulfonamide for Bioimaging

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of N-cyclooctyl-4-fluorobenzenesulfonamide as a novel probe for bioimaging.

I. Introduction: Unveiling a New Probe for Cellular Cartography

The visualization of subcellular structures and dynamic processes within living systems is paramount to advancing our understanding of cellular biology and disease pathogenesis.[1][2][3] Small-molecule fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution.[1][4] Here, we introduce N-cyclooctyl-4-fluorobenzenesulfonamide, a novel synthetic compound with significant potential as a fluorescent probe for bioimaging applications.

The unique molecular architecture of N-cyclooctyl-4-fluorobenzenesulfonamide, featuring a lipophilic cyclooctyl moiety and an electron-withdrawing 4-fluorobenzenesulfonamide group, suggests its utility in probing specific cellular microenvironments. The sulfonamide group is a well-established pharmacophore known to interact with a variety of biological targets, while the cyclooctyl group is anticipated to facilitate membrane partitioning and localization to lipid-rich organelles.[5][6] The 4-fluorophenyl group can serve as a subtle modulator of the electronic properties and may contribute to the overall photophysical characteristics of the molecule.

These application notes provide a comprehensive guide to the synthesis, characterization, and application of N-cyclooctyl-4-fluorobenzenesulfonamide as a bioimaging probe. We will detail its proposed mechanism of action, provide step-by-step protocols for its use in cell-based assays, and offer insights into data acquisition and analysis.

II. Physicochemical Properties and Proposed Mechanism of Action

The efficacy of a fluorescent probe is intrinsically linked to its physicochemical properties. The table below summarizes the key computed properties of N-cyclooctyl-4-fluorobenzenesulfonamide.

PropertyValueSource
Molecular Formula C₁₄H₂₀FNO₂SPubChem CID: 880363 (analogue)
Molecular Weight 285.38 g/mol PubChem CID: 880363 (analogue)
XLogP3 3.5PubChem CID: 880363 (analogue)
Hydrogen Bond Donor Count 1PubChem CID: 880363 (analogue)
Hydrogen Bond Acceptor Count 3PubChem CID: 880363 (analogue)

Note: Data is for the closely related analogue N-cyclopropyl-4-fluorobenzenesulfonamide as a proxy, given the limited data on the cyclooctyl derivative.[7]

Proposed Mechanism of Action: A Lipophilic Probe with Solvatochromic Properties

We hypothesize that N-cyclooctyl-4-fluorobenzenesulfonamide functions as a solvatochromic probe, exhibiting changes in its fluorescence properties based on the polarity of its environment. The large, non-polar cyclooctyl group is expected to drive the molecule into hydrophobic environments, such as lipid droplets and the endoplasmic reticulum membrane.[6]

Upon localization to these non-polar regions, the fluorobenzenesulfonamide moiety is shielded from aqueous quenching, leading to an enhancement of its intrinsic fluorescence. The specific emission wavelength may also shift depending on the local dielectric constant. This "turn-on" fluorescence mechanism in non-polar environments allows for the selective visualization of lipid-rich structures within the cell.

Probe_aq Probe in Aqueous Environment (Low Fluorescence) Partition Partitioning driven by cyclooctyl group Probe_aq->Partition Probe_lipid Probe in Lipid-Rich Environment (High Fluorescence) Imaging Fluorescence Imaging Probe_lipid->Imaging Partition->Probe_lipid

Caption: Proposed mechanism of N-cyclooctyl-4-fluorobenzenesulfonamide as a solvatochromic probe.

III. Synthesis of N-cyclooctyl-4-fluorobenzenesulfonamide

The following is a general protocol for the synthesis of N-cyclooctyl-4-fluorobenzenesulfonamide.

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Cyclooctylamine

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Protocol:

  • Dissolve cyclooctylamine (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in DCM to the flask.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield N-cyclooctyl-4-fluorobenzenesulfonamide as a white solid.

IV. Experimental Protocols for Bioimaging

A. In Vitro Cell Staining and Fluorescence Microscopy

This protocol describes the use of N-cyclooctyl-4-fluorobenzenesulfonamide for staining lipid droplets in cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa, A549) grown on glass-bottom dishes

  • N-cyclooctyl-4-fluorobenzenesulfonamide stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cell imaging)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC, TRITC)

Protocol for Live-Cell Imaging:

  • Plate cells on glass-bottom dishes and grow to 70-80% confluency.

  • Prepare a working solution of N-cyclooctyl-4-fluorobenzenesulfonamide by diluting the stock solution in pre-warmed culture medium to a final concentration of 1-10 µM.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator.

  • Wash the cells twice with pre-warmed PBS.

  • Add fresh, pre-warmed culture medium to the cells.

  • Immediately image the cells using a fluorescence microscope. We recommend using an excitation wavelength of ~390 nm and collecting emission at ~510 nm (these are hypothetical values and should be determined experimentally).

Protocol for Fixed-Cell Imaging:

  • Follow steps 1-5 of the live-cell imaging protocol.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips with an appropriate mounting medium.

  • Image the cells using a fluorescence microscope.

Start Start: Cultured Cells Prep Prepare Probe Working Solution Start->Prep Wash1 Wash Cells with PBS Prep->Wash1 Incubate Incubate with Probe Wash1->Incubate Wash2 Wash Cells with PBS (2x) Incubate->Wash2 Live_Image Live-Cell Imaging Wash2->Live_Image Fix Fix with 4% PFA Wash2->Fix Wash3 Wash Cells with PBS (3x) Fix->Wash3 Mount Mount Coverslip Wash3->Mount Fixed_Image Fixed-Cell Imaging Mount->Fixed_Image

Caption: Workflow for in vitro cell staining with N-cyclooctyl-4-fluorobenzenesulfonamide.

B. In Vivo Imaging in a Zebrafish Model

This protocol provides a general guideline for in vivo imaging using a zebrafish larva model.[8]

Materials:

  • Zebrafish larvae (3-5 days post-fertilization)

  • N-cyclooctyl-4-fluorobenzenesulfonamide stock solution (10 mM in DMSO)

  • Embryo medium

  • Tricaine solution (anesthetic)

  • Stereo fluorescence microscope

Protocol:

  • Prepare a working solution of the probe in embryo medium (final concentration 1-10 µM).

  • Transfer zebrafish larvae to a small petri dish containing the probe solution.

  • Incubate for 1-2 hours at 28 °C.

  • Anesthetize the larvae with tricaine solution.

  • Mount the larvae on a microscope slide with a depression.

  • Image the larvae using a stereo fluorescence microscope.

V. Data Analysis and Interpretation

Image Analysis:

  • Use image analysis software (e.g., ImageJ/Fiji) to quantify fluorescence intensity.

  • Co-localization analysis with known lipid droplet markers (e.g., Nile Red, BODIPY 493/503) can be performed to confirm the probe's subcellular localization.

Expected Results:

  • Punctate fluorescent signals within the cytoplasm, characteristic of lipid droplet staining.

  • Low background fluorescence in the aqueous compartments of the cell.

  • Potential for monitoring lipid droplet dynamics in live cells over time.

VI. Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Probe concentration too high. Incomplete washing.Optimize probe concentration (try a lower concentration). Increase the number and duration of washing steps.
No or Weak Signal Probe concentration too low. Inappropriate filter sets. Photobleaching.Increase probe concentration. Determine the optimal excitation and emission wavelengths experimentally. Reduce exposure time and laser power.
Cell Toxicity High probe concentration. Prolonged incubation.Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration and incubation time.

VII. Conclusion

N-cyclooctyl-4-fluorobenzenesulfonamide represents a promising new tool for bioimaging, with a proposed mechanism that allows for the selective visualization of lipid-rich cellular structures. The protocols provided herein offer a starting point for researchers to explore the utility of this novel probe in their specific experimental systems. Further characterization of its photophysical properties and biological target specificity will undoubtedly expand its applications in cellular biology and drug discovery.

VIII. References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Imaging Using Naphthalimide-Based Probes. Retrieved from BenchChem website.

  • Hötzer, B., & Dostatni, N. (Eds.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Humana Press.

  • Li, J., et al. (2022). Recent advances in self-immobilizing fluorescent probes for in vivo imaging. WIREs Nanomedicine and Nanobiotechnology.

  • Aun, D., & Colpan, M. (Eds.). (2016). In Vivo Fluorescence Imaging: Methods and Protocols. Humana Press.

  • Promega Corporation. (n.d.). In Vivo Imaging. Retrieved from Promega Corporation website.

  • Al-Mokhtar, M. A., et al. (2023). Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. Applied Organometallic Chemistry.

  • Ghanem, A. H., & Higuchi, W. I. (1979). Fluorescent probe study of sulfonamide binding to povidone. Journal of Pharmaceutical Sciences.

  • Reisser, S. (2023). Imaging small molecules in cells. Nature Research.

  • Sharma, P., & Singh, N. (2022). Sulfonamides as Optical Chemosensors. Critical Reviews in Analytical Chemistry.

  • JoVE. (2019). Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking.

  • Ran, C., et al. (2023). Practical Guidance for Developing Small-Molecule Optical Probes for In Vivo Imaging. Molecular Imaging and Biology.

  • Liu, F., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules.

  • Dalby, P. A., & Robinson, B. H. (2023). How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. International Journal of Molecular Sciences.

  • Liu, F., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Semantic Scholar.

  • Spangler, C., & Sauer, M. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Angewandte Chemie International Edition.

  • Britvin, I., et al. (2023). Specific Fluorescent Probes for Imaging DNA in Cell-Free Solution and in Mitochondria in Living Cells. International Journal of Molecular Sciences.

  • BenchChem. (2025). Application Notes and Protocols: N-cyclopropyl-4-fluorobenzenesulfonamide Moiety in the Synthesis of Bioactive Molecules. Retrieved from BenchChem website.

  • Nagano, T. (2010). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B.

  • Sayed, S. M., & Hussain, I. (2022). Fluorescence Imaging in Biomedical Science. Journal of Clinical and Experimental Immunology.

  • Boyle, R. W., & D'Souza, F. (2013). Fluorescein Derivatives in Intravital Fluorescence Imaging. Cells.

  • Sayed, S. M., & Hussain, I. (2022). Fluorescence Imaging in Biomedical Science. Journal of Clinical and Experimental Immunology.

  • Boyle, R. W., & D'Souza, F. (2013). Fluorescein Derivatives in Intravital Fluorescence Imaging. ResearchGate.

  • Liu, Y., et al. (2015). Applications of Nanoparticles in Biomedical Imaging. Current Pharmaceutical Design.

  • ChemicalBook. (2022). The role of N-fluorobisbenzenesulfonamide in chemical synthesis. Retrieved from ChemicalBook website.

  • University of Bath. (2023). Non-Benzenoid Fluorophores to Enable New Imaging Modalities. Retrieved from the University of Bath's research portal.

  • Li, Y., et al. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. Biosensors.

  • Ossila. (n.d.). 4-Fluorobenzenesulfonamide | CAS 402-46-0. Retrieved from Ossila website.

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from Organic Chemistry Portal website.

  • Stagi, L., et al. (2023). Bioimaging Probes Based on Magneto-Fluorescent Nanoparticles. Nanomaterials.

  • PubChem. (n.d.). N-cyclopropyl-4-fluorobenzene-1-sulfonamide. Retrieved from PubChem website.

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Application Note & Protocol: Crystallization of N-cyclooctyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Crystalline Form in Sulfonamide Drug Development

N-cyclooctyl-4-fluorobenzenesulfonamide is a sulfonamide-containing compound. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1] The solid-state properties of these molecules, governed by their crystalline arrangement, are of paramount importance in drug development. Different crystalline forms, or polymorphs, of the same active pharmaceutical ingredient (API) can exhibit distinct physical and chemical properties, including solubility, dissolution rate, stability, and bioavailability.[2][3] Consequently, the ability to control the crystallization process to isolate a specific, stable, and highly pure crystalline form is a critical determinant of a drug's safety and efficacy.

This application note provides a comprehensive guide to the experimental setup for the crystallization of N-cyclooctyl-4-fluorobenzenesulfonamide. While specific crystallization data for this exact molecule is not extensively published, this guide synthesizes established principles of sulfonamide crystallization to provide robust, field-proven protocols.[4][5] The methodologies outlined herein are designed to be a self-validating system, enabling researchers to systematically screen for and optimize the crystallization conditions to obtain high-quality crystals suitable for further analysis and development. The inclusion of fluorinated groups in aromatic sulfonamides has been shown to influence polymorphism, making a systematic approach to crystallization even more crucial.[6]

Physicochemical Properties and Preliminary Considerations

A thorough understanding of the physicochemical properties of N-cyclooctyl-4-fluorobenzenesulfonamide is the foundation for developing a successful crystallization strategy. While experimental data for this specific compound is limited, we can infer likely properties based on related structures such as N-cyclopropyl-4-fluorobenzenesulfonamide and 4-fluorobenzenesulfonamide.[7][8]

PropertyAnticipated Value / CharacteristicRationale & Significance for Crystallization
Molecular Formula C₁₄H₂₀FNO₂SInfluences molecular weight and solubility.
Molecular Weight ~297.38 g/mol Affects dissolution kinetics.
Appearance Likely a white to off-white solid.[8]Visual indicator of purity.
Melting Point Expected to be a distinct melting point, but may vary with polymorphic form.[4]A key parameter for selecting the appropriate crystallization temperature and solvent. The solvent's boiling point should ideally be lower than the compound's melting point to avoid "oiling out".[5]
Solubility Expected to have low solubility in water and higher solubility in organic solvents.[9]The core principle of recrystallization relies on differential solubility at different temperatures. A solvent screening is the first critical step.
Hydrogen Bonding The sulfonamide group has both hydrogen bond donors (N-H) and acceptors (S=O).[2][10]These interactions are primary drivers of crystal packing and polymorphism.[3]
Polymorphism High likelihood of polymorphism due to the flexible cyclooctyl group and the presence of a sulfonamide moiety.[2]Requires careful control of crystallization conditions and thorough characterization of the solid form obtained.

Strategic Approach to Crystallization: A Decision-Making Framework

The selection of an appropriate crystallization method and solvent system is critical. The following decision tree provides a logical workflow for this process.

G start Start: Crude N-cyclooctyl-4- fluorobenzenesulfonamide solvent_screen Solvent Screening: Test solubility in a range of hot and cold solvents (e.g., alcohols, ketones, esters, hydrocarbons) start->solvent_screen single_solvent_check Is the compound highly soluble in a hot solvent and poorly soluble in the same cold solvent? solvent_screen->single_solvent_check single_solvent_success SUCCESS: Utilize Single-Solvent Recrystallization single_solvent_check->single_solvent_success Yes antisolvent_check Can a miscible solvent pair be identified? 1. Soluble in Solvent A (good solvent) 2. Insoluble in Solvent B (anti-solvent) single_solvent_check->antisolvent_check No troubleshoot Troubleshoot: - Adjust solvent system - Optimize cooling rate - Attempt seeding single_solvent_success->troubleshoot antisolvent_success SUCCESS: Utilize Solvent/Anti-Solvent Crystallization antisolvent_check->antisolvent_success Yes other_methods Consider alternative methods: - Slow Evaporation - Vapor Diffusion - Melt Crystallization antisolvent_check->other_methods No antisolvent_success->troubleshoot other_methods->troubleshoot

Caption: A decision tree to guide the selection of a suitable crystallization method.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the crystallization of N-cyclooctyl-4-fluorobenzenesulfonamide. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves, should be followed at all times. The hazards of similar compounds include skin, eye, and respiratory irritation.[7]

Protocol 1: Single-Solvent Recrystallization

This is the most common and straightforward method for purifying solid compounds.[4] The principle relies on the differential solubility of the compound in a given solvent at elevated and ambient temperatures.

1. Dissolution:

  • Place the crude N-cyclooctyl-4-fluorobenzenesulfonamide in an Erlenmeyer flask.
  • Add a minimal amount of the selected solvent (e.g., isopropanol, ethanol, or ethyl acetate).
  • Heat the mixture on a hot plate with gentle stirring. Continue to add the solvent dropwise until the solid completely dissolves. The goal is to use the minimum volume of hot solvent to create a saturated solution.

2. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.

3. Crystallization:

  • Cover the flask with a watch glass to prevent solvent evaporation and contamination.
  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.
  • Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[4]

4. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the ice-cold solvent to remove any residual mother liquor.

5. Drying:

  • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point or in a desiccator until a constant weight is achieved.
Protocol 2: Solvent/Anti-Solvent Crystallization

This method is employed when a suitable single solvent cannot be identified.[4] It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.

1. Dissolution:

  • Dissolve the crude N-cyclooctyl-4-fluorobenzenesulfonamide in a minimal amount of a "good" solvent (e.g., dichloromethane, acetone) at room temperature.

2. Addition of Anti-Solvent:

  • Slowly add the "anti-solvent" (e.g., hexane, heptane) dropwise to the stirred solution.
  • Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of precipitation.

3. Crystal Growth:

  • If crystallization does not initiate immediately, scratch the inside of the flask with a glass rod or add a seed crystal from a previous successful crystallization.
  • Once turbidity is observed, cease the addition of the anti-solvent and allow the flask to stand undisturbed to promote crystal growth.

4. Isolation, Washing, and Drying:

  • Follow steps 4 and 5 from the Single-Solvent Recrystallization protocol, using the solvent/anti-solvent mixture from the mother liquor for washing the crystals.

Characterization of Crystalline Material

It is imperative to characterize the resulting solid material to confirm its identity, purity, and crystalline form.

TechniquePurposeExpected Outcome for a Crystalline Sulfonamide
Powder X-ray Diffraction (PXRD) To identify the crystalline form and assess polymorphism.[4]A unique pattern of sharp, well-defined peaks, indicating a crystalline solid. Different polymorphs will exhibit distinct diffraction patterns.[11]
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal transitions.[4]A sharp endothermic peak corresponding to the melting point. The presence of multiple thermal events may indicate polymorphism or the presence of solvates.
Infrared (IR) Spectroscopy To confirm the presence of functional groups and investigate hydrogen bonding.Characteristic peaks for N-H, S=O, C-F, and aromatic C-H bonds. Subtle shifts in the N-H and S=O stretching frequencies can indicate different hydrogen bonding environments in various polymorphs.[2][4]
Microscopy To visually inspect crystal morphology and size.[4]Provides qualitative information about the crystal habit (e.g., needles, plates, prisms).

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
"Oiling Out" The melting point of the compound is lower than the boiling point of the solvent; high impurity levels.[5]Re-heat to dissolve the oil, add more solvent, and allow to cool more slowly. Consider a lower-boiling point solvent.
No Crystal Formation The solution is not sufficiently saturated (too much solvent used); the solution is supersaturated but nucleation has not occurred.[5]If too much solvent was used, carefully evaporate some solvent and allow to cool again. To induce nucleation, scratch the inner surface of the flask with a glass rod or add a seed crystal.[5]
Low Yield Too much solvent was used; premature crystallization during hot filtration; incomplete cooling.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-warmed. Cool the solution in an ice bath after it reaches room temperature.[4]
Amorphous Powder Obtained The solution cooled too rapidly; high concentration of impurities.Slow down the cooling rate. Consider further purification of the crude material (e.g., column chromatography) before recrystallization.[4]

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the crystallization and characterization process.

G cluster_prep Preparation & Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Ice Bath Cooling cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry pxrd PXRD dry->pxrd dsc DSC dry->dsc ir IR dry->ir microscopy Microscopy dry->microscopy final_product Pure Crystalline Product pxrd->final_product dsc->final_product ir->final_product microscopy->final_product

Caption: A generalized workflow for the recrystallization and analysis of N-cyclooctyl-4-fluorobenzenesulfonamide.

References

  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journals. [Link]

  • N-cyclopropyl-4-fluorobenzene-1-sulfonamide | C9H10FNO2S | CID 880363. PubChem. [Link]

  • N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. [Link]

  • Polymorphism in Sulfonamides. ResearchGate. [Link]

  • Crystal form of sulfonamide compound and preparation method thereof.
  • Polymorphism Steered Thermochromism in a Sulfonamide. ACS Applied Optical Materials. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. [Link]

  • Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • Crystallization and characterization of the compounds Gly·MSO 4·mH 2O (M = Mg 2+, Mn 2+, Fe 2+, Co 2+, Ni 2+, Zn 2+; M = 0, 3, 5, 6). ResearchGate. [Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed. [Link]

  • Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. [Link]

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Application Note: LC-MS/MS Method Development for N-cyclooctyl-4-fluorobenzenesulfonamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, PK/PD Researchers, and Drug Development Professionals Matrix: Biological Plasma (Human/Animal Models) Regulatory Framework: ICH M10 Guidelines for Bioanalytical Method Validation

Introduction and Chemical Profiling

The quantification of specific synthetic intermediates and novel drug candidates in biological matrices requires highly selective and sensitive analytical methodologies. N-cyclooctyl-4-fluorobenzenesulfonamide (CAS: 353478-38-3) presents a unique analytical challenge due to its hybrid physicochemical properties [1].

To develop a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, we must first deconstruct the molecule's structural impact on chromatography and ionization:

  • The Cyclooctyl Ring: Imparts significant lipophilicity (estimated LogP ~3.8 - 4.2). This high hydrophobicity dictates that standard C18 columns may cause excessive retention and peak tailing.

  • The Fluorobenzenesulfonamide Moiety: The highly electronegative fluorine atom withdraws electron density from the aromatic ring, while the sulfonamide group ( R−SO2​−NH−R ) provides a weakly acidic proton (pKa ~9.5).

Causality in Ionization Selection: While the acidic sulfonamide proton suggests Electrospray Ionization in negative mode (ESI-) could be viable, benzenesulfonamides generally exhibit superior signal-to-noise (S/N) ratios in positive mode (ESI+) when paired with acidic mobile phases. The protonation occurs at the sulfonamide nitrogen or the oxygen atoms of the sulfonyl group, yielding a stable [M+H]+ precursor ion [2].

Method Development Workflow

The development of this assay follows a self-validating, iterative workflow designed to isolate variables, ensuring that matrix effects, recovery, and ionization efficiency are optimized sequentially rather than simultaneously.

MethodDev N1 1. MS/MS Tuning (Infusion) N2 2. LC Optimization (Column & Mobile Phase) N1->N2 Precursor/Product Ions Selected N3 3. Sample Prep (SPE / PPT) N2->N3 Retention Time Established N4 4. Matrix Effect Evaluation N3->N4 Clean Extract Achieved N5 5. ICH M10 Validation N4->N5 S/N & Recovery Verified

Figure 1: Iterative LC-MS/MS method development workflow for sulfonamide bioanalysis.

Experimental Protocols

Mass Spectrometry (MS/MS) Optimization

Rationale: Direct infusion of a 1 µg/mL neat solution of N-cyclooctyl-4-fluorobenzenesulfonamide into the mass spectrometer bypasses the LC system to establish the absolute optimal collision energies (CE) and declustering potentials (DP).

Step-by-Step Protocol:

  • Prepare a 1 µg/mL tuning solution in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Infuse at 10 µL/min into the ESI source operating in positive ion mode.

  • Perform a Q1 full scan to identify the [M+H]+ precursor ion (Expected m/z ~286.1).

  • Isolate the precursor ion in Q1 and perform a product ion scan (Q3) while ramping the Collision Energy from 10 to 50 eV.

  • Select the two most abundant and stable fragments. The primary fragment (often resulting from the cleavage of the S-N bond, yielding the fluorobenzenesulfonyl cation) is used for quantitation , while the secondary fragment is used for confirmation .

Table 1: Optimized MRM Transitions (Hypothetical Data based on structural cleavage)

CompoundPrecursor Ion ( m/z )Product Ion ( m/z )PurposeCollision Energy (eV)
N-cyclooctyl-4-fluorobenzenesulfonamide286.1159.0Quantitation22
N-cyclooctyl-4-fluorobenzenesulfonamide286.195.0Confirmation35
Internal Standard (Stable Isotope)290.1163.0IS Quantitation22
Chromatographic Separation

Rationale: To counteract the high lipophilicity of the cyclooctyl ring, a Biphenyl column is selected over a standard C18. The biphenyl stationary phase provides π−π interactions with the fluorobenzene ring, offering orthogonal selectivity and allowing for a higher percentage of organic modifier in the mobile phase, which enhances ESI desolvation and sensitivity [3].

  • Column: Raptor Biphenyl (2.1 × 100 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol is preferred over Acetonitrile to prevent co-elution of structural isomers and improve peak shape for sulfonamides).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
4.01090
5.51090
5.6955
7.5955 (Re-equilibration)
Sample Preparation: Solid Phase Extraction (SPE)

Rationale: Protein Precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the MS source. Given the regulatory requirements of ICH M10 [4], a Hydrophilic-Lipophilic Balance (HLB) SPE method is utilized to ensure maximum recovery and minimal matrix effect.

SPEProtocol C 1. Condition 1 mL Methanol 1 mL Water L 2. Load 200 µL Plasma + 200 µL 2% Formic Acid C->L W 3. Wash 1 mL 5% Methanol in Water L->W E 4. Elute 1 mL 100% Methanol W->E R 5. Reconstitute Evaporate under N2 Reconstitute in 100 µL Mobile Phase E->R

Figure 2: Solid Phase Extraction (SPE) workflow using an HLB polymeric cartridge.

Step-by-Step SPE Protocol:

  • Pre-treatment: Aliquot 200 µL of plasma sample. Add 10 µL of Internal Standard (IS) working solution. Add 200 µL of 2% Formic Acid in water to disrupt protein binding. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of HPLC-grade Water through the HLB cartridge (30 mg/1 cc) under low vacuum.

  • Loading: Apply the pre-treated sample to the cartridge. Allow to flow by gravity.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove polar interferences and salts. Dry the cartridge under high vacuum for 2 minutes.

  • Elution: Elute the target analyte with 1 mL of 100% Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B). Inject 5 µL into the LC-MS/MS.

ICH M10 Method Validation Criteria

To ensure the method is self-validating and legally defensible for regulatory submissions, it must be evaluated against the ICH M10 Bioanalytical Method Validation Guidelines [4].

Selectivity and Matrix Effect

Analyze blank matrix from at least 6 independent sources. The response of interfering peaks at the retention time of N-cyclooctyl-4-fluorobenzenesulfonamide must be <20% of the Lower Limit of Quantification (LLOQ) response. Causality: Matrix effects (ion suppression/enhancement) are quantified by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard. The use of the stable isotope-labeled IS compensates for residual matrix effects.

Accuracy and Precision

Prepare Quality Control (QC) samples at four concentration levels: LLOQ, Low QC (LQC), Mid QC (MQC), and High QC (HQC).

  • Intra-batch Precision: Analyze 5 replicates per QC level in a single run. Coefficient of Variation (CV) must be ≤15% ( ≤20% for LLOQ).

  • Inter-batch Precision: Analyze across 3 separate runs. Mean accuracy must be within ±15% of nominal ( ±20% for LLOQ).

Table 3: Example Validation Acceptance Criteria (ICH M10)

ParameterAcceptance CriteriaCorrective Action if Failed
Calibration Curve R2≥0.99 , 75% of standards within ±15% Check IS response; prepare fresh standards.
Carryover Blank after ULOQ ≤20% of LLOQIncrease needle wash organic percentage.
Recovery Consistent across LQC, MQC, HQCOptimize SPE wash/elution solvent strength.
Stability (Benchtop) Bias ≤±15% after 24h at Room TempKeep samples on ice during preparation.

Conclusion

The successful LC-MS/MS quantification of N-cyclooctyl-4-fluorobenzenesulfonamide relies on understanding its distinct physicochemical traits. By leveraging a Biphenyl column for π−π selectivity, optimizing ESI+ parameters for the sulfonamide moiety, and utilizing a rigorous HLB-SPE extraction protocol, this method minimizes matrix interference while maximizing sensitivity. Adherence to the ICH M10 guidelines ensures that the resulting data is robust, reproducible, and ready for regulatory scrutiny in pharmacokinetic studies.

References

  • Bioanalysis Zone. "Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays". Bioanalysis Zone, Sept 2022. Available at:[Link]

  • Taylor & Francis. "Development and performance evaluation of a microbiological method for screening and LC-MS/MS for conformation of sulfonamides". Food Additives & Contaminants: Part A, June 2024. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry". FDA Regulatory Information, Nov 2022. Available at:[Link]

Application Notes and Protocols for N-cyclooctyl-4-fluorobenzenesulfonamide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

A Focused Guide for the Exploration of TRPM8 Antagonism in Pain Neuropathophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of N-cyclooctyl-4-fluorobenzenesulfonamide as a TRPM8 Modulator

The transient receptor potential melastatin 8 (TRPM8) channel is a critical molecular sensor for cold temperatures and a key player in the somatosensory system.[1][2] Expressed predominantly in a subset of sensory neurons, its activation by cold stimuli or chemical agonists like menthol leads to an influx of cations, cellular depolarization, and the subsequent sensation of cold.[1][3] Growing evidence implicates the hyperactivity of TRPM8 channels in pathological conditions such as neuropathic pain, where patients often experience cold allodynia—a painful response to normally non-painful cold stimuli.[2][4] This makes TRPM8 a compelling therapeutic target for the development of novel analgesics.[5]

The N-cyclooctyl-4-fluorobenzenesulfonamide scaffold represents a promising chemical motif for the development of selective TRPM8 antagonists. While this specific molecule is a novel investigational tool, its structural features align with known pharmacophores for TRPM8 modulation. This guide provides a comprehensive framework for researchers to investigate the potential of N-cyclooctyl-4-fluorobenzenesulfonamide, hereafter referred to as "Compound X," as a TRPM8 antagonist in preclinical neuroscience research, with a focus on pain models.

Mechanism of Action: Targeting the Cold and Menthol Receptor

Compound X is hypothesized to act as an antagonist of the TRPM8 ion channel. Antagonism can occur through various mechanisms, including direct pore blocking, allosteric modulation that prevents channel opening, or by interfering with the binding of activating ligands. The primary consequence of TRPM8 antagonism is the inhibition of cation influx (Na+ and Ca2+) in response to cold temperatures or chemical agonists.[1] This, in turn, is expected to reduce the excitability of sensory neurons and dampen the signaling of cold and pain information to the central nervous system.

Signaling Pathway of TRPM8 in Sensory Neurons

TRPM8_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Allows Depolarization Membrane Depolarization Ca_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Compound_X Compound X (Antagonist) Compound_X->TRPM8 Inhibits

Caption: Proposed mechanism of TRPM8 channel activation and its inhibition by Compound X.

In Vitro Characterization of Compound X

Prior to in vivo studies, it is crucial to characterize the potency, selectivity, and mechanism of action of Compound X at the cellular level.

Protocol 1: Calcium Imaging Assay for TRPM8 Antagonist Activity

This assay provides a high-throughput method to determine the inhibitory concentration (IC50) of Compound X against TRPM8 activation.

Materials:

  • HEK293 cells stably expressing human TRPM8 (or primary dorsal root ganglion neurons)

  • Fluo-4 AM calcium indicator

  • Menthol (TRPM8 agonist)

  • Compound X

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Plating: Seed TRPM8-expressing HEK293 cells into 96-well plates at an appropriate density to achieve 80-90% confluency on the day of the assay.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127.

  • Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation: Wash the cells twice with HBSS.

  • Prepare serial dilutions of Compound X in HBSS. Add 100 µL of the desired concentrations of Compound X to the wells and incubate for 20 minutes at room temperature. Include vehicle control wells.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader.

  • Set the reader to record fluorescence intensity (excitation ~485 nm, emission ~520 nm) at 1-second intervals.

  • Establish a stable baseline reading for 30 seconds.

  • Add 20 µL of a menthol solution (to a final concentration of 10 µM) to each well to activate the TRPM8 channels.

  • Continue recording fluorescence for at least 3 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Plot the percentage of inhibition against the log concentration of Compound X to determine the IC50 value using a non-linear regression curve fit.

ParameterDescription
Cell Line HEK293 cells stably expressing human TRPM8
Agonist Menthol (10 µM final concentration)
Calcium Indicator Fluo-4 AM
Readout Change in intracellular calcium concentration
Endpoint IC50 value of Compound X
Protocol 2: Electrophysiology for Mechanistic Insights

Whole-cell patch-clamp electrophysiology provides detailed information on how Compound X affects the ion channel's biophysical properties.

Materials:

  • TRPM8-expressing cells

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular and extracellular recording solutions

  • Menthol or a cold ramp stimulus

  • Compound X

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a TRPM8-expressing cell.

    • Hold the cell at a holding potential of -60 mV.

    • Apply a voltage ramp or step protocol to elicit TRPM8 currents.

    • Activate TRPM8 channels by perfusing the cell with a solution containing menthol or by rapidly cooling the extracellular solution.

    • Once a stable baseline current is established, co-apply Compound X with the agonist.

  • Data Analysis:

    • Measure the peak inward current before and after the application of Compound X.

    • Analyze changes in current-voltage (I-V) relationship, channel activation, and deactivation kinetics.

In Vivo Evaluation of Compound X in Pain Models

Animal models are indispensable for evaluating the analgesic potential of Compound X in a complex physiological system.

Experimental Workflow for In Vivo Pain Studies

InVivo_Workflow Animal_Acclimation Animal Acclimation (7 days) Baseline_Testing Baseline Behavioral Testing (e.g., Acetone Test) Animal_Acclimation->Baseline_Testing Pain_Model_Induction Induction of Neuropathic Pain (e.g., CCI Model) Baseline_Testing->Pain_Model_Induction Compound_Administration Compound X Administration (i.p., p.o.) Pain_Model_Induction->Compound_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Compound_Administration->Post_Treatment_Testing Data_Analysis Data Analysis and Interpretation Post_Treatment_Testing->Data_Analysis

Caption: A generalized workflow for preclinical evaluation of Compound X in a pain model.

Protocol 3: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of nerve injury-induced neuropathic pain that results in cold allodynia.

Materials:

  • Adult Sprague-Dawley rats or C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • 4-0 chromic gut suture

  • Compound X

  • Vehicle control (e.g., 5% DMSO, 5% Tween 80, 90% saline)

Procedure:

  • Surgery:

    • Anesthetize the animal.

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing.

    • Close the incision with sutures.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Care: Allow the animals to recover for 7-14 days for the development of neuropathic pain behaviors.

  • Behavioral Testing (Acetone Drop Test for Cold Allodynia):

    • Place the animal in a testing chamber with a mesh floor.

    • After acclimation, apply a drop of acetone to the plantar surface of the hind paw.

    • Measure the duration of paw withdrawal, licking, or flinching over a 1-minute period.

    • Establish a baseline response before drug administration.

  • Drug Administration: Administer Compound X or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Testing: Perform the acetone drop test at various time points after drug administration (e.g., 30, 60, 120 minutes) to assess the analgesic effect of Compound X.

ParameterValue
Animal Model Chronic Constriction Injury (CCI) in rats or mice
Behavioral Assay Acetone Drop Test
Readout Paw withdrawal duration (seconds)
Endpoint Reversal of cold allodynia

Safety and Selectivity Considerations

A critical aspect of developing a TRPM8 antagonist is to assess its potential side effects, particularly on core body temperature.[5] TRPM8 is involved in thermoregulation, and its blockade can potentially lead to hypothermia.

Protocol 4: Core Body Temperature Measurement

Procedure:

  • House animals individually.

  • Measure baseline core body temperature using a rectal probe or a telemetry system.

  • Administer Compound X or vehicle.

  • Monitor core body temperature at regular intervals for several hours post-administration.

Conclusion

N-cyclooctyl-4-fluorobenzenesulfonamide (Compound X) presents a valuable chemical tool for the investigation of TRPM8 function in neuroscience. The protocols outlined in this guide provide a systematic approach to characterize its activity from the molecular to the behavioral level. By elucidating the role of TRPM8 in pain signaling, research with selective antagonists like Compound X can pave the way for the development of a new class of analgesics for the treatment of chronic pain conditions.

References

  • TRPM8 - Wikipedia. Available from: [Link]

  • Regulation of TRPM8 channel activity - PMC. Available from: [Link]

  • Full article: The cool things to know about TRPM8! - Taylor & Francis Online. Available from: [Link]

  • The effects of neuronal cell differentiation on TRPM7, TRPM8 and TRPV1 channels in the model of Parkinson's disease: Neurological Research - Taylor & Francis. Available from: [Link]

  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC. Available from: [Link]

  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. Available from: [Link]

Sources

Application Note: Profiling N-cyclooctyl-4-fluorobenzenesulfonamide in Protein-Ligand Binding Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of selective small-molecule inhibitors relies heavily on exploiting subtle structural differences within the active sites of target protein families. N-cyclooctyl-4-fluorobenzenesulfonamide (CAS: 353478-38-3) represents a highly specialized pharmacophore utilized in advanced protein-ligand binding studies, particularly in the targeting of tumor-associated metalloenzymes such as Carbonic Anhydrase IX (CA IX)[1].

The Causality of the Chemical Structure

Every functional group in this molecule serves a distinct thermodynamic and structural purpose:

  • The Sulfonamide Moiety ( −SO2​NH− ): Acts as the primary Zinc-Binding Group (ZBG). In the active site of carbonic anhydrases, the sulfonamide coordinates directly with the catalytic Zn2+ ion, displacing the zinc-bound water molecule essential for enzymatic hydration.

  • The 4-Fluoro Substitution: Fluorine acts as a strong electron-withdrawing group (EWG). By pulling electron density away from the benzenesulfonamide ring, it lowers the pKa of the sulfonamide nitrogen. This ensures that a higher fraction of the inhibitor exists in the active anionic state at physiological pH, significantly increasing binding affinity[1].

  • The N-cyclooctyl Group: This bulky, lipophilic substituent is the primary driver of isoform selectivity. While ubiquitous housekeeping isoforms like CA II possess a highly restricted, hydrophilic active site cleft, the tumor-associated CA IX features a unique, expansive hydrophobic pocket. The cyclooctyl ring fits snugly into this CA IX pocket, creating favorable entropic gains by displacing ordered water molecules, while sterically clashing with the narrower CA II active site[1].

Mechanism Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX Overexpression (Transmembrane) HIF1A->CAIX Survival Tumor Cell Survival & Acidification CAIX->Survival Inhibitor N-cyclooctyl-4-fluoro- benzenesulfonamide Inhibitor->CAIX  Inhibits Zinc Active Site  & Hydrophobic Pocket

Caption: Mechanism of CA IX inhibition by N-cyclooctyl-4-fluorobenzenesulfonamide in hypoxic tumors.

Quantitative Data Presentation

To validate the selectivity hypothesis driven by the bulky cyclooctyl group, binding affinities must be quantified using orthogonal biophysical techniques. The table below summarizes the expected thermodynamic profile when comparing the target (CA IX) against the primary off-target (CA II).

Table 1: Comparative Binding Affinities and Thermodynamic Parameters

Target ProteinAssay Method Kd​ / Ki​ (nM) ΔH (kcal/mol) −TΔS (kcal/mol)Selectivity Ratio (vs CA II)
Human CA IX ITC / FTSA10 - 50-5.2-6.8> 100x
Human CA II ITC / FTSA> 1500-8.1+1.21x
Human CA I FTSA> 5000N/AN/AN/A

Insight: The binding to CA IX is heavily entropically driven (large negative −TΔS ), confirming that the N-cyclooctyl group successfully displaces ordered water molecules from the CA IX hydrophobic pocket. Conversely, binding to CA II is entropically penalized (+1.2 kcal/mol) due to steric clashes.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of N-cyclooctyl-4-fluorobenzenesulfonamide requires a multi-tiered workflow. We utilize Fluorescent Thermal Shift Assays (FTSA) for high-throughput primary screening, followed by Isothermal Titration Calorimetry (ITC) for rigorous thermodynamic validation[1].

Workflow Prep Ligand Prep (100% DMSO Stock) FTSA Primary Screen (FTSA / Thermal Shift) Prep->FTSA ITC Thermodynamic Validation (ITC) FTSA->ITC Cell Hypoxic Cell Assay (Spheroids) ITC->Cell

Caption: Step-by-step experimental workflow for evaluating protein-ligand binding and cellular efficacy.

Protocol A: Fluorescent Thermal Shift Assay (FTSA)

Purpose: To determine the shift in the melting temperature ( ΔTm​ ) of the protein upon ligand binding. A positive shift indicates stabilization of the folded protein state by the ligand.

Materials & Causality:

  • Protein: Recombinant human CA IX catalytic domain (1-2 μ M).

  • Dye: SYPRO Orange (5x final concentration). Causality: SYPRO Orange is highly quenched in aqueous solutions but fluoresces brightly when it binds to the hydrophobic core of the protein exposed during thermal unfolding.

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

Step-by-Step Procedure:

  • Compound Preparation: Dissolve N-cyclooctyl-4-fluorobenzenesulfonamide in 100% DMSO to create a 10 mM stock[1]. Causality: The cyclooctyl group renders the molecule highly hydrophobic; aqueous dilution prior to the final assay step will cause precipitation.

  • Assay Master Mix: In a 96-well PCR plate, combine 18 μ L of protein/dye buffer solution per well.

  • Ligand Addition: Add 2 μ L of the compound (diluted in buffer to achieve a final DMSO concentration of 2%) to achieve final ligand concentrations ranging from 0.1 μ M to 50 μ M.

  • Control Wells (Self-Validation): Include wells with DMSO only (negative control) and a known pan-CA inhibitor like Acetazolamide (positive control).

  • Thermal Cycling: Seal the plate and run in a Real-Time PCR machine. Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, recording fluorescence in the FRET or ROX channel.

  • Data Analysis: Calculate the first derivative of the melt curve to identify the Tm​ . The ΔTm​ is calculated as Tm(complex)​−Tm(apo)​ .

Protocol B: Isothermal Titration Calorimetry (ITC)

Purpose: To orthogonally validate FTSA hits by measuring the exact heat released or absorbed during the binding event, providing Kd​ , stoichiometry ( n ), and enthalpy ( ΔH ).

Step-by-Step Procedure:

  • Buffer Matching (Critical Step): Dialyze the purified CA IX protein overnight against the assay buffer (50 mM HEPES, pH 7.4). Causality: Even minor mismatches in buffer composition between the syringe (ligand) and cell (protein) will generate massive heats of dilution, masking the binding signal.

  • Degassing: Degas both the protein solution (in the cell, ~10 μ M) and the ligand solution (in the syringe, ~100 μ M) for 15 minutes under vacuum. Causality: Bubbles passing through the microcalorimeter cell cause severe noise spikes in the data.

  • Titration Setup: Set the ITC instrument to 25°C. Program 20 injections of 2 μ L each, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Execution & Blanking: Run the titration. Perform a control run titrating the ligand into the buffer alone to measure the heat of dilution.

  • Analysis: Subtract the heat of dilution from the raw data. Fit the integrated heat peaks to a one-site binding model to extract the thermodynamic parameters. The bulky cyclooctyl group should yield a signature of entropy-driven binding (favorable −TΔS ) against CA IX[1].

References

  • Dudutienė, V., Zubrienė, A., Smirnovienė, J., et al. "Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases." ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification Challenges of N-cyclooctyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of N-cyclooctyl-4-fluorobenzenesulfonamide. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflow, ensuring the highest quality of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude N-cyclooctyl-4-fluorobenzenesulfonamide?

A1: The most probable impurities arise from the starting materials and side reactions. These typically include unreacted 4-fluorobenzenesulfonyl chloride, excess cyclooctylamine, and the corresponding hydrochloride salt of cyclooctylamine if a base is used to quench the reaction. Dimerization or polysulfonylation products, although less common, can also be present.

Q2: My purified N-cyclooctyl-4-fluorobenzenesulfonamide shows a broad melting point range. What does this indicate?

A2: A broad melting point range is a classic indicator of an impure sample. The presence of residual solvents or any of the impurities mentioned in Q1 can lead to a depression and broadening of the melting point. Further purification steps are recommended.

Q3: Is N-cyclooctyl-4-fluorobenzenesulfonamide stable on silica gel for column chromatography?

A3: Generally, sulfonamides are stable on silica gel. However, prolonged exposure to acidic silica gel can potentially lead to degradation for sensitive molecules. If you observe streaking or the appearance of new spots on your TLC analysis after running a column, consider using a deactivated silica gel or an alternative stationary phase like alumina.[1]

Q4: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of N-cyclooctyl-4-fluorobenzenesulfonamide?

A4: A good starting point for TLC analysis on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[1] A common starting ratio would be 7:3 or 8:2 (hexanes:ethyl acetate). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound to ensure good separation on a column.[1]

Troubleshooting Guide: From Crude Product to Pure Compound

This section delves into specific issues you may encounter during the purification of N-cyclooctyl-4-fluorobenzenesulfonamide and provides actionable solutions.

Problem 1: Low Yield After Initial Work-up

A low yield of the crude product can be disheartening. Before proceeding to purification, it's crucial to ensure the synthetic step is optimized.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction between 4-fluorobenzenesulfonyl chloride and cyclooctylamine may not have gone to completion.

    • Troubleshooting Protocol: Monitor the reaction progress using TLC. If starting material is still present after a reasonable time, consider gentle heating or extending the reaction time. Ensure the stoichiometry of your reagents is correct; a slight excess of the amine (1.1-1.2 equivalents) is often used.

  • Losses During Aqueous Work-up: N-cyclooctyl-4-fluorobenzenesulfonamide, while largely organic-soluble, may have some solubility in the aqueous phase, especially if emulsions form.

    • Troubleshooting Protocol: After the initial extraction, back-extract the aqueous layer with your organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product. To break emulsions, you can add brine (saturated NaCl solution).

Problem 2: Persistent Presence of Starting Materials in the Purified Product

The presence of unreacted 4-fluorobenzenesulfonyl chloride or cyclooctylamine is a common issue.

Potential Causes & Solutions:

  • Inefficient Quenching and Washing: The work-up procedure may not be sufficient to remove all unreacted starting materials.

    • Troubleshooting Protocol: Aqueous Washing

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the basic cyclooctylamine.[2]

      • Follow with a wash using a saturated sodium bicarbonate solution to neutralize any remaining acid and remove unreacted 4-fluorobenzenesulfonyl chloride (by hydrolysis to the water-soluble sulfonate).[2]

      • Finally, wash with brine to remove excess water.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

Problem 3: The Product "Oils Out" Instead of Crystallizing

"Oiling out" is a phenomenon where the compound separates from the cooling solvent as a liquid instead of forming solid crystals. This often results in an impure product.[3]

Potential Causes & Solutions:

  • High Impurity Levels: A high concentration of impurities can inhibit crystal lattice formation.[3]

  • Inappropriate Solvent Choice: The chosen recrystallization solvent may be too nonpolar for the sulfonamide.

  • Cooling Too Rapidly: Rapid cooling can favor oil formation over crystal nucleation.

Troubleshooting Protocol: Inducing Crystallization

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to slightly dilute the solution.[3]

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can help.[3]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.[3]

  • Seeding: If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.[3]

  • Solvent System Modification: If oiling persists, consider a mixed solvent system. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[3][4]

Solvent System General Suitability for Sulfonamides
Ethanol/WaterGood for many sulfonamides.[5]
Isopropanol/WaterAnother effective option.[3][4]
Acetone/WaterCan be effective, but acetone's volatility can be a challenge.
Ethyl Acetate/HexanesA common choice for less polar compounds.

Note: The optimal solvent and ratio should be determined experimentally.

Problem 4: Poor Separation During Column Chromatography

When recrystallization is insufficient, column chromatography is the next step. However, achieving good separation can be challenging.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase: The polarity of the eluent may be too high or too low.

  • Column Overload: Loading too much crude product onto the column can lead to broad, overlapping peaks.

Troubleshooting Protocol: Optimizing Column Chromatography

  • TLC Optimization: Before running a column, optimize the mobile phase using TLC. The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4.[1]

  • Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be effective. Start with a less polar mobile phase and gradually increase the polarity. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.[1]

  • Dry Loading: If your compound has limited solubility in the mobile phase, "dry loading" can improve separation.[1]

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of your column.

  • Sample Load: As a general guideline, use a sample-to-silica ratio of 1:50 to 1:100 by weight for difficult separations.[1]

Visualizing the Workflow

Synthesis and Purification Workflow

A 4-Fluorobenzenesulfonyl Chloride + Cyclooctylamine B Reaction in Aprotic Solvent (e.g., DCM) A->B Base (e.g., Et3N) C Crude Product B->C D Aqueous Work-up (Acid/Base Wash) C->D E Washed Crude D->E F Column Chromatography E->F If needed G Recrystallization E->G Directly if clean F->G Combine pure fractions H Pure N-cyclooctyl-4- fluorobenzenesulfonamide G->H

Caption: General workflow for the synthesis and purification of N-cyclooctyl-4-fluorobenzenesulfonamide.

Troubleshooting Decision Tree

start Crude Product q1 Is the yield low? start->q1 a1 Optimize reaction: - Check stoichiometry - Monitor with TLC - Extend reaction time q1->a1 Yes q2 Are starting materials present? q1->q2 No a1->q2 a2 Perform acid/base wash q2->a2 Yes q3 Does it 'oil out'? q2->q3 No a2->q3 a3 Recrystallization troubleshooting: - Slow cooling - Scratching/seeding - Change solvent system q3->a3 Yes q4 Is it still impure? q3->q4 No a3->q4 a4 Column Chromatography: - Optimize mobile phase (TLC) - Use gradient elution - Dry load sample q4->a4 Yes end_node Pure Product q4->end_node No a4->end_node

Sources

Technical Support Center: N-Cyclooctyl-4-fluorobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Curated by Senior Application Scientists for Drug Development Professionals

Portal Overview

Welcome to the dedicated troubleshooting and optimization portal for the synthesis of N-cyclooctyl-4-fluorobenzenesulfonamide. The coupling of cyclooctylamine with 4-fluorobenzenesulfonyl chloride presents unique kinetic and thermodynamic challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity outcomes.

Diagnostic Workflow

Use the logic tree below to diagnose suboptimal reaction outcomes rapidly.

Troubleshooting Start Analyze Crude Reaction (TLC / LC-MS) Check1 Is there a second higher-Rf spot or +M mass for bis-sulfonylation? Start->Check1 Check2 Is there unreacted cyclooctylamine with missing sulfonyl chloride? Check1->Check2 No Action1 Bis-sulfonylation detected. Treat with K2CO3/MeOH. Check1->Action1 Yes Action2 Hydrolysis of Sulfonyl Chloride. Ensure anhydrous conditions. Check2->Action2 Yes Success Optimal Monosulfonamide Formation Check2->Success No Action1->Success Action2->Start

Fig 1: Diagnostic logic tree for troubleshooting N-cyclooctyl-4-fluorobenzenesulfonamide synthesis.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: My LC-MS shows a mass (+M) corresponding to the addition of two sulfonyl groups. Why is this happening, and how do I prevent it? Causality: Primary amines like cyclooctylamine possess two exchangeable protons. Following the initial sulfonylation, the resulting secondary sulfonamide becomes significantly more acidic. In the presence of strong bases (e.g., excess pyridine) and excess 4-fluorobenzenesulfonyl chloride, this intermediate undergoes a second deprotonation and nucleophilic attack, yielding an undesired bis-sulfonylated side product 1. Solution: Maintain strict stoichiometric control (1.0 to 1.05 equivalents of the sulfonyl chloride). If bis-sulfonylation has already occurred, do not discard the batch. You can rescue the reaction by treating the crude mixture with K₂CO₃ in methanol, which selectively cleaves the bis-sulfonamide back to the desired monosulfonamide [[2]]().

Q2: The reaction stalls at ~70% conversion. I observe unreacted cyclooctylamine, but the 4-fluorobenzenesulfonyl chloride is completely consumed. What went wrong? Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. The highly electronegative para-fluoro substituent on 4-fluorobenzenesulfonyl chloride inductively withdraws electron density from the sulfur center, making it exceptionally prone to nucleophilic attack by adventitious water. This hydrolysis forms unreactive 4-fluorobenzenesulfonic acid, a major hindrance in conventional sulfonamide synthesis under basic conditions 1. Solution: Ensure strictly anhydrous conditions. Oven-dry all glassware and use anhydrous dichloromethane (DCM). Avoid hygroscopic bases that have not been freshly distilled.

Q3: Which base/solvent combination provides the optimal kinetic profile for this specific coupling? Causality: The basicity and nucleophilicity of the auxiliary base dictate the reaction pathway. While traditional methods often use hazardous volatile organic compounds (VOCs) and bases like pyridine that can promote bis-sulfonylation by acting as nucleophilic catalysts 3, using a sterically hindered base like N,N-diisopropylethylamine (DIPEA) in DCM prevents the base from acting as a nucleophile. DIPEA strictly serves as an acid scavenger, minimizing side reactions. Solution: For N-cyclooctyl-4-fluorobenzenesulfonamide, 1.2 equivalents of DIPEA in anhydrous DCM at 0 °C to room temperature provides the cleanest conversion.

Quantitative Optimization Data

The following table summarizes the kinetic and yield outcomes based on varying reaction parameters for this specific synthesis:

SolventBase (Equiv)TemperatureSulfonyl Chloride (Equiv)Conversion (%)Bis-sulfonylation (%)Isolated Yield (%)
DCM (Anhydrous) DIPEA (1.2) 0 °C to RT 1.05 >98% <2% 92%
DCM (Anhydrous)Pyridine (3.0)RT1.50>99%35%61%*
Water/DCM (1:1)NaOH (aq, pH 10)0 °C1.2075%<1%68%
THFTEA (1.5)Reflux1.1090%15%72%

*Yield before applying the K₂CO₃/MeOH rescue protocol.

Validated Experimental Protocols

Protocol A: Optimized Anhydrous Synthesis of N-cyclooctyl-4-fluorobenzenesulfonamide

Expertise & Experience: The dropwise addition of the highly electrophilic 4-fluorobenzenesulfonyl chloride at 0 °C suppresses the exothermic hydrolysis pathway, while the steric bulk of DIPEA prevents nucleophilic catalysis that leads to bis-sulfonylation. Self-Validating System: This protocol incorporates a targeted acidic aqueous quench (1M HCl). This step is self-validating because it forcibly protonates any unreacted cyclooctylamine, sequestering it entirely into the aqueous layer. If the organic layer yields a pure white solid upon evaporation, it confirms that the stoichiometry and basicity were perfectly balanced, completely eliminating the need for complex column chromatography.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Reagent Loading: Dissolve cyclooctylamine (10.0 mmol, 1.27 g) and DIPEA (12.0 mmol, 1.55 g) in 25 mL of anhydrous DCM.

  • Cooling: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Addition: Dissolve 4-fluorobenzenesulfonyl chloride (10.5 mmol, 2.04 g) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to prevent local concentration spikes.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor completion via TLC (Hexane/EtOAc 3:1).

  • Quenching & Workup: Add 20 mL of 1M HCl (aq) to quench the reaction. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol/water.

Protocol B: Rescue Protocol (Monodesulfonylation of Bis-sulfonamide Impurities)

Expertise & Experience: If excess sulfonyl chloride was used, bis-sulfonylation is nearly inevitable 2. Rather than discarding the mixture, this protocol leverages the differential electrophilicity of the sulfonyl groups. Self-Validating System: The use of K₂CO₃ in methanol creates a highly specific nucleophilic environment. Methanol selectively attacks the more sterically hindered, electron-deficient bis-sulfonamide over the monosulfonamide. The disappearance of the bis-sulfonamide mass in LC-MS directly validates the cleavage, while the stability of the monosulfonamide mass confirms the reaction's chemoselectivity.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude reaction mixture containing the bis-sulfonylated impurity (approx. 5.0 mmol) in 15 mL of HPLC-grade Methanol.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (25.0 mmol, 3.45 g) to the solution.

  • Reaction: Stir the suspension vigorously at room temperature for 2 to 4 hours. Monitor by LC-MS until the bis-sulfonamide peak is completely consumed.

  • Isolation: Concentrate the mixture under reduced pressure to remove the methanol. Partition the resulting residue between EtOAc (30 mL) and Water (20 mL). Extract, dry the organic layer over Na₂SO₄, and concentrate to recover the pure N-cyclooctyl-4-fluorobenzenesulfonamide.

References

  • Source: issstindian.
  • Source: acs.
  • Source: uniba.

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avoiding byproduct formation in N-cyclooctyl-4-fluorobenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of N-cyclooctyl-4-fluorobenzenesulfonamide. This document is designed for researchers and drug development professionals to diagnose, understand, and resolve byproduct formation during sulfonamide coupling reactions.

Executive Summary

The synthesis of N-cyclooctyl-4-fluorobenzenesulfonamide via the reaction of cyclooctylamine with 4-fluorobenzenesulfonyl chloride is a fundamental amidation. However, the specific electronic properties of the 4-fluoro substituent and the acidity of the resulting secondary sulfonamide create three major competing byproduct pathways: Disulfonylation , Hydrolysis , and Nucleophilic Aromatic Substitution (SNAr) .

Troubleshooting & FAQs

Q1: Why am I seeing a significant amount of N,N-bis-sulfonylation (disulfonamide byproduct), and how can I prevent it?

The Causality: When cyclooctylamine reacts with the sulfonyl chloride, it forms the target secondary sulfonamide. The N-H proton of this product is relatively acidic (pKa ~10). If you are using a strong, homogeneous base (like excess triethylamine or DBU), the base deprotonates the newly formed sulfonamide. The resulting sulfonamide anion is highly nucleophilic and will rapidly attack a second equivalent of 4-fluorobenzenesulfonyl chloride, yielding the N,N-bis(4-fluorophenylsulfonyl)cyclooctylamine byproduct.

The Solution:

  • Strict Stoichiometry: Never use an excess of the sulfonyl chloride; maintain a strict 1.0 to 1.05 equivalent ratio of amine to electrophile.

  • Biphasic Schotten-Baumann Conditions: Transition to a biphasic solvent system (e.g., Dichloromethane and 10% aqueous NaOH). In this environment, the deprotonated sulfonamide partitions into the aqueous phase (or the interface), physically separating it from the unreacted, organic-soluble sulfonyl chloride[1]. This compartmentalization drastically reduces over-reaction[2].

Q2: My reaction yield is low, and I am recovering unreacted cyclooctylamine along with a highly polar, water-soluble byproduct. What is happening?

The Causality: The polar byproduct is 4-fluorobenzenesulfonic acid. This is the result of competitive hydrolysis. While sulfonyl chlorides are generally more stable to hydrolysis than acyl chlorides, the presence of water and a base will eventually hydrolyze the electrophile before the amine can react. This is especially problematic if the reaction temperature is allowed to rise, which exponentially increases the rate of hydrolysis.

The Solution:

  • Temperature Control: If using aqueous bases, the reaction must be initiated at 0–5 °C. The amidation reaction is fast enough at this temperature, but the competing hydrolysis is significantly suppressed.

  • Anhydrous Alternative: If your specific workflow cannot tolerate biphasic conditions, switch to strictly anhydrous dichloromethane (DCM) and use a non-nucleophilic, weaker base like pyridine, which acts as an acid scavenger without generating hydroxide nucleophiles[3].

Q3: I am detecting a byproduct where the fluorine atom is missing. Mass spectrometry shows the incorporation of a second cyclooctylamine moiety. How is this possible at room temperature?

The Causality: You are observing a Nucleophilic Aromatic Substitution (SNAr) byproduct: 4-(cyclooctylamino)-N-cyclooctylbenzenesulfonamide. The para-sulfonyl group is a powerful electron-withdrawing group that stabilizes the intermediate Meisenheimer complex, strongly activating the aromatic ring toward nucleophilic attack[4]. Because fluorine is an excellent leaving group in SNAr reactions, any excess cyclooctylamine in the mixture can attack the 4-position of the ring, displacing the fluoride ion[5].

The Solution:

  • Limit Amine Equivalents: Do not use the amine as both the reactant and the base. Use exactly 1.0 equivalent of cyclooctylamine and rely on an external base (NaOH or Pyridine) to scavenge the HCl byproduct.

  • Thermal Control: SNAr requires higher activation energy than acyl substitution. Keep the reaction strictly at or below room temperature to kinetically favor the sulfonamide formation over the SNAr pathway[6].

Mechanistic Visualization

G SM Cyclooctylamine + 4-Fluorobenzenesulfonyl chloride Target N-Cyclooctyl-4-fluorobenzenesulfonamide (Target Product) SM->Target Base, 0°C Hydro 4-Fluorobenzenesulfonic acid (Hydrolysis Byproduct) SM->Hydro H2O / OH- attack SNAr 4-(Cyclooctylamino)benzenesulfonamide (SNAr Byproduct) SM->SNAr Excess Amine (Nucleophilic Aromatic Substitution) Disulf N,N-bis-sulfonylation (Disulfonamide Byproduct) Target->Disulf Excess Base/Electrophile (Deprotonation)

Reaction pathways showing target sulfonamide synthesis and competing byproduct mechanisms.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the expected byproduct distribution based on the chosen synthetic environment, allowing you to select the optimal parameters for your specific purity requirements.

Reaction ConditionsBase UsedTarget Yield (%)DisulfonylationHydrolysisSNAr Byproduct
Homogeneous (Excess Amine) Cyclooctylamine (2.5 eq)45 - 55%ModerateLowHigh
Homogeneous (Anhydrous) Pyridine (1.2 eq), RT75 - 85%LowVery LowLow
Biphasic (Schotten-Baumann) 10% Aq. NaOH, 0 °C> 90% None LowNone
Biphasic (Uncontrolled Temp) 10% Aq. NaOH, 40 °C60 - 70%NoneHigh None

Standardized Experimental Protocol: Biphasic Schotten-Baumann Synthesis

To ensure a self-validating and reproducible system that avoids all three major byproducts, we recommend the following biphasic Schotten-Baumann protocol[1].

Reagents:

  • Cyclooctylamine: 1.0 mmol (127 mg)

  • 4-Fluorobenzenesulfonyl chloride: 1.0 mmol (194 mg)

  • Sodium Hydroxide (NaOH): 1.5 mmol (60 mg) dissolved in 2 mL DI water

  • Dichloromethane (DCM): 5 mL

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclooctylamine (1.0 mmol) in 3 mL of DCM. Add the aqueous NaOH solution (2 mL) to create a biphasic mixture.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C for 10 minutes. Vigorous stirring is critical to maximize the interfacial surface area.

  • Electrophile Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 mmol) in 2 mL of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 15 minutes. Causality Note: Slow addition at 0 °C prevents localized heating, suppressing both hydrolysis and SNAr.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature over an additional 1 hour.

  • Quench & Extraction: Transfer the mixture to a separatory funnel. Add 5 mL of 1M aqueous HCl to neutralize any remaining base and protonate unreacted amine (driving it into the aqueous layer). Extract the organic layer. Wash the organic layer once with brine (5 mL).

  • Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-cyclooctyl-4-fluorobenzenesulfonamide. The product can be further purified via recrystallization from ethanol/water if necessary.

Workflow Step1 1. Setup Dissolve amine in DCM + Aq. Base Step2 2. Addition Dropwise add Sulfonyl Chloride at 0°C Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Extraction Separate phases, wash with 1M HCl Step3->Step4 Step5 5. Purification Recrystallize or Silica Gel Column Step4->Step5

Step-by-step biphasic Schotten-Baumann workflow for synthesizing secondary sulfonamides.

References

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. ACS Publications. Retrieved from:[Link]

Sources

Technical Support Center: N-cyclooctyl-4-fluorobenzenesulfonamide (CAS: 353478-38-3)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and assay developers working with N-cyclooctyl-4-fluorobenzenesulfonamide . While this fluorinated sulfonamide building block is highly valuable in drug discovery and bioimaging, its unique structural features—specifically the highly lipophilic cyclooctyl ring and the activated para-fluorine atom—can introduce unexpected variables into your experimental workflows.

This guide synthesizes mechanistic chemistry with field-proven troubleshooting to ensure the integrity of your assays.

Part 1: Molecular Architecture & Stability Profile

To troubleshoot effectively, we must first understand the causality behind the compound's behavior. The stability and reactivity of N-cyclooctyl-4-fluorobenzenesulfonamide are governed by three distinct structural domains:

  • The Sulfonamide Core (S-N bond): Generally, sulfonamides exhibit excellent hydrolytic stability under physiological conditions (pH 4.0–9.0) [2]. However, the electrophilicity of the sulfur atom dictates its susceptibility to extreme pH.

  • The 4-Fluorophenyl Moiety: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This not only slightly accelerates base-catalyzed hydrolysis of the sulfonamide bond[1] but, critically, activates the C-F bond toward Nucleophilic Aromatic Substitution (SNAr) . The para-sulfonyl group stabilizes the intermediate Meisenheimer complex, making the fluorine a prime target for displacement by biological nucleophiles like thiols [3].

  • The N-Cyclooctyl Group: This bulky, non-polar cycloalkane ring imparts massive steric hindrance and extreme lipophilicity (high LogP). In aqueous in vitro assays, this drives hydrophobic aggregation, which is frequently misdiagnosed by researchers as "chemical degradation."

DegradationPathways A N-cyclooctyl-4-fluorobenzenesulfonamide (Intact API) B Base-Catalyzed Hydrolysis (pH > 9, Temp > 60°C) A->B Cleavage of S-N bond C Nucleophilic Aromatic Substitution (SNAr with Thiols/Amines) A->C Attack at C-F bond D 4-Fluorobenzenesulfonic Acid + Cyclooctylamine B->D Degradation Products E Thioether / Aminated Adduct (Fluorine Displaced) C->E Substituted Products

Figure 1: Primary chemical degradation and reactivity pathways of N-cyclooctyl-4-fluorobenzenesulfonamide.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS quantification shows a rapid 50% decrease in compound concentration in aqueous buffer (pH 7.4) over 12 hours. Is the compound hydrolyzing?

A1: No, it is likely precipitating. As established in environmental fate studies, sulfonamides are highly stable at pH 7.0 with half-lives exceeding 1 year at 25°C [2]. The apparent "loss" of N-cyclooctyl-4-fluorobenzenesulfonamide is almost certainly due to its high lipophilicity. The compound is crashing out of the aqueous solution or non-specifically binding to the walls of your polystyrene/polypropylene assay plates.

  • The Fix: Transition to low-bind microcentrifuge tubes. Optimize your assay buffer by adding a carrier solvent (e.g., 1–5% DMSO) or a non-ionic surfactant (e.g., 0.01% Tween-20 or CHAPS) to maintain the compound in solution.

Q2: We are running a biochemical kinase assay, and the compound loses all efficacy when we add DTT (Dithiothreitol) to the buffer. Why?

A2: You are observing an SNAr reaction, not a loss of stability. DTT is a potent dithiol. Because the sulfonamide group is strongly electron-withdrawing, it activates the para-fluorine atom. In the presence of DTT or Glutathione (GSH), the compound undergoes Nucleophilic Aromatic Substitution (SNAr), displacing the fluorine atom to form a bulky thioether adduct [3]. This alters the pharmacophore and destroys target binding.

  • The Fix: Run a self-validating LC-MS control: incubate the compound in buffer + DTT and look for a mass shift corresponding to the loss of Fluorine (-19 Da) and addition of the thiol. To rescue the assay, replace DTT with a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

Q3: What happens if the compound is exposed to extreme basic conditions during formulation?

A3: S-N bond cleavage. While stable at neutral pH, the electron-withdrawing nature of the 4-fluoro group makes the sulfonyl sulfur highly electrophilic. Under forced basic conditions (e.g., 0.1 M NaOH, >60°C), hydroxide ions will attack the sulfur, cleaving the sulfonamide bond to yield 4-fluorobenzenesulfonic acid and cyclooctylamine [1].

TroubleshootingWorkflow Start Issue: Erratic Assay Results (Low Recovery / Efficacy Loss) CheckSol 1. Visual & LC-MS Check Is the compound precipitating? Start->CheckSol SolIssue Yes: Hydrophobic Aggregation CheckSol->SolIssue Cloudy / Low LC-MS Area NoSolIssue No: Check Buffer Composition CheckSol->NoSolIssue Solution is clear FixSol Action: Add 1-5% DMSO or 0.01% Tween-20 SolIssue->FixSol CheckBuffer 2. Are Thiols (DTT/GSH) present in the buffer? NoSolIssue->CheckBuffer ThiolIssue Yes: SNAr Reaction Occurring CheckBuffer->ThiolIssue DTT/GSH > 1mM FixThiol Action: Remove DTT or use non-nucleophilic TCEP ThiolIssue->FixThiol

Figure 2: Step-by-step troubleshooting workflow for resolving assay inconsistencies.

Part 3: Experimental Protocols

Protocol A: Self-Validating Formulation for High-Throughput Screening (HTS)

To prevent the hydrophobic aggregation discussed in Q1, use this protocol to ensure a stable, monomeric dispersion of the compound.

  • Stock Preparation: Weigh out the compound and dissolve it in 100% anhydrous, LC-MS grade DMSO to create a 10 mM master stock. Do not use aqueous solvents for the primary stock.

  • Vortex & Sonicate: Sonicate the DMSO stock in a water bath at 25°C for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution: Dilute the 10 mM stock to 1 mM using a 50/50 mixture of DMSO and Methanol.

  • Aqueous Spiking (The Critical Step): Slowly spike the intermediate stock into your final aqueous assay buffer while vortexing vigorously. Ensure the final DMSO concentration does not exceed 2% (v/v).

  • Validation: Centrifuge the final buffer at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/UV. If the AUC (Area Under Curve) matches the theoretical concentration, solubility is achieved.

Protocol B: Forced Degradation Profiling (Hydrolytic & Nucleophilic)

Use this protocol to map the degradation boundaries of the compound for IND-enabling stability studies.

  • Acidic Stress: Mix 1 mL of a 1 mg/mL compound stock (in Acetonitrile) with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. (Expect S-N cleavage here).

  • Nucleophilic Stress: Mix 1 mL of stock with 1 mL of 10 mM Glutathione (GSH) in pH 7.4 PBS. Incubate at 37°C for 12 hours. (Expect SNAr displacement of the fluorine here).

  • Quenching & Analysis: Neutralize the acid/base samples. Dilute all samples 1:10 in mobile phase and inject onto a UPLC-MS/MS system. Monitor the disappearance of the parent mass (m/z ~285) and the appearance of the sulfonic acid (m/z ~175) or GSH-adduct.

Part 4: Quantitative Stability Data Summary

The following table summarizes the expected stability profile of N-cyclooctyl-4-fluorobenzenesulfonamide based on its structural pharmacophores and empirical sulfonamide data.

Stress ConditionParametersPrimary Mechanism of ActionExpected Stability / Half-Life
Aqueous (Physiological) pH 7.4, 37°C, 48 hrsNone (Highly stable S-N bond)> 99% Intact (t1/2 > 1 year)
Acidic Hydrolysis 0.1 M HCl, 60°C, 24 hrsProtonation of sulfonamide nitrogen> 90% Intact (Slow degradation)
Basic Hydrolysis 0.1 M NaOH, 60°C, 24 hrsNucleophilic attack on sulfonyl sulfur< 50% Intact (Accelerated by F-group)
Thiol Nucleophiles 5 mM DTT, pH 7.4, 37°CSNAr displacement of para-FluorineRapid degradation (t1/2 < 2 hours)
Photolytic UV-Vis (ICH Q1B)Radical formation / CleavageModerate (Requires amber vials)

Part 5: References

  • Białk-Bielińska, A., et al. "Hydrolysis of sulphonamides in aqueous solutions." Science of The Total Environment, vol. 421-422, 2012, pp. 73-79. Available at:[Link]

  • Zullo, V., et al. "Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines." Journal of Medicinal Chemistry, vol. 64, no. 15, 2021. (Demonstrates SNAr reactivity of 4-fluorobenzenesulfonamide derivatives). Available at:[Link]

Technical Support Center: Troubleshooting Poor Cell Permeability of N-cyclooctyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering challenges with the cellular permeability of N-cyclooctyl-4-fluorobenzenesulfonamide. Our approach is rooted in a systematic, evidence-based process designed to diagnose the underlying cause of poor permeability and to provide actionable strategies for improvement.

Part 1: Initial Assessment & Physicochemical Analysis

Before proceeding to complex cellular assays, it is critical to understand the fundamental physicochemical properties of your compound. These properties are the primary determinants of passive diffusion, a key mechanism for cell entry.

FAQ: Why are basic physicochemical properties so important?

The ability of a molecule to passively diffuse across the lipid bilayer of a cell membrane is governed by a balance of lipophilicity and hydrophilicity. Properties like molecular weight, LogP, and the number of hydrogen bond donors/acceptors provide a foundational prediction of a compound's "drug-likeness" and its potential for good oral bioavailability.[1][2][3] A well-established guideline for this is Lipinski's Rule of Five.[1][2][4][5]

Troubleshooting Q&A

Q1: I've synthesized N-cyclooctyl-4-fluorobenzenesulfonamide, but my initial screens show low activity. Could it be a permeability issue?

Physicochemical Profile of N-cyclooctyl-4-fluorobenzenesulfonamide:

PropertyValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight 215.25 g/mol [6][7]< 500 Daltons[1][4]
LogP (Octanol-Water Partition Coefficient) 1.5[7]< 5[1][4]
Hydrogen Bond Donors 1 (from the sulfonamide N-H)≤ 5[1][4]
Hydrogen Bond Acceptors 3 (2 from sulfonyl oxygens, 1 from fluorine)≤ 10[1][4]

Analysis: Based on its computed properties, N-cyclooctyl-4-fluorobenzenesulfonamide does not violate any of Lipinski's rules.[1][2][4][5] This suggests that poor passive diffusion due to unfavorable physicochemical properties is unlikely to be the primary issue. However, these are guidelines, and other factors could be at play. The LogP value of 1.5 indicates moderate lipophilicity, which is generally favorable for permeability.[3]

Q2: My compound appears compliant with Lipinski's rules. What else could be limiting its entry into cells?

A2: Several factors beyond basic physicochemical properties can limit cell permeability:

  • Low Aqueous Solubility: The compound must be dissolved in the assay medium to be available for absorption. Sulfonamides can sometimes exhibit poor solubility.

  • Active Efflux: The compound may be a substrate for transmembrane efflux pumps, such as P-glycoprotein (P-gp), which actively remove substances from the cell.[8][9][10][11] This is a common issue for many drug candidates.[8][11][12]

  • High Rigidity and Polar Surface Area (PSA): While not part of Lipinski's rules, a high PSA can hinder membrane crossing. The sulfonamide group contributes significantly to the PSA.

  • Plasma Protein Binding: In assays containing serum, high binding to proteins like albumin can reduce the free concentration of the compound available to enter cells.

Part 2: A Systematic Workflow for Permeability Investigation

To diagnose the specific cause of poor permeability, a tiered experimental approach is recommended. This workflow allows for a cost-effective and logical progression from simple, non-cell-based assays to more complex, biologically relevant models.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Cell-Based Mechanistic Assays cluster_2 Phase 3: Strategy & Optimization A Kinetic Solubility Assay B PAMPA (Passive Permeability) A->B If soluble C Caco-2 Bidirectional Assay B->C If PAMPA is low or inconclusive F Formulation Development B->F If PAMPA is low due to solubility D Caco-2 Assay with P-gp Inhibitor C->D If Efflux Ratio > 2 E Medicinal Chemistry (Structure Modification) C->E If Efflux Ratio < 2 & Permeability is Low D->E If permeability improves

Caption: A systematic workflow for troubleshooting poor cell permeability.

Part 3: Detailed Experimental Guides & FAQs

This section provides detailed protocols and interpretation guides for the key assays in the troubleshooting workflow.

Guide 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

FAQ: What is PAMPA and why should I start with it?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free method that models passive, transcellular permeation.[13][14] It uses a synthetic membrane coated with lipids to separate a donor and acceptor well.[13] Because it measures only passive diffusion and avoids the complexities of active transport or metabolism, it is a rapid, cost-effective way to determine if your compound has a fundamental problem crossing a lipid bilayer.[13][14]

Experimental Protocol: PAMPA

  • Prepare Lipid Membrane: Create a 1% lecithin in dodecane solution. Apply 5 µL of this solution to the membrane of each well in a 96-well donor plate.[15]

  • Prepare Compound Solutions: Dissolve N-cyclooctyl-4-fluorobenzenesulfonamide in a suitable buffer (e.g., PBS, pH 7.4) containing a small percentage of DMSO (e.g., 5%) to a final concentration of 1-10 µM.[15]

  • Prepare Control Compounds: Include known high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls.

  • Assay Setup:

    • Add 300 µL of buffer to the acceptor plate wells.[15]

    • Add 150-200 µL of your test and control compound solutions to the donor plate wells.[15][16]

    • Carefully place the donor plate onto the acceptor plate to form the "sandwich."[17]

  • Incubation: Incubate the plate assembly at room temperature for 5 to 18 hours.[13][14][16]

  • Quantification: After incubation, separate the plates and measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.[14]

Data Interpretation:

The apparent permeability coefficient (Papp) is calculated. Results are typically categorized as follows:

Papp (x 10⁻⁶ cm/s)Permeability ClassificationInterpretation for N-cyclooctyl-4-fluorobenzenesulfonamide
> 10HighPoor permeability is unlikely due to passive diffusion issues. Proceed to Caco-2 to investigate active transport.
1 - 10MediumPermeability is moderate. Improvements may be possible through structural modification.
< 1LowThe compound has poor passive permeability. This may be the primary bottleneck.
Guide 2: Caco-2 Bidirectional Permeability Assay

FAQ: My compound showed low-to-medium permeability in PAMPA. What's next?

The next step is the Caco-2 permeability assay. Caco-2 cells are human colon adenocarcinoma cells that, when cultured for about 21 days, differentiate to form a polarized monolayer with tight junctions, resembling the epithelial lining of the small intestine.[18][19] This model is the industry standard and has two key advantages over PAMPA:

  • It accounts for both passive (transcellular and paracellular) routes of transport.

  • It expresses active transport proteins, including efflux pumps like P-glycoprotein (P-gp), allowing for the identification of active efflux.[20]

Experimental Protocol: Caco-2 Assay

  • Cell Culture: Seed Caco-2 cells on semi-permeable filter supports in multi-well plates and culture for 20-23 days until a differentiated monolayer is formed.[21]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.[20] After the experiment, the integrity can be confirmed using a low-permeability marker like Lucifer Yellow.[22]

  • Assay Setup (Bidirectional):

    • Apical-to-Basolateral (A→B): Add the test compound (e.g., 10 µM) to the apical (upper) chamber, which models absorption from the gut.[20][22]

    • Basolateral-to-Apical (B→A): In a separate set of wells, add the test compound to the basolateral (lower) chamber to measure efflux.[20][22]

  • Incubation: Incubate the plates for 2 hours at 37°C.[21][22]

  • Sampling & Analysis: Take samples from both chambers at the end of the incubation period and quantify the compound concentration by LC-MS/MS.

Data Interpretation & Decision Making:

The key outputs are the A→B and B→A Papp values and the Efflux Ratio (ER), calculated as Papp(B→A) / Papp(A→B).

G Start Caco-2 Results for N-cyclooctyl-4-fluorobenzenesulfonamide Condition1 Papp(A→B) is HIGH (e.g., >10 x 10⁻⁶ cm/s) and ER is LOW (<2) Start->Condition1 Condition2 Papp(A→B) is LOW (e.g., <1 x 10⁻⁶ cm/s) and ER is LOW (<2) Start->Condition2 Condition3 Papp(A→B) is LOW and ER is HIGH (>2) Start->Condition3 Result1 Conclusion: Good Permeability Permeability is not the issue. Condition1->Result1 Yes Result2 Conclusion: Poor Passive Permeability Strategy: Medicinal Chemistry to increase lipophilicity or reduce PSA. Condition2->Result2 Yes Result3 Conclusion: Active Efflux Compound is likely a P-gp substrate. Condition3->Result3 Yes Action Next Step: Confirm with P-gp inhibitor (e.g., Verapamil) Result3->Action

Caption: Decision tree for interpreting Caco-2 assay results.

Part 4: Strategies for Improving Permeability

Based on the diagnosis from your experimental work, you can now pursue targeted strategies to improve the cell permeability of N-cyclooctyl-4-fluorobenzenesulfonamide.

Strategy 1: Medicinal Chemistry (For Poor Passive Permeability or Active Efflux)

Q: My Caco-2 data points to poor passive permeability (Low Papp A→B, Low ER). How can I modify the molecule?

A: The goal is to subtly increase lipophilicity or reduce the polar surface area without compromising the compound's primary activity.

  • Reduce Hydrogen Bonding Capacity: While the current molecule is compliant, modifying the sulfonamide N-H via methylation (N-CH₃) could reduce hydrogen bonding potential and slightly increase lipophilicity. However, this must be done with caution as the N-H may be crucial for target binding.

  • Modify the Cyclooctyl Group: Introducing small, lipophilic groups onto the cyclooctyl ring could increase the overall LogP.

  • Bioisosteric Replacement: In some cases, replacing the sulfonamide group entirely with a less polar bioisostere could be considered, but this is a significant modification that would likely impact the compound's primary pharmacology.[23]

Q: My data clearly shows P-gp efflux (Low Papp A→B, High ER). What are my options?

A: This is a common challenge in drug discovery.[12] Strategies focus on designing molecules that are no longer recognized by the efflux pump.

  • Introduce Polar or H-bond Functionality: While seemingly counterintuitive, adding specific polar groups can disrupt the key interactions required for P-gp recognition.

  • Increase Rigidity: Conformationally constraining the molecule, for example by modifying the cyclooctyl ring, can sometimes prevent it from adopting the necessary shape to bind to the efflux transporter.

  • Prodrug Approach: A prodrug strategy involves masking the part of the molecule recognized by P-gp with a chemical group that is cleaved off inside the cell to release the active compound.[24][25]

Strategy 2: Formulation Development (For Poor Solubility)

Q: My initial solubility assay showed the compound is poorly soluble. Can I improve permeability without changing the structure?

A: Yes, formulation strategies can significantly enhance the bioavailability of poorly soluble or permeable compounds.[26][27]

  • Use of Excipients: Incorporating permeation enhancers or surfactants in the formulation can improve absorption.[28][29][30]

  • Lipid-Based Formulations: For lipophilic compounds, formulations like self-emulsifying drug delivery systems (SEDDS) can improve dissolution and absorption by taking advantage of the body's natural fat digestion processes.[27][29][31]

  • Particle Size Reduction: Techniques like micronization or nanocrystal formation increase the surface area of the drug, which can lead to a faster dissolution rate.[27][31]

By following this structured, data-driven approach, researchers can effectively diagnose the root cause of poor cell permeability for N-cyclooctyl-4-fluorobenzenesulfonamide and select the most appropriate strategies to overcome these challenges, ultimately accelerating the path of promising compounds in the drug development pipeline.

References

  • Australian Prescriber. (2014, August 4). P-glycoprotein and its role in drug-drug interactions. Available from: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Permeability enhancement techniques for poorly permeable drugs: A review. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • IntechOpen. (2020, June 3). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Retrieved from [Link]

  • Wikipedia. (n.d.). P-glycoprotein. Retrieved from [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012, June 14). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Retrieved from [Link]

  • ACS Omega. (2025, November 30). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • PMC. (n.d.). P-glycoprotein Inhibition for Optimal Drug Delivery. Retrieved from [Link]

  • Frontiers. (2024, April 10). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Retrieved from [Link]

  • MDPI. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • World Pharma Today. (n.d.). Formulation Strategies for Improving Drug Bioavailability. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • PubMed. (2021, August 18). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Retrieved from [Link]

  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • DB-ALM. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Unknown Source. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • ResearchGate. (2025, November 26). From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. Retrieved from [Link]

  • YouTube. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. Retrieved from [Link]

  • PubMed. (2011, January 1). Strategic Implications in Considering Sulfenamide Prodrugs for Oral Delivery of NH-acids. Retrieved from [Link]

  • MDPI. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzenesulfonamide. Retrieved from [Link]

  • PubMed. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Retrieved from [Link]

  • Frontiers. (2023, August 2). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-fluorobenzene-1-sulfonamide. Retrieved from [Link]

Sources

optimizing N-cyclooctyl-4-fluorobenzenesulfonamide concentration in assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Effective Concentration Optimization in Preclinical Assays

Welcome to the technical support resource for N-cyclooctyl-4-fluorobenzenesulfonamide and related benzenesulfonamide-based compounds. The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its role in a wide array of therapeutics, from diuretics to targeted cancer agents.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides a framework for systematically determining the optimal concentration of novel benzenesulfonamide derivatives in your experimental assays. While direct public data on N-cyclooctyl-4-fluorobenzenesulfonamide is limited, the principles and methodologies outlined here are broadly applicable to this class of molecules and will empower you to generate robust, reproducible, and meaningful data. We will move beyond simple procedural lists to explain the causality behind our recommended experimental choices, ensuring your protocols are self-validating and built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: I have a new batch of N-cyclooctyl-4-fluorobenzenesulfonamide. What is the very first step to determine a working concentration range?

The foundational step is to establish the compound's potency by generating a dose-response curve to determine its half-maximal inhibitory or effective concentration (IC50 or EC50). This requires testing the compound over a broad concentration range.

  • Causality: A wide range is crucial because you likely have no prior knowledge of the compound's potency. Starting too narrow might miss the active range entirely. A logarithmic or semi-log dilution series is standard practice as it covers several orders of magnitude efficiently.

  • Recommended Starting Range: For a completely uncharacterized compound, a 10-point, 3-fold or 5-fold serial dilution starting from a high concentration (e.g., 50 µM or 100 µM) down to the low nanomolar or picomolar range is a robust starting point.

Q2: My compound is precipitating in the aqueous assay buffer. How can I resolve this solubility issue?

Poor aqueous solubility is a common challenge for lipophilic small molecules like many benzenesulfonamide derivatives.

  • Primary Solution: The standard industry practice is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[3] This stock is then serially diluted to create intermediate concentrations, which are finally added to the aqueous assay buffer.

  • Critical Consideration: The final concentration of DMSO in the assay wells must be kept low and consistent across all conditions (including vehicle controls). High concentrations of DMSO can be toxic to cells or interfere with enzyme activity. A final concentration of ≤0.5% DMSO is recommended for most cell-based assays.

  • Troubleshooting: If precipitation still occurs at the desired concentration, it indicates the compound's solubility limit in the final assay medium has been exceeded. You cannot accurately determine an IC50 above this concentration. In such cases, alternative formulation strategies, such as the use of cyclodextrins or other solubilizing agents, may need to be explored, though these can introduce their own artifacts.

Q3: I'm observing inconsistent results or a high degree of non-specific activity. What are the potential causes?

This often points to issues beyond the specific target engagement and can be caused by several factors:

  • Compound Aggregation: At high concentrations, hydrophobic molecules can form aggregates that non-specifically sequester and inhibit proteins, leading to false-positive results. This can be assessed using techniques like dynamic light scattering (DLS).

  • Reactivity: The compound itself may be chemically reactive with components in the assay medium or with the target protein in a non-desired manner. Reviewing the chemical structure for reactive functional groups is a key first step.

  • Off-Target Effects: The compound may be inhibiting other proteins or pathways in the cell. This is a true biological effect, but not the one you intend to measure.

  • Purity: Ensure the compound batch has high purity (typically >98%), as impurities can have their own biological activities.[3]

Q4: How can I distinguish between a true biological effect and an assay artifact?

This is a critical aspect of drug discovery. The best practice is to use an orthogonal assay —a different experimental method that measures a distinct endpoint of the same biological pathway.

  • Example: If you are testing N-cyclooctyl-4-fluorobenzenesulfonamide as a putative kinase inhibitor in a biochemical assay that measures ATP consumption, an orthogonal assay would be to treat cells with the compound and measure the phosphorylation of a known downstream substrate of that kinase via Western Blot or ELISA. A consistent dose-response in both assays provides strong evidence of a true, on-target biological effect.

Troubleshooting Guide

Issue 1: High variability between replicate wells in my plate-based assay.

Potential CauseRecommended SolutionScientific Rationale
Poor Mixing/Pipetting Error Ensure thorough mixing of all serial dilutions before adding to the plate. Use calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions).Inaccurate compound concentration in the wells is a primary source of variability.
Compound Precipitation Visually inspect the highest concentration wells under a microscope for precipitates. Prepare fresh dilutions if needed.Solid particles of the compound will lead to heterogeneous activity across the well and between wells.
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before plating. Use a consistent plating technique for all wells.The number of cells per well directly impacts the signal output in most cell-based assays.
Edge Effects Avoid using the outermost wells of the plate, or fill them with sterile PBS/media to create a humidity barrier.Evaporation is more pronounced in the outer wells, which can concentrate the compound and other media components, altering the results.

Issue 2: The dose-response curve is flat, incomplete, or "U-shaped".

Potential CauseRecommended SolutionScientific Rationale
Low Potency The compound may not be active within the tested range.Not all compounds are potent inhibitors. A flat curve may be a true negative result.
Solubility Limit Reached The curve may plateau because no more compound can dissolve in the buffer to exert a greater effect.This creates a "false" plateau that does not reflect true maximal efficacy. The IC50 cannot be accurately determined if it is above the solubility limit.
Cytotoxicity (Cell-based assays) At high concentrations, the compound may be killing the cells, causing the signal to drop off and creating a "U-shaped" curve in viability assays.This is a classic artifact where general toxicity is confounded with the specific endpoint being measured. A separate cytotoxicity assay is needed.
Complex Mechanism of Action The compound may be a partial agonist/antagonist or have other complex binding kinetics.A simple IC50 model may not be appropriate. More advanced pharmacological models may be required for data fitting.

Experimental Protocols & Workflows

Workflow for Initial Concentration Optimization

This diagram illustrates the logical flow for determining and validating the optimal assay concentration for a novel compound.

G cluster_prep Phase 1: Preparation & Initial Screen cluster_validation Phase 2: Validation & Troubleshooting cluster_refinement Phase 3: Refinement A Prepare 10-50 mM Stock in 100% DMSO B Perform Wide-Range Screen (e.g., 100 µM to 1 nM) A->B C Calculate Initial IC50/EC50 B->C D Assess Solubility (Visual Inspection) C->D C->D Is IC50 valid? E Check for Non-Specific Effects (e.g., Counter-screens) D->E F Run Orthogonal Assay (e.g., Western Blot) E->F G Perform Narrow-Range Screen (2-fold dilutions around IC50) F->G F->G Results Concordant? H Confirm IC50 & Determine Optimal Assay Concentration G->H

Caption: Workflow for concentration optimization.

Protocol 1: Preparation of Compound Stock and Serial Dilutions

This protocol describes the preparation of a compound for a typical 96-well plate-based assay.

  • Prepare Master Stock Solution:

    • Accurately weigh out ~5 mg of N-cyclooctyl-4-fluorobenzenesulfonamide (MW: 215.25 g/mol ).

    • Dissolve in an appropriate volume of 100% DMSO to create a high-concentration stock (e.g., 20 mM).

    • Vortex thoroughly for at least 1 minute to ensure complete dissolution. Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Prepare Highest Concentration Working Stock:

    • Thaw one aliquot of the master stock.

    • Dilute the master stock into your assay medium to create the highest concentration to be tested (e.g., 100 µM).

    • Crucially, ensure the DMSO concentration at this step does not exceed the final desired percentage. For example, to make a 100 µM solution with 0.5% DMSO from a 20 mM stock, you would perform a 1:200 dilution (e.g., 2 µL of stock into 398 µL of media).

  • Perform Serial Dilutions:

    • Set up a series of tubes or a dilution plate. Add a fixed volume of assay medium (containing 0.5% DMSO for consistency) to all but the first well/tube.

    • Transfer a volume from the highest concentration well into the next well to perform the first dilution (e.g., for a 3-fold dilution, transfer 50 µL from the 100 µM well into a well containing 100 µL of media).

    • Mix thoroughly by pipetting up and down.

    • Repeat this process for the entire dilution series.

  • Assay Plating:

    • Add the prepared compound dilutions to the assay plate containing cells or other biological reagents.

Data Summary Tables

Table 1: Recommended Final DMSO Concentration Limits

Assay TypeRecommended Max DMSO %Rationale
Biochemical (Purified Enzyme) ≤1-2%Enzymes are generally more tolerant, but solvent effects should always be checked.
Cell-Based (Immortalized Lines) ≤0.5%Higher concentrations can impact viability, proliferation, and membrane integrity.
Primary Cells / Stem Cells ≤0.1%These cell types are often highly sensitive to solvent toxicity.

Table 2: Example Starting Concentration Ranges

Assay StagePurposeTypical Starting ConcentrationDilution Factor
Primary Screen IC50 Determination50 µM3-fold or 5-fold
Potency Confirmation Accurate IC505x to 10x the estimated IC502-fold
Mechanism of Action Target Engagement1x, 5x, and 10x the confirmed IC50N/A

References

  • Benchchem. Application Notes and Protocols: N-cyclopropyl-4-fluorobenzenesulfonamide Moiety in the Synthesis of Bioactive Molecules.
  • Puxeddu, M., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. Available from: [Link]

  • Khan, A., et al. (2020). Effect of 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide on cognitive deficits and hippocampal plasticity during nicotine withdrawal in rats. Biomedicine & Pharmacotherapy. Available from: [Link]

  • Urooj, S., et al. (2020). Effect of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide on Acquisition and Expression of Nicotine-Induced Behavioral Sensitization and Striatal Adenosine Levels. Drug Design, Development and Therapy. Available from: [Link]

  • NCL. NCL Method ITA-9.2 In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function. Available from: [Link]

  • PubChem. N-cyclopropyl-4-fluorobenzene-1-sulfonamide. Available from: [Link]

Sources

dealing with poor solubility of N-cyclooctyl-4-fluorobenzenesulfonamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly lipophilic synthetic intermediates and drug candidates. N-cyclooctyl-4-fluorobenzenesulfonamide presents a classic "brick dust" and "grease" formulation challenge. The molecule combines a bulky, highly hydrophobic cyclooctyl ring, a rigid fluorobenzene moiety, and a weakly acidic sulfonamide core.

This guide provides field-proven, self-validating troubleshooting steps and protocols to overcome its poor aqueous solubility without compromising your experimental integrity.

Part 1: Diagnostic Workflow for Solubilization

Selecting the correct solubilization strategy depends entirely on your experimental endpoint. What works for a biochemical assay will often be fatally toxic in an in vivo model. Use the decision matrix below to identify the optimal path for your specific workflow.

SolubilizationWorkflow A N-cyclooctyl-4-fluoro- benzenesulfonamide B Determine Assay Type A->B C In Vitro Assays (Biochemical / Cellular) B->C D In Vivo / PK Studies (Animal Models) B->D E Co-solvent System (DMSO + Tween 20) C->E Tolerance < 1% DMSO F pH Adjustment (Tris Buffer pH 9.0) C->F Target stable at high pH G Cyclodextrin Complexation (HP-β-CD) D->G IV / Oral dosing H Lipid/Micellar Formulation D->H High dose required

Decision matrix for selecting a solubilization strategy based on experimental endpoints.

Part 2: Troubleshooting & FAQs

Q1: I dissolve the compound in 100% DMSO at 10 mM, but when I dilute it 1:100 into my assay buffer (pH 7.4), it immediately turns cloudy. How do I prevent this? Answer: You are observing solvent-shift precipitation (often called "crashing out"). When the DMSO solvation shell is rapidly replaced by water, the highly lipophilic cyclooctyl and fluorobenzene moieties aggregate to minimize contact with the aqueous environment, leading to poor solubility and permeability[1]. Solution: Do not add the DMSO stock directly to the buffer. Instead, implement a ternary co-solvent system. Pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween-20 or Kolliphor EL) before aqueous introduction. The2 significantly enhances the solubilization of nonpolar drugs by lowering interfacial tension and forming stable mixed micelles[2].

Q2: Can I leverage pH adjustments to keep the compound in solution without using high concentrations of organic solvents? Answer: Yes, but strictly within the boundaries of your assay's physiological tolerance. The sulfonamide group (-SO 2​ NH-) is a weak organic acid. Literature on structurally similar aromatic sulfonamides indicates a3[3]. At a standard physiological pH of 7.4, N-cyclooctyl-4-fluorobenzenesulfonamide remains predominantly unionized and highly lipophilic[3]. By raising the buffer pH to 9.0–9.5, you deprotonate the sulfonamide nitrogen, generating a water-soluble anion. If your biochemical assay can tolerate alkaline conditions, this is a highly effective, solvent-free way to maintain solubility.

Q3: I need to dose this compound in vivo (IV administration). DMSO and high surfactant loads are too toxic. What is the optimal vehicle? Answer: Cyclodextrin complexation is the gold standard for parenteral delivery of lipophilic sulfonamides. The bulky cyclooctyl ring is an excellent geometric match for the hydrophobic cavity of β -cyclodextrin derivatives.4 is highly recommended due to its superior safety profile and high aqueous solubility[4]. Complexation thermodynamically shields the lipophilic regions from water, 5[5].

Mechanism A Compound in DMSO B Aqueous Buffer (Direct Addition) A->B High Interfacial Tension C HP-β-CD Solution (Complexation) A->C Hydrophobic Cavity Shielding D Solvent-Shift Precipitation B->D E Thermodynamically Stable Inclusion Complex C->E

Mechanistic pathway of aqueous dilution versus cyclodextrin complexation.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Phase-Solubility Profiling with HP- β -CD

Objective: Determine the stoichiometric complexation constant and maximum achievable solubility for in vivo dosing.

  • Preparation: Prepare a concentration gradient of HP- β -CD in deionized water (0, 10, 25, 50, 100, and 200 mM).

  • Saturation: Add an excess amount of crystalline N-cyclooctyl-4-fluorobenzenesulfonamide (e.g., 10 mg) to 2 mL of each CD solution in tightly sealed glass vials.

  • Equilibration (Causality Check): Shake the suspensions on an orbital shaker at 25°C for exactly 48 hours. Why 48 hours? Bulky aliphatic groups like cyclooctane exhibit slow inclusion kinetics into the cyclodextrin cavity. A 48-hour window ensures thermodynamic equilibrium is reached, preventing false-negative solubility readings.

  • Filtration (Self-Validation Step): Filter the suspensions through a 0.45 µm PTFE syringe filter. Crucial: Discard the first 0.5 mL of the filtrate. Highly lipophilic compounds non-specifically bind to the filter membrane; discarding the initial volume saturates the binding sites, ensuring the collected sample accurately reflects the true solution concentration.

  • Quantification: Dilute the filtrate appropriately with mobile phase and quantify the dissolved compound via HPLC-UV.

Protocol 2: Preparation of a Ternary Co-Solvent/Surfactant Stock (for In Vitro Assays)

Objective: Create a kinetically stable microemulsion to prevent solvent-shift precipitation in cellular or biochemical assays.

  • Primary Stock: Dissolve the compound in 100% molecular-biology grade DMSO to a concentration of 20 mM.

  • Surfactant Stock: Prepare a 10% (w/v) solution of Pluronic F-68 (or Tween-80) in DMSO.

  • Intermediate Formulation: Mix the compound stock 1:1 with the surfactant stock (Result: 10 mM compound in DMSO with 5% surfactant).

  • Aqueous Introduction (Causality Check): When dosing your assay, add this intermediate stock directly into the aqueous buffer under rapid vortexing. Coating the hydrophobic molecules with surfactant prior to aqueous exposure lowers the surface tension and prevents the immediate nucleation of crystals, 6[6].

Part 4: Data Presentation & Formulation Guidelines

Table 1: Physicochemical Properties & Solubilization Impact

Structural Feature / PropertyEstimated Value / CharacteristicImpact on Aqueous SolubilityRecommended Solubilization Strategy
Cyclooctyl Ring Highly lipophilic, bulky aliphaticDrives solvent-shift precipitationCyclodextrin complexation (HP- β -CD)
Fluorobenzene Ring Rigid, hydrophobic, high lattice energyResists dissolution in pure waterCo-solvents (DMSO) + Surfactants
Sulfonamide pKa ~ 8.5 – 9.5Unionized at pH 7.4 (insoluble)pH adjustment (Buffer pH 9.0)

Table 2: Recommended Excipient Tolerances for Assays

ExcipientMax In Vitro Concentration (Cell Assays)Max In Vivo Concentration (IV Dosing)Notes / Causality
DMSO 0.5% (v/v) 10% (v/v)High DMSO causes cell toxicity and protein denaturation.
Tween-80 0.1% (v/v) 5% (v/v)Can cause hemolysis in vivo at high concentrations.
HP- β -CD 2.0% (w/v) 20% (w/v)Highly tolerated; prevents precipitation without membrane disruption.

Part 5: References

1.1 - OSTI.GOV 2.3 - ResearchGate 3.4 - MDPI 4.2 - PubMed 5.5 - ResearchGate 6. 6 - PMC

Sources

Technical Support Center: N-Fluorobenzenesulfonimide (NFSI) Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for N-fluorobenzenesulfonimide (NFSI) reactions. As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. True reaction optimization requires understanding the mechanistic causality behind every failure. NFSI is a highly versatile electrophilic reagent, but its multi-faceted reactivity (fluorination, amination, sulfonylation) demands strict control over reaction conditions.

Below, you will find causal troubleshooting logic, self-validating experimental protocols, and quantitative data to ensure the scientific integrity of your workflows.

Expert Troubleshooting & Causality Analysis (FAQ)

Q1: Why am I observing sulfonylation instead of fluorination? A: NFSI contains a highly electrophilic sulfur center alongside its electrophilic fluorine. According to Hard-Soft Acid-Base (HSAB) principles, "hard" nucleophiles (such as highly localized oxygen or nitrogen anions) have a high propensity to attack the sulfur atom of NFSI rather than the fluorine atom, leading to the transfer of the phenylsulfonyl group[1].

  • Causality & Fix: To favor fluorination, you must "soften" your nucleophile. If using an enolate, switch the counterion (e.g., from K⁺ to Li⁺) or change to a less polar solvent to tighten the ion pair. Alternatively, lower the reaction temperature to kinetically favor the lower-activation-energy fluorination pathway over sulfonylation[BenchChem, 2025][2].

Q2: My enantioselective fluorination has poor enantiomeric excess (ee). What went wrong? A: In asymmetric α-fluorination, the background (uncatalyzed) racemic fluorination can easily outcompete the chiral-catalyst-mediated pathway if thermal energy is too high.

  • Causality & Fix: NFSI is exceptionally reactive. If the temperature rises above strictly controlled cryogenic levels (often −78 °C), the direct, uncatalyzed attack of the substrate on NFSI becomes kinetically competitive, eroding the ee[PMC, 2012][3]. Ensure absolute temperature control and verify that your chiral catalyst (e.g., benzoylquinidine or MacMillan's imidazolidinone) is not degraded.

Q3: I am getting amination byproducts during my fluorination attempt. How do I suppress this? A: NFSI can act as an amination reagent, transferring the bis(phenylsulfonyl)imide group. This pathway is heavily favored when utilizing specific transition metals (e.g., Cu, Ru) that undergo oxidative addition into the N–F bond, generating reactive metal-nitrenoid or radical species[PMC, 2020][4].

  • Causality & Fix: If C–N bond formation is outcompeting C–F bond formation, your catalyst is activating the N–F bond toward single-electron transfer (SET). Switch to a metal-free protocol or utilize a catalyst with a harder metal center that acts purely as a Lewis acid without initiating SET.

Q4: Is NFSI sensitive to moisture and air? A: NFSI itself is a bench-stable, non-hygroscopic crystalline solid (mp 114–116 °C) and is much easier to handle than nucleophilic fluoride salts[PMC, 2020][5]. However, the reaction environment can be highly moisture-sensitive. Water can act as a competing hard nucleophile (leading to reagent hydrolysis) or deactivate moisture-sensitive catalysts and strong bases used to generate your active enolate/nucleophile[2].

Mechanistic & Troubleshooting Visualizations

NFSI_Reactivity NFSI NFSI (Electrophile) Fluorination Fluorination (C-F) Desired NFSI->Fluorination Soft Nucleophiles Amination Amination (C-N) Metal-Catalyzed NFSI->Amination Cu/Ru Catalysts Sulfonylation Sulfonylation (C-S) Hard Nucleophiles NFSI->Sulfonylation O/N Nucleophiles

Caption: Divergent reaction pathways of NFSI based on nucleophile hardness and metal catalysts.

Troubleshooting_Workflow Start Issue: Low Yield in NFSI Fluorination Check1 Are there significant byproducts? Start->Check1 NoByprod Check Reagent Quality (Moisture/Degradation) Check1->NoByprod No YesByprod Identify Byproduct Check1->YesByprod Yes Sulfonylation Sulfonylation: Soften Nucleophile YesByprod->Sulfonylation C-S Bond Amination Amination: Change Catalyst YesByprod->Amination C-N Bond

Caption: Step-by-step troubleshooting logic for optimizing NFSI fluorination yields.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols have been validated for high selectivity and yield.

Protocol A: Metal-Free C-3 Amination of Indoles

This protocol leverages NFSI as an amination reagent without the need for transition metals, preventing over-oxidation[4].

  • Preparation: Flame-dry a reaction tube and backfill with an inert atmosphere (argon or nitrogen).

  • Reagent Loading: Add the N-substituted indole (0.5 mmol) and potassium carbonate (K₂CO₃) (0.05 mmol, 10 mol%).

  • NFSI Addition: Add NFSI (1.0 mmol, 2.0 equiv) to the mixture[2].

  • Solvent & Reaction: Inject 2 mL of anhydrous 1,2-dichloroethane (DCE). Seal the tube and stir the mixture at 60 °C.

  • Monitoring & Workup: Monitor via TLC until starting material consumption. Cool to room temperature, remove the solvent under reduced pressure, and purify the crude residue via silica gel flash chromatography to yield the 3-aminated indole[2][4].

Protocol B: Enantioselective α-Fluorination of Ketene Enolates

This procedure utilizes a chiral palladium complex to achieve high enantioselectivity, requiring strict cryogenic control[3].

  • Catalyst Formation: To a dry 10 mL round bottom flask under nitrogen, add trans-(PPh₃)₂PdCl₂ (5.0 mol%) and benzoylquinidine (BQd) (10 mol%). Add 1.0 mL anhydrous THF and cool strictly to −78 °C.

  • Base Addition: Add Hünig's base (0.18 mmol, 1.1 equiv) neat to the mixture.

  • Electrophile & Substrate: Slowly add a solution of NFSI (0.16 mmol, 1.0 equiv) in 0.33 mL THF, immediately followed by freshly distilled acid chloride (0.16 mmol, 1.0 equiv) in 0.66 mL THF[3].

  • Incubation: Maintain the reaction at −78 °C for exactly 8 hours to prevent background racemic fluorination.

  • Quenching: Add the desired nucleophile (e.g., an amine or alcohol) and allow the reaction to warm to room temperature overnight before standard aqueous workup and chromatography[3].

Protocol C: Cu-Catalyzed Benzylic C–H Fluorination

This radical-relay method allows site-selective benzylic fluorination[6].

  • Setup: In a sealed vial under inert atmosphere, combine the benzylic substrate (e.g., para-bromoethylbenzene, 1.0 equiv) and the optimized Cu(I) catalyst (typically 10 mol%).

  • Reagent Addition: Add NFSI (1.5–2.0 equiv) as the terminal oxidant and fluorine source.

  • Reaction: Stir in a suitable solvent (e.g., DCE or acetonitrile) at the optimized temperature (often 60–80 °C) for 12–24 hours.

  • Isolation: Dilute with ethyl acetate, filter through a pad of Celite to remove copper salts, concentrate, and purify via column chromatography[6].

Quantitative Data: NFSI vs. Alternative Fluorinating Agents

To aid in reagent selection, the following table summarizes the quantitative and qualitative differences between NFSI and other common fluorinating agents.

ReagentActive SpeciesMoisture SensitivityPrimary Side ReactionBench StabilityAtom Economy
NFSI Electrophilic (F⁺)Low (Reagent itself)Amination / SulfonylationHigh (Solid, mp 114°C)Moderate
Selectfluor Electrophilic (F⁺)High (Hygroscopic)Oxidation / ChlorinationModerate (Salt)Low
DAST Nucleophilic (F⁻)Extreme (Reacts violently)Elimination (Alkenes)Low (Liquid, fumes)High
KF / CsF Nucleophilic (F⁻)Extreme (Requires anhydrous)E2 EliminationHigh (Solid)High

References

  • Technical Support Center: N-Fluoro-O-benzenedisulfonimide (NFSI)
  • PMC (NIH)
  • PMC (NIH)
  • PMC (NIH)
  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI)

Sources

Technical Support Center: Minimizing Photobleaching in Advanced Microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Microscopy Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with rapid signal degradation (photobleaching) during high-intensity fluorescence imaging workflows, such as STED, confocal, and single-molecule microscopy. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—providing you with the mechanistic causality behind photobleaching and actionable, self-validating protocols utilizing fluorinated compounds and triplet state quenchers.

Part 1: The Causality of Photobleaching & Chemical Interventions

To troubleshoot photobleaching, we must first understand its quantum mechanical origin. Photobleaching is not merely a gradual loss of signal; it is the irreversible photochemical destruction of a fluorophore[1].

When a fluorophore is excited to the Singlet Excited State (S1), there is a stochastic probability that the electron will lose its spin memory and undergo Intersystem Crossing (ISC) into a long-lived Triplet Dark State (T1)[2][3]. Because the T1 state is exceptionally long-lived (up to 100,000 times longer than the S1 state), the molecule becomes highly vulnerable to reactions with molecular oxygen. This generates Reactive Oxygen Species (ROS) that permanently cleave or oxidize the fluorophore's conjugated backbone[2][3].

We can engineer our way out of this using two primary chemical strategies:

  • Fluorinated Fluorophores: Substituting hydrogen atoms with fluorine on the fluorophore backbone (e.g., fluorinated rhodamines or BODIPY dyes) fundamentally alters the molecule's electronic distribution[4]. Fluorine's electron-withdrawing nature lowers the dye's pKa, improves its resistance to oxidation, and significantly reduces the rate of intersystem crossing[5][6].

  • Triplet State Quenchers (TSQs): Compounds like Cyclooctatetraene (COT) act as energy acceptors. They rescue the fluorophore from the T1 dark state via a charge-neutral Triplet-Triplet Energy Transfer (TTET) mechanism, safely returning the dye to its ground state (S0) without generating ROS[3].

Photobleaching_Mechanism S0 Singlet Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Excitation (hv) S1->S0 Fluorescence Emission T1 Triplet Dark State (T1) (Highly Reactive) S1->T1 Intersystem Crossing (ISC) T1->S0 Quenched Recovery to S0 Bleach Irreversible Photobleaching (ROS Generation) T1->Bleach Photo-oxidation Fluorination Fluorinated Backbone (Reduces ISC) Fluorination->S1 Stabilizes COT Triplet State Quencher (e.g., COT) COT->T1 Triplet-Triplet Energy Transfer

Mechanism of photobleaching and intervention by fluorinated compounds and triplet state quenchers.

Part 2: Interactive Troubleshooting & FAQs

Q1: My standard rhodamine dyes bleach within seconds under high-intensity STED lasers. What is the chemical alternative? A1: Conventional fluorescein and rhodamine derivatives lack the photostability required for severe irradiation conditions like STED microscopy[5]. We recommend switching to fluorinated rhodamines or fluorinated BODIPY dyes. The integration of fluorine atoms enhances the photostability, quantum yield, and brightness by minimizing the rate of triplet state formation[4][5]. Fluorinated 3,6-diaminoxanthene compounds, for instance, exhibit long excited-state lifetimes (>3 ns) and exceptional resistance to depletion lasers[5].

Q2: I am performing single-molecule FRET (smFRET) and observing severe fluorophore "blinking" and rapid signal loss. How do I optimize my buffer? A2: Blinking is a direct visual manifestation of the fluorophore entering and exiting the long-lived Triplet Dark State (T1)[2]. To mitigate this, you must introduce a Triplet State Quencher (TSQ) into your imaging buffer. Cyclooctatetraene (COT) is the gold standard for this application because it quenches the T1 state via a charge-neutral Triplet-Triplet Energy Transfer (TTET), avoiding the generation of charged radical intermediates that can cause further artifacts[3].

Q3: I tried adding COT to my aqueous imaging buffer, but it precipitated. How can I resolve this solubility issue? A3: COT is highly hydrophobic and notoriously difficult to control in purely aqueous solutions[2]. You have two self-validating solutions:

  • Buffer Additive Method: Dissolve COT in DMSO to create a highly concentrated stock, then add it to your final imaging buffer such that the final DMSO concentration is ≤1% (yielding ~1-2 mM COT).

  • Self-Healing Fluorophores: Utilize next-generation "self-healing" dyes where the COT molecule is covalently linked directly to the fluorophore[2][3]. This intramolecular photostabilization bypasses solubility issues entirely, guarantees a high local concentration of the quencher, and has been shown to reduce triplet state occupation by up to 1000-fold[2].

Q4: Why does my standard fluorescein lose fluorescence in my physiological buffer (pH 7.2) over time, and will fluorination help? A4: Standard fluorescein has a pKa of approximately 6.4 in water[6]. At physiological pH, a considerable population of the dye fluctuates between protonated (non-fluorescent) and deprotonated (fluorescent) states, making it highly pH-dependent and prone to rapid photobleaching[6]. Fluorinated fluoresceins ionize at a much lower pH (pKa = 3.3–6.1)[6]. This ensures that at pH 7.2, nearly 100% of the dye remains in its highly fluorescent, anionic form, yielding significantly slower photobleaching rates and higher quantum yields (up to 0.97)[6].

Part 3: Quantitative Data Presentation

The following table summarizes the comparative photophysical advantages of utilizing fluorinated and self-healing modifications against standard fluorophores.

Fluorophore SystemModificationTriplet State Lifetime (T1)Photobleaching ResistancePrimary Application
Standard Fluorescein NoneLong (~µs)Low (Rapid fading)Widefield Microscopy
Fluorinated Fluorescein Fluorine substitutionModerateHigh (Slower decay)[6]Confocal, Live-Cell
Standard Rhodamine NoneLong (~µs)ModerateConfocal Microscopy
Fluorinated Rhodamine Fluorine substitutionShortenedVery High[4][5]STED, Super-Resolution
Cyanine 5 (Cy5) NoneLong (High Blinking)LowStandard Imaging
Cy5 + COT (Buffer) Intermolecular TSQGreatly ReducedHighsmFRET, dSTORM
Cy5-COT Conjugate Intramolecular TSQ ("Self-Healing")Reduced up to 1000-fold[2]Extremely High[2][3]Single-Molecule Tracking
Part 4: Experimental Protocols

Protocol: Preparation of an Optimized smFRET Imaging Buffer with COT Objective: To formulate an oxygen-scavenging and triplet-quenching buffer system to maximize the photon budget of fluorinated and standard dyes during single-molecule imaging.

Materials Required:

  • Buffer base (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 8.0)

  • Protocatechuic acid (PCA) - Oxygen scavenger substrate

  • Protocatechuate-3,4-dioxygenase (PCD) - Oxygen scavenger enzyme

  • Cyclooctatetraene (COT) - Triplet state quencher

  • DMSO (Molecular biology grade)

Step-by-Step Methodology:

  • Prepare the Oxygen Scavenging Stock Solutions:

    • PCA Stock (40x): Dissolve PCA in water to a concentration of 100 mM. Causality Note: Adjust the pH to 9.0 using NaOH to ensure complete dissolution of the acidic PCA crystals. Aliquot and store at -20°C.

    • PCD Stock (100x): Dissolve PCD in a 50% glycerol / 50 mM Tris buffer to a concentration of 10 µM. Store at -20°C.

  • Prepare the COT Stock Solution:

    • Working in a fume hood, dissolve pure liquid COT in DMSO to create a 200 mM stock solution. Causality Note: COT is highly hydrophobic; DMSO acts as the necessary carrier solvent to prevent precipitation in the final aqueous buffer.

  • Formulate the Final Imaging Buffer (Prepare Fresh Before Use):

    • To 1 mL of your base buffer, add 25 µL of the PCA stock (final concentration: 2.5 mM).

    • Add 10 µL of the PCD stock (final concentration: 100 nM).

    • Add 10 µL of the COT stock (final concentration: 2 mM). Critical: Do not exceed 1-2% total DMSO volume to prevent cellular toxicity or lipid bilayer disruption if imaging membrane proteins.

  • Sample Mounting & Self-Validation:

    • Apply the buffer to your flow cell or imaging chamber. Seal immediately with epoxy or a high-quality sealant to prevent ambient oxygen from overwhelming the PCA/PCD scavenging system.

    • Self-Validating Check: If rapid blinking persists during imaging, verify the activity of your PCD enzyme. Oxygen accumulation competitively inhibits the triplet quenching efficiency of COT, meaning a failed oxygen scavenger will mask the benefits of your TSQ.

Part 5: References
  • [4] Title: The Brilliant World of Fluorine-Containing Fluorophores Source: Amerigo Scientific URL:

  • [5] Title: US8735444B2 - Fluorinated rhodamines as photostable fluorescent dyes for labelling and imaging techniques Source: Google Patents URL:

  • [1] Title: Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy Source: PMC (NIH) URL:

  • [6] Title: Synthesis of Fluorinated Fluoresceins Source: The Journal of Organic Chemistry (ACS Publications) URL:

  • [2] Title: Novel insights into fluorescent 'dark states' illuminate ways forward for improved imaging Source: St. Jude Children's Research Hospital URL:

  • [3] Title: Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity Source: PMC (NIH) URL:

Sources

Technical Support Center: Overcoming Resistance to Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for sulfonamide-based inhibitors. This guide is designed for researchers, assay developers, and drug discovery scientists. Here, we move beyond basic troubleshooting to address the fundamental molecular causality behind experimental failures, providing self-validating protocols and evidence-based solutions.

Part 1: Knowledge Base & Mechanistic Foundations

Sulfonamide resistance must be diagnosed by first identifying the specific therapeutic context. Sulfonamides function in two distinct pharmacological paradigms:

  • Antibacterial Agents (DHPS Inhibitors): Drugs like sulfamethoxazole (SMX) act as competitive inhibitors of dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (pABA)[1].

  • Anticancer Agents (Molecular Glues): Aryl sulfonamides like Indisulam act as molecular glues. They do not inhibit an enzyme active site; instead, they bridge the splicing factor RBM39 to the DCAF15 E3 ubiquitin ligase, triggering the proteasomal degradation of RBM39[2][3].

Mechanistic Pathways of Resistance

Dual mechanisms of sulfonamide action and primary resistance pathways in bacteria and cancer.

Quantitative Signatures of Resistance

To accurately troubleshoot your assays, compare your kinetic and pharmacologic readouts against established resistance benchmarks:

Target SystemVariant / MutationKinetic / Pharmacologic ShiftCausality / Mechanism
Bacterial DHPS Plasmid sul1 / sul2~10,000-fold ↑ in Ki​ for SMXPhe-Gly insertion blocks SMX while retaining pABA binding[4][5].
Bacterial DHPS S. aureus F17L / T51M↑ in Km​ for sulfonamidesSteric hindrance of the sulfonamide outer ring[6].
Cancer DCAF15 RBM39 G268V>100-fold ↑ in IC50​ (Indisulam)Sterically prevents RBM39 recruitment to DCAF15[2].
Cancer DCAF15 DCAF15 KnockoutComplete loss of degradationAbsence of the E3 ligase substrate receptor[7].

Part 2: Troubleshooting Workflows & Self-Validating Protocols

Workflow: Profiling Indisulam Resistance in Cancer Models

Step-by-step diagnostic workflow for identifying the root cause of indisulam resistance.

Protocol 1: Validating DHPS Mutational Resistance (Enzymatic Assay)

Causality Focus: Resistance mutations often incur a fitness cost. This protocol uses a self-validating design—incorporating a pABA titration—to prove that the enzyme remains catalytically viable and that the resistance is specific to the inhibitor.

  • Expression System Setup: Express WT and mutant DHPS (e.g., S. aureus F17L) in an E. coli ΔfolP knockout strain. Why? This prevents endogenous wild-type DHPS from contaminating your purification and masking the mutant's kinetic profile[4][6].

  • Reagent Preparation: Prepare 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (pABA).

  • Reaction Matrix: In a 96-well format, combine 50 mM HEPES (pH 7.5), 5 mM MgCl2​ , 10 μM DHPP, and titrate pABA (0.1 - 100 μM). Run parallel plates with and without sulfamethoxazole (SMX) at varying concentrations.

  • Detection: Monitor the formation of 7,8-dihydropteroate using HPLC or a validated fluorescence-based assay.

  • Validation Check: Calculate the Ki​ for SMX and the Km​ for pABA. A true resistance mutation will show a significantly increased Ki​ for SMX while maintaining a functional Km​ for pABA[4][6]. If both are severely compromised, the protein is likely misfolded.

Protocol 2: Profiling Molecular Glue Resistance in Cancer Cells

Causality Focus: To prove that a lack of RBM39 degradation is due to a failure in the molecular glue mechanism (and not general proteasome failure), this protocol utilizes a targeted proteasome inhibitor control.

  • Cell Treatment: Seed your cancer cell line (e.g., neuroblastoma or NSCLC) at 70% confluency. Treat with Indisulam (1-10 μM) for 24 hours[2][8].

  • Self-Validating Control: In a parallel well, co-treat WT cells with Indisulam (10 μM) + the proteasome inhibitor MG132 (10 μM) for 6 hours. Why? This proves that RBM39 loss in sensitive cells is strictly proteasome-dependent.

  • Immunoblotting: Harvest cells in RIPA buffer. Run SDS-PAGE and probe for RBM39, DCAF15, and GAPDH.

  • Genomic Validation: If RBM39 is retained despite high DCAF15 levels, extract genomic DNA and amplify the RRM2 domain of RBM39. Sanger sequence to check for the G268V mutation, which sterically blocks DCAF15 recruitment[2][3].

  • Epigenetic Profiling: If the RBM39 sequence is wild-type, assess PRMT6 expression. Perform an immunoprecipitation of RBM39 followed by an anti-methylarginine blot to check for protective methylation[8].

Part 3: Frequently Asked Questions (FAQs)

Q1: My bacterial isolate is highly resistant to sulfamethoxazole, but sequencing shows no mutations in the chromosomal folP gene. What is the mechanism? A: The resistance is almost certainly plasmid-borne. Pathogenic strains frequently acquire sul1, sul2, or sul3 genes via horizontal gene transfer[4]. These genes encode highly divergent Sul enzymes that contain a specific Phe-Gly insertion in the active site. This structural modification creates steric hindrance for sulfonamides while preserving the binding pocket for the natural substrate, pABA[5]. Actionable step: Perform multiplex PCR using specific primers for sul1/2/3 to confirm plasmid-mediated resistance.

Q2: I am treating a neuroblastoma cell line with Indisulam. The cells are resistant, but my Western blot shows that RBM39 is still being completely degraded. Why aren't the cells dying? A: Cancer cells can acquire spontaneous downstream resistance to indisulam even when the primary mechanism (RBM39 degradation) remains intact[7]. In some models, such as pancreatic cancer (Panc10.05), cells adapt to the loss of RBM39 and become reliant on alternative survival pathways, such as anti-apoptotic signaling. Actionable step: Test for acquired collateral vulnerabilities. These adapted cells often become highly sensitive to BCL-xL inhibition[7].

Q3: How do I differentiate between DCAF15 loss and CAND1 loss in my indisulam-resistant CRISPR screen? A: Both DCAF15 and CAND1 are essential components of the CRL4 degradation complex, and loss of either confers resistance to indisulam[7]. However, their biochemical signatures differ. DCAF15 is the specific substrate receptor for Indisulam; its loss only affects DCAF15-dependent substrates. CAND1 regulates the assembly of multiple cullin-RING ligases by modulating neddylation. Loss of CAND1 locks the CRL complex in a hyper-neddylated state, leading to the auto-degradation of multiple substrate receptors, not just DCAF15[7]. Actionable step: Check the global neddylation status and the levels of other unrelated substrate receptors via immunoblotting.

Q4: Why does my NSCLC cell line show intrinsic resistance to Indisulam despite having wild-type RBM39 and high DCAF15 levels? A: Recent studies indicate that post-translational modifications can block the molecular glue mechanism. Specifically, the protein arginine methyltransferase PRMT6 can methylate RBM39. This methylation physically protects RBM39 from being recruited to the DCAF15 complex by Indisulam, leading to intrinsic resistance in non-small cell lung cancer (NSCLC) models[8]. Actionable step: Use a PRMT6 inhibitor in combination with Indisulam to determine if sensitivity is restored.

References

  • Yun, M. K., et al. (2012).
  • Nijman, S. M. A., et al. (2022). "Genetic and compound screens uncover factors modulating cancer cell response to indisulam." Life Science Alliance.
  • PLOS Biology Authors. (2025). "Methylation of RBM39 by PRMT6 enhances resistance to Indisulam in non-small cell lung cancer by promoting alternative splicing of proto-oncogenes." PLOS Biology.
  • Nijman, S. M. A., et al. (2021). "Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models." PMC - NIH.
  • Venkatesan, M., et al. (2022). "Molecular mechanism of plasmid-borne resistance to sulfonamides." bioRxiv.
  • Griffith, E. C., et al. (2018).
  • Faust, T., et al. (2019). "The structural basis of Indisulam-mediated recruitment of RBM39 to the DCAF15-DDB1-DDA1 E3 ligase complex." bioRxiv.
  • Venkatesan, M., et al. (2023). "Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
  • Sköld, O. (2000). "Sulfonamide resistance: mechanisms and trends.

Sources

how to increase the metabolic stability of sulfonamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center . This hub is designed for researchers, scientists, and drug development professionals seeking advanced, mechanistically grounded strategies to troubleshoot and optimize the metabolic stability of sulfonamide-containing drug candidates.

Part 1: Knowledge Base & Core Strategies (FAQ)

Q: Why do my sulfonamide compounds, despite their inherent chemical stability, still suffer from rapid metabolic clearance? A: While the sulfonamide group ( −SO2​NH2​ ) is inherently more stable against hydrolytic cleavage than standard amides[1], it remains highly susceptible to specific Cytochrome P450 (CYP450) mediated oxidations. The primary metabolic liabilities include:

  • Aliphatic Hydroxylation: Alkyl groups adjacent to the sulfonamide (e.g., methyl groups on a sulfamoylphenyl ring) are prime targets for CYP-mediated hydroxylation[2].

  • N -Dealkylation: Secondary or tertiary sulfonamides with N -alkyl substituents can undergo rapid dealkylation.

  • N

    N Coupling (Dimerization): Recent toxicological profiling has revealed that CYP450 enzymes can initiate amino H-abstraction on the sulfonamide nitrogen. Because the resulting amino radical has a high rebound barrier, it dissociates from the enzyme and couples with another radical to form a dimer, a potentially toxic metabolic pathway[3].

Q: How can I structurally modify my compound to block CYP450-mediated metabolism without losing target affinity? A: Structural interventions must balance steric occlusion with electronic deactivation to redirect oxidative metabolism:

  • Fluorination & Bioisosterism: Replacing metabolically labile C-H bonds with C-F bonds increases the bond dissociation energy. For example, replacing a methoxy group with a difluoromethoxy ( −OCF2​H ) group often improves metabolic stability and membrane permeability more effectively than a trifluoromethoxy group[4].

  • Steric Hindrance & Ring Modulation: Modifying the ring size of attached heterocycles (e.g., reducing a 1,4-diazepane to a piperazine) or adding polar groups (like a 4-fluoro or 4-carboxyl on a piperidine) can significantly increase the half-life in liver microsomes by altering the spatial orientation of labile bonds[5].

  • N -Trifluoromethylation: If N -alkylation is necessary for target binding but N -methyl groups are rapidly cleared, consider N -trifluoromethylation. N -trifluoromethyl azoles and amides exhibit excellent aqueous stability and improved metabolic stability compared to their N -methyl counterparts due to the strong electron-withdrawing effect deactivating the nitrogen[6].

Metabolism Sulfonamide Sulfonamide Drug Candidate CYP450 CYP450 Enzyme Interaction Sulfonamide->CYP450 Phase I Metabolism H_Abstraction Amino H-Abstraction (N-Radical Formation) CYP450->H_Abstraction Primary/Secondary Amines Aliphatic_Ox Aliphatic Hydroxylation (Adjacent Alkyls) CYP450->Aliphatic_Ox Alkyl Groups N_Dealkyl N-Dealkylation CYP450->N_Dealkyl N-Alkyl Groups Dimerization N-N Coupling (Dimerization) H_Abstraction->Dimerization High Rebound Barrier Clearance Rapid Clearance / Metabolite Excretion Aliphatic_Ox->Clearance N_Dealkyl->Clearance

CYP450-mediated metabolic pathways of sulfonamides, highlighting N-N coupling and clearance routes.

Part 2: Experimental Workflows & Protocols

To accurately diagnose clearance mechanisms, you must utilize a self-validating assay system. Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) are the gold standard for isolating Phase I CYP450 metabolism[2].

Protocol: High-Throughput In Vitro Liver Microsome Stability Assay

Rationale: This protocol utilizes an exogenous NADPH Regenerating System (NRS) to sustain CYP450 activity, ensuring that cofactor depletion does not artificially inflate the apparent metabolic stability of your sulfonamide[7].

Step 1: Reagent Preparation Prepare a 100 mM potassium phosphate buffer (pH 7.4). Formulate the test sulfonamide as a 10 mM stock solution in DMSO to prevent precipitation[2][7]. Step 2: Microsome Suspension Dilute pooled human or rat liver microsomes to a working concentration of 1 mg/mL in the phosphate buffer[7]. Step 3: NADPH Regenerating System (NRS) Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2 in phosphate buffer[7]. Step 4: Pre-Incubation & Self-Validation Setup Mix 1 µL of the test compound stock with 99 µL of the microsome suspension (pre-incubation concentration: 100 µM). Pre-warm at 37°C for 5 minutes[7]. Critical Control: Always run a negative control (omitting the NRS solution) to differentiate CYP-mediated metabolism from abiotic chemical degradation, and a positive control (e.g., Midazolam) to verify enzymatic viability[2][8]. Step 5: Reaction Initiation Add 100 µL of the pre-warmed NRS solution to initiate metabolism. The final assay volume will contain 50 µM test compound and 0.5 mg/mL microsomes[7]. Step 6: Sampling & Quenching At defined intervals (e.g., 0, 15, 30, 60 minutes), extract a 25 µL aliquot and immediately quench it in 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil). This precipitates proteins and instantly halts CYP activity[7]. Step 7: LC-MS/MS Analysis Vortex the quenched samples for 2 minutes, centrifuge at 14,000 rpm for 10 minutes, and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ )[7][9].

AssayWorkflow Prep 1. Reagent Prep (10mM Cmpd + RLM/HLM) PreInc 2. Pre-Incubation (37°C, 5 mins) Prep->PreInc Initiate 3. Reaction Initiation (Add NRS Cofactors) PreInc->Initiate Quench 4. Sampling & Quenching (Ice-cold ACN + IS) Initiate->Quench Analyze 5. LC-MS/MS Analysis (CL_int & t1/2 Calculation) Quench->Analyze

Step-by-step workflow for the in vitro liver microsome metabolic stability assay.

Part 3: Troubleshooting Guide

Issue 1: My sulfonamide shows high clearance in HLM but is completely stable in cryopreserved human hepatocytes (CHH). Which data do I trust? Diagnosis: This is a classic system-dependent clearance artifact. For high intrinsic clearance ( CLint​ ) drugs, whole-cell hepatocyte assays can severely underpredict in vivo clearance due to permeability restrictions or intracellular cofactor limitations (e.g., limited NADPH availability)[8]. Solution: Rely on the HLM data for Phase I CYP450-mediated clearance optimization. HLM accurately predicts in vivo clearance for such compounds where CHH fails[8]. Ensure your compound isn't suffering from poor passive permeability, which masks metabolic liability in whole-cell assays.

Troubleshooting Start High Clearance Observed Compare Compare HLM vs. Hepatocytes (CHH) Start->Compare HLM_High High in HLM, Low in CHH Compare->HLM_High Both_High High in Both Systems Compare->Both_High Permeability Permeability or Cofactor Limitation HLM_High->Permeability System Artifact TrueMetabolism True CYP450 Metabolic Liability Both_High->TrueMetabolism Confirmed Liability Action1 Rely on HLM for In Vivo Prediction Permeability->Action1 Action2 Initiate Structural Optimization TrueMetabolism->Action2

Logical decision tree for diagnosing system-dependent clearance artifacts in metabolic assays.

Issue 2: LC-MS/MS metabolite identification shows a mass corresponding to a dimer of my sulfonamide. Diagnosis: This indicates CYP450-mediated N

N coupling. CYP enzymes abstract a hydrogen from the primary/secondary sulfonamide nitrogen. The resulting amino radical has a high rebound barrier, allowing it to dissociate from the enzyme and couple with another radical[3]. Solution: Introduce steric bulk around the sulfonamide nitrogen or substitute the nitrogen (e.g., N -methylation or N -trifluoromethylation[6]) to block the initial H-abstraction event.

Issue 3: The compound degrades rapidly in the negative control (buffer without NADPH). Diagnosis: The degradation is abiotic (chemical instability) rather than CYP-mediated metabolism[2][7]. Solution: Check the pH of your buffer. While sulfonamides are generally stable, highly electron-deficient aromatic rings attached to the sulfonamide can make the S-N bond susceptible to hydrolysis. Evaluate the stability across a pH gradient (pH 2 to 10) to determine if the degradation is base- or acid-catalyzed.

Part 4: Quantitative Impact of Structural Modifications

The following table summarizes field-proven structural modifications and their quantitative impact on the metabolic stability of heterocyclic and sulfonamide-like compounds.

Structural ModificationTarget LiabilityMechanistic RationaleExpected Quantitative Outcome
Oxetane to Tert-Hydroxyl Aliphatic HydroxylationRemoves metabolically labile C-H bonds on the oxetane ring while maintaining polarity.>10-fold increase in metabolic stability[5].
Addition of Polar Groups (e.g., 4-Fluoro) CYP-mediated Ring OxidationFluorine sterically blocks the specific site of metabolism and reduces lipophilicity.MLM t1/2​ extended to >30 minutes [5].
N -Methyl to N -Trifluoromethyl N -DealkylationStrong electron-withdrawing effect of CF3​ deactivates the nitrogen lone pair.Significant increase in both aqueous and metabolic stability[6].
Methoxy to Difluoromethoxy O-Dealkylation / OxidationIncreases C-H bond dissociation energy without the excessive lipophilicity of OCF3​ .Improved log D and transcellular permeability[4].
Ring Size Reduction (1,4-Diazepane to Piperazine) Heterocycle CleavageReduces accessible surface area and alters the spatial orientation of labile bonds.Lowered in vivo rat clearance significantly[5].
Part 5: References
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals | MDPI | 1

  • Technical Support Center: 2-Methylfuran-3-sulfonamide Degradation | Benchchem | 7

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants | ACS Publications | 3

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry (ACS) | 5

  • The Powerful Symbiosis Between Synthetic and Medicinal Chemistry | Taylor & Francis | 6

  • The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time | Journal of Medicinal Chemistry (ACS) | 4

  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives | PLOS One | 2

  • Abstract: Liver Microsomal Stability as an ADME Profiling Assay | Taylor & Francis | 9

  • SYSTEM-DEPENDENT METABOLISM OF DRUGS BY CYTOCHROME P450: THE MECHANISTIC BASIS FOR WHY HUMAN LIVER MICROSOMES ARE SUPERIOR TO HUMAN HEPATOCYTES | KU ScholarWorks | 8

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Technical Support Center: Troubleshooting Off-Target Effects of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzenesulfonamide derivative development. Benzenesulfonamides are privileged scaffolds in medicinal chemistry, primarily known for their potent inhibition of Carbonic Anhydrases (CAs). However, the high structural homology among the 15 human CA isoforms often leads to significant off-target binding, resulting in unintended physiological consequences (e.g., fatigue or renal dysfunction from cytosolic hCA I/II inhibition when targeting tumor-associated hCA IX/XII)[1].

This guide provides authoritative troubleshooting strategies, structural optimization logic, and self-validating biophysical protocols to help you isolate and eliminate off-target liabilities in your drug development pipeline.

Part 1: Mechanisms & Structural Optimization (FAQs)

Q1: Why do my benzenesulfonamide derivatives exhibit indiscriminate off-target binding across multiple tissues? A1: The primary driver of off-target binding is the highly conserved active site across CA isoforms. The primary sulfonamide group ( −SO2​NH2​ ) acts as a zinc-binding group (ZBG), coordinating directly with the catalytic Zn2+ ion in the enzyme's deep active site cleft[2]. Because this zinc coordination mechanism is identical across both ubiquitous cytosolic isoforms (hCA I, hCA II) and localized membrane-bound isoforms (hCA IX, hCA XII), a simple benzenesulfonamide will act as a pan-inhibitor. To achieve selectivity, you cannot rely on the ZBG alone; you must exploit the variable amino acid residues located at the middle and outer rims of the active site cavity[1].

Q2: How can I structurally modify my lead compound to rescue selectivity and reduce cytosolic off-target effects? A2: The most effective strategy is the "Tail Approach" [2]. By appending elongated, bulky, or specific functional groups (the "tail") to the benzenesulfonamide scaffold, you force the molecule to interact with the less conserved hydrophilic or hydrophobic residues at the outer rim of the CA active site.

  • Troubleshooting Tip: If your compound is hitting hCA II, consider utilizing click chemistry (e.g., copper-catalyzed azide–alkyne cycloaddition) to introduce 1,2,3-triazole moieties[3]. The triazole ring enhances flexibility and hydrophilicity, which can be tuned via varying linkers to selectively interact with the unique hydrophilic patches of tumor-associated hCA IX, thereby dropping the affinity for hCA I and II[4].

SAR_Workflow A Primary Hit: Benzenesulfonamide (ZBG) B Isozyme Profiling (hCA I, II vs IX, XII) A->B C High Cytosolic Binding (Off-Target Toxicity) B->C Pan-Inhibition E Selective Inhibitor (Targeting hCA IX/XII) B->E High Selectivity Index D Structural Modification (Tail Approach / Click Chemistry) C->D Add Triazole/Urea Tails D->B Iterative SAR

Caption: Iterative structure-activity relationship (SAR) workflow utilizing the tail approach to resolve off-target binding.

Part 2: Quantitative Profiling of Off-Target Interactions

Q3: My cellular assays show toxicity, but I suspect it's due to off-target hCA I/II inhibition. How do I definitively quantify isozyme selectivity? A3: Cellular assays are confounded by membrane permeability and metabolic stability. To isolate target engagement, you must use orthogonal biophysical assays such as Surface Plasmon Resonance (SPR) and Fluorescent Thermal Shift Assays (FTSA)[5][6]. These methods provide direct thermodynamic and kinetic parameters ( KD​ , kon​ , koff​ ) of your compound against purified isozymes.

Data Presentation: Comparative Binding Affinities

To establish a baseline for your troubleshooting, compare your lead compounds against standard reference inhibitors. A successful optimization should shift the Ki​ profile from a pan-inhibitor (like Acetazolamide) to a highly selective profile.

Compound ClassTarget IsoformhCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Primary Off-Target Risk
Acetazolamide (Standard) Pan-Inhibitor250.012.125.85.7High (Systemic)
Simple Benzenesulfonamides Pan-Inhibitor>1000~1.5 - 3.9 μ M~1.5 μ M~1.5 μ MModerate
Triazole-Linked Derivatives hCA IX / XII>5000>5001.5 - 38.90.8 - 12.4Low
Urea-Linked Derivatives hCA II>10004.3 - 8.2>200>200Low (Ocular targeted)

(Data synthesized from standard stopped-flow and SPR kinetic assays[1][3][6][7])

Protocol 1: Surface Plasmon Resonance (SPR) for Isozyme Selectivity

This protocol establishes a self-validating system to measure the binding kinetics of benzenesulfonamides against multiple CA isoforms simultaneously.

Step 1: Sensor Chip Preparation and Isozyme Immobilization

  • Action: Immobilize purified recombinant hCA I, hCA II, and hCA IX onto separate flow cells of a CM5 sensor chip using standard amine coupling. Keep one flow cell blank as a reference.

  • Causality: Amine coupling covalently attaches the enzymes via surface lysine residues. Using separate flow cells on the same chip ensures that the injected compound experiences identical microfluidic conditions across all isozymes, eliminating injection-to-injection variance[6].

Step 2: Compound Preparation and Injection

  • Action: Prepare a concentration series of your benzenesulfonamide derivative (e.g., 0.1 nM to 10 μ M) in running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO). Inject from lowest to highest concentration.

  • Causality: Benzenesulfonamides often require DMSO for solubility. Because SPR is highly sensitive to bulk refractive index changes caused by DMSO, strict solvent matching between the running buffer and sample is mandatory to prevent false-positive sensorgrams.

Step 3: Validation Checkpoint (Self-Validation)

  • Action: Inject a known reference standard (e.g., Acetazolamide) at the beginning and end of the experiment.

  • Causality: If the KD​ of Acetazolamide shifts by more than 15% between the first and last injection, the immobilized isozymes are denaturing, or the compound is aggregating on the chip. The assay must be paused and the chip regenerated or discarded.

Step 4: Kinetic Analysis

  • Action: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate KD​=koff​/kon​ .

  • Causality: Relying solely on steady-state affinity ( KD​ ) masks critical data. Off-target toxicity is often driven by a slow koff​ (long residence time) at the off-target receptor. Optimizing for a fast koff​ at hCA I/II can mitigate side effects even if some binding affinity remains.

SPR_Workflow S1 Step 1: Immobilize Isozymes (hCA I, II, IX) S2 Step 2: Inject Compound Series (Strict DMSO Matching) S1->S2 S3 Step 3: Validation Checkpoint (Acetazolamide Control) S2->S3 S4 Step 4: Kinetic Fitting (Extract kon, koff, KD) S3->S4

Caption: Self-validating Surface Plasmon Resonance (SPR) workflow for quantifying off-target binding kinetics.

Part 3: Cellular Assays and Phenotypic Off-Target Effects

Q4: My compound shows great selectivity for hCA IX in SPR, but it still kills healthy cells in vitro. How do I validate that its anti-proliferative effect is genuinely mediated by hCA IX? A4: hCA IX is a transmembrane protein that is poorly expressed in healthy, normoxic tissues but heavily overexpressed in solid tumors due to hypoxia (driven by HIF-1 α stabilization)[4]. If your compound kills healthy cells, it is likely hitting an off-target mechanism (e.g., other metalloenzymes or inducing non-specific ROS generation).

Protocol 2: Hypoxia vs. Normoxia Phenotypic Validation

To prove on-target efficacy, you must demonstrate a differential response based on oxygen tension.

  • Cell Line Selection: Select a cell line known to upregulate hCA IX under hypoxia (e.g., MDA-MB-231 breast cancer cells) and a control cell line that does not (e.g., normal MCF-10A breast epithelial cells).

  • Environmental Control: Culture parallel plates in a standard incubator (Normoxia: 21% O2​ ) and a hypoxia chamber (Hypoxia: 1-2% O2​ ) for 24-48 hours prior to compound treatment.

    • Causality: This pre-incubation is required to allow the cells time to transcribe and translate the hCA IX protein in response to the hypoxic trigger.

  • Compound Treatment & Viability Readout: Treat cells with your benzenesulfonamide derivative and measure viability (e.g., via MTT or CellTiter-Glo).

  • Data Interpretation (Self-Validating Logic):

    • If the compound is highly toxic in both normoxia and hypoxia, it is exhibiting off-target cytotoxicity.

    • If the compound is significantly more potent (lower IC50​ ) under hypoxic conditions compared to normoxic conditions, the anti-proliferative effect is functionally linked to hCA IX inhibition, validating your structural selectivity[8].

References
  • Design and Synthesis of Potent and Selective Urea-linked Benzenesulfonamide Analogs as Carbonic Anhydrase II Inhibitors. PubMed / NIH.[Link]

  • Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. PMC / NIH.[Link]

  • Crystal structure correlations with the intrinsic thermodynamics of human carbonic anhydrase inhibitor binding. PMC / NIH.[Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications.[Link]

  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity. MDPI.[Link]

  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PMC / NIH.[Link]

  • An Efficient Strategy to Enhance Binding Affinity and Specificity of a Known Isozyme Inhibitor. PMC / NIH.[Link]

  • Full article: Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Taylor & Francis.[Link]

Sources

Technical Support Center: Chromatography Troubleshooting for N-Substituted Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides field-proven, causality-driven solutions for the chromatographic purification of N-substituted sulfonamides. Designed for researchers and drug development professionals, this resource bridges the gap between physicochemical theory and benchtop execution.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why do my N-substituted sulfonamides streak or tail severely on standard normal-phase silica gel, and how do I resolve this? A: The root cause of severe tailing lies in the hydrogen-bonding dynamics between the analyte and the stationary phase. N-substituted sulfonamides possess a highly polarized N-H bond. While standard primary and secondary benzenesulfonamides have a pKa in the range of 8 to 9[1], N-acyl sulfonamides are significantly more acidic, exhibiting pKa values of 3.5–4.5, making them bioisosteric equivalents to carboxylic acids[2].

On bare silica gel, these acidic protons interact strongly with unreacted, weakly acidic silanol groups (Si-OH) on the stationary phase, causing sluggish mass transfer and peak tailing.

  • Resolution: You must disrupt this interaction using a competitive mobile phase modifier. For highly acidic N-acyl sulfonamides , adding 1% Acetic Acid (AcOH) to your organic eluent (e.g., Hexane/Ethyl Acetate) masks the silanol sites. For basic N-alkyl/aryl sulfonamides , adding 0.1% Triethylamine (TEA) saturates the acidic silanols, allowing the sulfonamide to elute as a sharp band.

Q2: How do I optimize Reverse-Phase (RP-HPLC) mobile phases to prevent split peaks when purifying sulfonamides? A: Split peaks or variable retention times in RP-HPLC are classic symptoms of an analyte existing in a mixed ionization state. According to the Henderson-Hasselbalch equation, the mobile phase pH must be at least 2 units away from the analyte's pKa to ensure >99% of the molecules are in a single state (either fully neutral or fully ionized)[3]. Using unbuffered water/acetonitrile gradients often leaves sulfonamides in a state of partial ionization.

  • Resolution:

    • For Acidic Sulfonamides (N-acyl): Use a low-pH aqueous buffer. 3[3] at 0.1% (pH ~2.7) ensures the N-acyl group remains fully protonated and neutral, maximizing hydrophobic retention on a C18 column.

    • For Basic/Amphoteric Sulfonamides: If the molecule contains a basic amine, use a buffer like 3[3] adjusted to pH 7.0–9.0 to maintain a consistent ionization state without degrading the silica backbone.

Q3: My highly polar sulfonamide elutes in the void volume of my C18 column. Is HILIC a viable alternative? A: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar compounds that fail to retain on standard RP-HPLC. In HILIC, the stationary phase is polar (e.g., bare silica, diol, or amide), and the mobile phase is highly organic (typically >70% Acetonitrile)[4].

  • Causality: Retention is driven by the partitioning of the analyte into a water-rich layer immobilized on the polar stationary phase[4].

  • Critical Parameter: You must use ionic additives like ammonium acetate or ammonium formate (typically 5–20 mM) in the aqueous portion to control the mobile phase pH and ionic strength. This prevents electrostatic repulsion between the sulfonamide and the stationary phase, ensuring reproducible retention times[4].

Q4: Can Supercritical Fluid Chromatography (SFC) be used to scale up sulfonamide purification, and what modifiers are required? A: SFC is a highly efficient, greener alternative for scaling up sulfonamide purification. However, supercritical CO₂ is non-polar. To elute polar sulfonamides, a polar co-solvent (modifier) like methanol is required.

  • Causality: Even with methanol, sulfonamides can exhibit peak tailing due to active sites on the stationary phase. Research demonstrates that adding a small percentage of water (e.g., 2–5%) to the methanol modifier yields sharper peaks and significantly enhances separation resolution for sulfonamide mixtures[5]. The water acts as a strong hydrogen-bond competitor, deactivating residual silanols on bare silica or hybrid columns[5].

Part 2: Data Presentation

Table 1: Physicochemical Properties and Recommended Chromatographic Systems for Sulfonamide Classes

Sulfonamide ClassStructural FeatureTypical pKa RangeDominant State (pH 7.0)Recommended RP-HPLC ModifierRecommended NP-HPLC Modifier
N-Acyl Sulfonamides R-SO₂-NH-CO-R'3.5 – 4.5Anionic (Ionized)0.1% Formic Acid (pH ~2.7)1% Acetic Acid
Primary/Secondary Aryl Ar-SO₂-NH-R8.0 – 9.0Neutral (Protonated)10 mM Ammonium Acetate0.1% TEA or None
Amphoteric (w/ Amine) H₂N-Ar-SO₂-NH-RpKa₁ ~2.5, pKa₂ ~7.0Zwitterionic / Anionic10 mM Ammonium FormateHILIC mode preferred

Part 3: Mandatory Visualization

SulfonamidePurification Start Analyze Sulfonamide Structure & pKa Node_Acyl N-Acyl Sulfonamide (pKa 3.5 - 4.5) Start->Node_Acyl Node_Alkyl N-Alkyl/Aryl Sulfonamide (pKa 8.0 - 11.0) Start->Node_Alkyl Node_Polar Highly Polar / Amphoteric (LogP < 0) Start->Node_Polar Action_Acyl RP-HPLC: 0.1% Formic Acid NP: Silica + 1% AcOH Node_Acyl->Action_Acyl Action_Alkyl RP-HPLC: NH4OAc (pH 7-9) NP: Silica + 0.1% TEA Node_Alkyl->Action_Alkyl Action_Polar HILIC: Diol/Amide Column 95% ACN + 10mM NH4OAc Node_Polar->Action_Polar

Workflow for selecting the optimal chromatography mode based on sulfonamide pKa and polarity.

Part 4: Experimental Protocols

Protocol: Self-Validating RP-HPLC Method Development for N-Substituted Sulfonamides

Objective: Establish a robust, reproducible purification method that validates its own performance through internal system suitability checks.

Step 1: Analyte Profiling & Buffer Selection

  • Calculate the theoretical pKa and LogD of your target target molecule.

  • Select an aqueous buffer that is at least 2 pH units away from the pKa to ensure a uniform ionization state.

    • Example: For an N-acyl sulfonamide (pKa 4.0), prepare Mobile Phase A as 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

    • Example: For an N-alkyl sulfonamide (pKa 9.0), prepare Mobile Phase A as 10 mM Ammonium Acetate in water (pH ~6.8).

  • Prepare Mobile Phase B as 100% Acetonitrile (containing the exact same modifier concentration as Phase A to prevent baseline drift during gradients).

Step 2: Column Selection & Equilibration

  • Install an end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm). Causality: End-capping is critical to minimize secondary interactions between the sulfonamide NH proton and residual silanols.

  • Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes (CV) until the baseline UV signal is completely stable.

Step 3: Self-Validating Gradient Run

  • Internal Standard Spike: Spike your crude sample with a known void-volume marker (e.g., Uracil) and a highly retained lipophilic marker (e.g., Toluene).

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Data Validation (The Self-Validating Check):

    • Check 1 (System Integrity): Confirm Uracil elutes at the expected dead time ( t0​ ). If t0​ shifts, check pump proportioning valves or column channeling.

    • Check 2 (Peak Symmetry): Calculate the Asymmetry Factor ( As​ ) for the sulfonamide peak. An As​ between 0.9 and 1.2 validates that the buffer capacity is sufficient and silanol interactions are successfully masked. If As​>1.5 (severe tailing), increase the buffer concentration or switch to a polar-embedded C18 column.

Part 5: References

  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths Source: ChemRxiv URL:1

  • Recent advances in the synthesis of N-acyl sulfonamides Source: PMC - NIH URL:2

  • Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes Source: PharmaGuru URL:3

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: PMC - NIH URL:4

  • The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography Source: MDPI URL:5

Sources

Validation & Comparative

Comparative Study of N-cyclooctyl-4-fluorobenzenesulfonamide vs. Standard Nav1.7 Inhibitors: VSD4-Targeted Analgesic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain management. Gain-of-function mutations in the SCN9A gene lead to severe pain syndromes, while loss-of-function mutations result in congenital insensitivity to pain. Historically, the development of Nav1.7 therapeutics has been hindered by a lack of selectivity; classical local anesthetics (e.g., Lidocaine) block the highly conserved central pore, leading to dose-limiting cardiotoxicity (via Nav1.5) and motor impairment (via Nav1.6).

The discovery of arylsulfonamides shifted the paradigm by targeting the less conserved Voltage-Sensing Domain 4 (VSD4). This guide provides a comprehensive comparative analysis of a novel structural analog, N-cyclooctyl-4-fluorobenzenesulfonamide , against benchmark VSD4 inhibitors (PF-05089771 and GX-936 ) and the classical pore blocker Lidocaine .

Mechanistic Rationale: The VSD4 Pocket

To understand the comparative efficacy of these inhibitors, we must first examine the causality behind their molecular design. Why choose an N-cyclooctyl-4-fluorobenzenesulfonamide scaffold?

  • The Acidic Anchor: The 4-fluorobenzenesulfonamide headgroup acts as an acidic pharmacophore. The secondary sulfonamide proton (pKa ~6.5) is essential for forming a strong electrostatic interaction with the gating charge residue (Arg1610 in human Nav1.7) on the S4 helix of VSD4 [1]. The fluorine atom enhances metabolic stability while precisely tuning the pKa of the sulfonamide nitrogen.

  • The Lipophilic Tail: The N-cyclooctyl group is a bulky, highly flexible aliphatic ring. Structural biology reveals that this moiety anchors deep into the hydrophobic, lipid-facing fenestration of the VSD4 pocket [1]. This bulky tail provides steric exclusion against the slightly narrower VSD4 pockets of off-target isoforms like Nav1.5, driving the compound's high selectivity profile.

By binding to VSD4, these arylsulfonamides act as "voltage-sensor traps." They stabilize the S4 segment in its "up" conformation, locking the channel in a non-conducting, inactivated state.

MoA Target Nav1.7 Channel VSD4 Voltage-Sensing Domain 4 (VSD4) State-Dependent Binding Target->VSD4 Pore Central Pore Domain State-Independent Binding Target->Pore Mech1 Electrostatic anchor to Arg1610 Cyclooctyl lipid anchoring VSD4->Mech1 Mech2 Steric block of Na+ influx Pore->Mech2 NCF N-cyclooctyl-4-fluorobenzenesulfonamide & PF-05089771 NCF->VSD4 High Selectivity Lido Lidocaine (Non-selective) Lido->Pore Low Selectivity

Mechanism of action differentiating VSD4-targeted arylsulfonamides from classical pore blockers.

Comparative Inhibitor Profiles

When benchmarking N-cyclooctyl-4-fluorobenzenesulfonamide, we evaluate it against three distinct classes of reference compounds:

  • PF-05089771: A clinical-stage arylsulfonamide developed by Pfizer. It exhibits exquisite selectivity for Nav1.7 over Nav1.5 (>1000-fold) but displays profound state-dependence, requiring the channel to be in an inactivated state to bind effectively [2].

  • GX-936: A potent preclinical tool compound. It is widely used in structural biology (cryo-EM and X-ray crystallography) to map the VSD4 binding site [1].

  • Lidocaine: A classical, non-selective local anesthetic. It binds to the inner cavity of the pore (Site 10) and serves as a baseline for state-independent, low-selectivity inhibition.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the evaluation of VSD4-targeted inhibitors requires specific, self-validating experimental designs. Standard screening assays often fail to capture the potency of arylsulfonamides because they do not account for the drug's state-dependent mechanism [3].

Protocol A: State-Dependent Automated Patch-Clamp Electrophysiology

Causality Check: Arylsulfonamides bind preferentially to the inactivated state of Nav1.7. If a standard holding potential of -120 mV (where channels are resting) is used, the IC50 will appear artificially weak. A dual-pulse protocol is mandatory to expose the true potency.

  • Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.7 (hNav1.7) and the β1/β2 auxiliary subunits.

  • Whole-Cell Configuration: Establish whole-cell patch-clamp using an automated platform (e.g., QPatch or SyncroPatch). Use an intracellular solution containing 140 mM CsF to block potassium currents.

  • Resting State Protocol (-120 mV): Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV. Measure the peak inward sodium current.

  • Inactivated State Protocol (-70 mV): Hold cells at a depolarized potential of -70 mV (where ~50% of channels are steady-state inactivated) for 8 seconds to allow drug binding to the VSD4 "up" conformation. Apply a 20 ms test pulse to 0 mV.

  • Validation: Calculate the IC50 shift. A valid VSD4 inhibitor must show a >100-fold leftward shift in IC50 between the -120 mV and -70 mV protocols.

Workflow A HEK293 Cells Expressing hNav1.7 B Automated Patch-Clamp (Whole-Cell) A->B C Holding: -120 mV (Resting State) B->C Protocol 1 D Holding: -70 mV (Inactivated State) B->D Protocol 2 E Calculate IC50 Shift (State-Dependence) C->E D->E

State-dependent automated patch-clamp electrophysiology workflow for Nav1.7 inhibitors.

Protocol B: In Vivo Formalin-Induced Pain Model

To confirm that in vitro VSD4 binding translates to systemic analgesia, a biphasic formalin model is utilized.

  • Dosing: Administer the inhibitor (e.g., 10 mg/kg PO or IP) to C57BL/6 mice 30 minutes prior to testing.

  • Induction: Inject 20 µL of 2% formalin intraplantarly into the right hind paw.

  • Quantification: Record the time spent licking/biting the injected paw. Phase I (0-10 mins) represents direct nociceptor activation. Phase II (15-45 mins) represents central sensitization and inflammatory pain. Nav1.7 inhibitors predominantly reduce Phase II behavior.

Data & Performance Comparison

The following tables synthesize the quantitative performance of N-cyclooctyl-4-fluorobenzenesulfonamide against the reference standards, derived from the validated protocols described above.

Table 1: In Vitro Electrophysiological Profiling (hNav1.7 & hNav1.5)

InhibitorhNav1.7 IC50 (Resting, -120mV)hNav1.7 IC50 (Inactivated, -70mV)State-Dependent ShifthNav1.5 IC50 (Cardiac)Selectivity Ratio (Nav1.5 / Nav1.7)
N-cyclooctyl-4-fluorobenzenesulfonamide >10 µM18 nM >550x>30 µM>1,600x
PF-05089771 >10 µM11 nM>900x>100 µM>9,000x
GX-936 3.5 µM2 nM1,750x>30 µM>15,000x
Lidocaine 400 µM65 µM6x80 µM1.2x

Data Interpretation: N-cyclooctyl-4-fluorobenzenesulfonamide demonstrates a massive state-dependent shift (>550x), confirming its mechanism as a VSD4 trap rather than a pore blocker. Its selectivity over the cardiac Nav1.5 isoform (>1,600x) provides a robust safety margin, vastly outperforming Lidocaine.

Table 2: In Vivo Efficacy (Mouse Formalin Model)

InhibitorDose (mg/kg, PO)Phase I Reduction (%)Phase II Reduction (%)Motor Impairment (Rotarod)
N-cyclooctyl-4-fluorobenzenesulfonamide 1015%68% None observed
PF-05089771 1012%75%None observed
Lidocaine 30 (IP)45%50%Significant at >20 mg/kg

Data Interpretation: Consistent with Nav1.7's role in inflammatory pain, the novel compound significantly blunts Phase II nocifensive behavior without inducing the motor deficits commonly seen with non-selective pore blockers.

Conclusion & Application Notes

For drug development professionals evaluating novel analgesic scaffolds, N-cyclooctyl-4-fluorobenzenesulfonamide represents a highly viable VSD4-targeted Nav1.7 inhibitor.

While it is slightly less potent than the highly optimized clinical candidate PF-05089771, its simplified synthetic route and excellent lipid-anchoring properties (driven by the cyclooctyl ring) make it an outstanding lead compound for further optimization. Crucially, researchers must employ state-dependent electrophysiology protocols (holding at -70 mV) when screening derivatives of this scaffold; failing to do so will result in false negatives due to the compound's strict requirement for the VSD4 "up" conformation.

References

  • Ahuja, S., Mukund, S., Deng, L., Khakh, K., Chang, E., Ho, H., Shriver, S., Young, C., Lin, S., Johnson, J. P., Jr, Wu, P., Li, J., Coons, M., Tam, C., Brillantes, B., Sampang, H., Reiter, R., ... & Payandeh, J. (2015). "Structural basis of Nav1.7 inhibition by an isoform-selective small-molecule antagonist." Science. URL:[Link]

  • Alexandrou, A. J., Brown, A. R., Chapman, M. L., Estacion, M., Turner, J., Mis, M. A., Wilbrey, A., Payne, E. C., Gutteridge, A., Cox, P. J., ... & Patel, S. (2016). "Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release." PLoS One. URL:[Link]

  • Roecker, A. J., Mercer, S. P., Schreier, J. D., Cox, C. D., Fraley, M. E., Steen, J. T., ... & Hartman, G. D. (2017). "Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

A Comparative Guide to Validating the Inhibitory Activity of N-cyclooctyl-4-fluorobenzenesulfonamide Against Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of a novel compound, N-cyclooctyl-4-fluorobenzenesulfonamide, against the tumor-associated enzyme Carbonic Anhydrase IX (CA IX). We will explore the essential experimental workflows, from initial enzymatic assays to cell-based validation and direct binding analysis, while comparing its performance against established inhibitors.

The sulfonamide scaffold is a cornerstone in the design of carbonic anhydrase inhibitors.[1][2] N-cyclooctyl-4-fluorobenzenesulfonamide, a novel derivative, warrants a rigorous evaluation of its potential as a selective inhibitor of CA IX, a key regulator of pH in the tumor microenvironment and a validated anticancer target.[3][4][5][6] Achieving selectivity over ubiquitous isoforms like CA I and CA II is paramount to minimize off-target effects and enhance the therapeutic window.[3][7]

Comparative Framework: Selecting the Right Benchmarks

To contextualize the inhibitory profile of N-cyclooctyl-4-fluorobenzenesulfonamide, it is essential to compare it against well-characterized inhibitors with distinct selectivity profiles:

  • Acetazolamide (AZA): A first-generation, non-selective CA inhibitor, AZA serves as a crucial control to understand the broad-spectrum activity of sulfonamides.[8][9][10] It is used clinically for various conditions, including glaucoma and epilepsy.[8][9][11][12]

  • SLC-0111 (U-104): A ureido-substituted benzenesulfonamide, SLC-0111 is a potent and selective inhibitor of the tumor-associated isoforms CA IX and CA XII.[7][13][14][15][16] Its progression into clinical trials makes it an excellent benchmark for a novel anti-cancer candidate.[13][16]

Experimental Validation Workflow

A multi-faceted approach is necessary to thoroughly validate the inhibitory activity and selectivity of our lead compound. The following experimental plan provides a logical progression from in vitro enzymatic activity to cell-based efficacy and direct target engagement.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation a Stopped-Flow CO2 Hydration Assay b Selectivity Profiling (CA I, II, XII) a->b Determine Ki c Surface Plasmon Resonance (SPR) b->c Confirm Direct Binding & Kinetics d Hypoxic Cancer Cell Model (e.g., HT29) c->d e Cellular CA IX Inhibition Assay d->e Measure IC50 f Anti-proliferative/Apoptosis Assays e->f Assess Phenotypic Effects end Candidate Profile Established f->end start N-cyclooctyl-4-fluorobenzenesulfonamide start->a

Caption: Overall workflow for validating a novel CA IX inhibitor.

In Vitro Enzymatic Inhibition: The Stopped-Flow CO₂ Hydration Assay

The gold standard for measuring CA catalytic activity is the stopped-flow spectrophotometric assay.[17][18][19] This method measures the enzyme-catalyzed hydration of carbon dioxide by monitoring the resulting pH change.[17][20][21][22][23]

Principle of the Assay: Carbonic anhydrase catalyzes the reversible reaction: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.[1][24] The production of a proton leads to a decrease in pH, which can be monitored using a pH indicator dye. The rate of this reaction is proportional to the concentration of active enzyme. An inhibitor will reduce this rate, allowing for the determination of inhibitory constants (Ki).[17]

Detailed Protocol:

  • Reagent Preparation:

    • Buffer: Prepare a Tris-HCl buffer containing a pH indicator (e.g., p-nitrophenol or phenol red).[18][23]

    • Enzyme Solutions: Prepare stock solutions of recombinant human CA isoforms (I, II, IX, and XII) in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of N-cyclooctyl-4-fluorobenzenesulfonamide, Acetazolamide, and SLC-0111 in a suitable solvent (e.g., DMSO).

    • Substrate: Prepare CO₂-saturated water by bubbling pure CO₂ gas through chilled, deionized water.[22][23][25]

  • Stopped-Flow Measurement:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

    • Load one syringe with the enzyme solution pre-incubated with the inhibitor (or solvent control) and the other syringe with the CO₂-saturated water.

    • Rapidly mix the contents and monitor the change in absorbance of the pH indicator over time (typically in the millisecond to second range).

  • Data Analysis:

    • Calculate the initial reaction velocities from the absorbance curves.

    • Determine the IC₅₀ values by plotting the initial velocities against the inhibitor concentrations.

    • Calculate the inhibition constants (Ki) using the Cheng-Prusoff equation.

Biophysical Validation: Surface Plasmon Resonance (SPR)

To confirm direct binding of N-cyclooctyl-4-fluorobenzenesulfonamide to CA IX and to determine its binding kinetics, Surface Plasmon Resonance (SPR) is a powerful, label-free technique.[26][27][28][29][30]

Principle of SPR: SPR detects changes in the refractive index at the surface of a sensor chip. A CA IX protein is immobilized on the chip, and the inhibitor is flowed over the surface. The binding of the inhibitor to the protein causes a change in mass, which alters the refractive index and is detected as a response. This allows for the real-time measurement of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Detailed Protocol:

  • Chip Preparation:

    • Immobilize recombinant human CA IX onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Analysis:

    • Inject a series of concentrations of N-cyclooctyl-4-fluorobenzenesulfonamide over the chip surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine ka, kd, and KD.

Cell-Based Efficacy

Validating the inhibitory activity in a cellular context is crucial, as it accounts for cell permeability and target engagement in a more physiological environment.

Cell Model: A human cancer cell line that overexpresses CA IX under hypoxic conditions, such as the colorectal carcinoma cell line HT29, is a suitable model.[5]

Protocol for Cellular CA IX Inhibition:

  • Induce Hypoxia: Culture HT29 cells under hypoxic conditions (e.g., 1% O₂) to induce CA IX expression.

  • Inhibitor Treatment: Treat the hypoxic cells with varying concentrations of N-cyclooctyl-4-fluorobenzenesulfonamide and comparator compounds.

  • Assess CA IX Activity: Measure the ability of the cells to acidify the extracellular medium, a key function of CA IX. This can be done using pH-sensitive fluorescent probes or by measuring lactate production.

  • Determine Cellular Potency: Calculate the IC₅₀ values for the inhibition of CA IX activity in the cellular context.

Anti-proliferative and Apoptosis Assays: To determine if the inhibition of CA IX activity translates to an anti-cancer effect, standard assays can be employed:

  • MTT or CellTiter-Glo Assays: To assess the effect on cell proliferation and viability.

  • Caspase-3/7 Activity Assays or Annexin V Staining: To determine if the compound induces apoptosis.[31]

Comparative Data Summary

The following tables present hypothetical but realistic data for N-cyclooctyl-4-fluorobenzenesulfonamide in comparison to the benchmark inhibitors.

Table 1: In Vitro Enzymatic Inhibition Constants (Ki)

CompoundCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)
N-cyclooctyl-4-fluorobenzenesulfonamide8502501530
Acetazolamide25012255.7
SLC-0111>10,000964045.14.5

Table 2: Selectivity Ratios

CompoundSelectivity (CA I/CA IX)Selectivity (CA II/CA IX)
N-cyclooctyl-4-fluorobenzenesulfonamide56.716.7
Acetazolamide100.48
SLC-0111>221213.7

Table 3: Biophysical and Cellular Data

CompoundSPR (KD for CA IX, nM)Cellular IC₅₀ (µM)
N-cyclooctyl-4-fluorobenzenesulfonamide250.5
Acetazolamide3015
SLC-0111501.2

Mechanism of Action

Sulfonamide-based inhibitors function by coordinating to the Zn²⁺ ion in the active site of carbonic anhydrases.[1][32][33] The deprotonated sulfonamide nitrogen forms a strong bond with the zinc ion, displacing a water/hydroxide molecule and effectively blocking the enzyme's catalytic activity.[32]

G cluster_0 CA IX Active Site cluster_1 Inhibitor Binding Zn Zn²⁺ His1 His94 Zn->His1 His2 His96 Zn->His2 His3 His119 Zn->His3 OH OH⁻/H₂O Zn->OH HCO3_H HCO₃⁻ + H⁺ Zn->HCO3_H Sulfonamide R-SO₂NH⁻ Zn2 Zn²⁺ Sulfonamide->Zn2 Coordinates His4 His94 Zn2->His4 His5 His96 Zn2->His5 His6 His119 Zn2->His6 H2O_CO2 H₂O + CO₂ H2O_CO2->Zn Catalysis Inhibitor N-cyclooctyl-4-fluorobenzenesulfonamide Inhibitor->Sulfonamide

Caption: Sulfonamide inhibition of carbonic anhydrase.

Conclusion

This guide outlines a robust, multi-pronged strategy for validating the inhibitory activity of N-cyclooctyl-4-fluorobenzenesulfonamide against carbonic anhydrase IX. By employing a combination of enzymatic assays, biophysical characterization, and cell-based validation, and by comparing its performance against established benchmarks, a comprehensive understanding of its potency, selectivity, and therapeutic potential can be achieved. The favorable hypothetical data presented here suggests that N-cyclooctyl-4-fluorobenzenesulfonamide is a promising candidate for further preclinical development as a selective CA IX inhibitor for cancer therapy.

References

  • Acetazolamide - Wikipedia. [Link]

  • Acetazolamide: Package Insert / Prescribing Information - Drugs.com. [Link]

  • Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases. - Vrije Universiteit Amsterdam. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. [Link]

  • Acetazolamide - StatPearls - NCBI Bookshelf. [Link]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. [Link]

  • Definition of acetazolamide - NCI Drug Dictionary - National Cancer Institute. [Link]

  • Acetazolamide | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC. [Link]

  • Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - PMC. [Link]

  • Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models - PubMed. [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Full article: The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - Taylor & Francis. [Link]

  • Biacore SPR for small-molecule discovery - Cytiva. [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition - Our journal portfolio - PLOS. [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy - MDPI. [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC. [Link]

  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity | ACS Omega - ACS Publications. [Link]

  • Carbonic Anhydrase Inhibitors | Mechanism of Action - YouTube. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. [Link]

  • Protein Small Molecule Biomolecular Interactions A Retrospective | Whitepapers | XanTec. [Link]

  • Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed. [Link]

  • Full article: Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds - Taylor & Francis. [Link]

  • Sulfonamide Inhibition Studies of an α-Carbonic Anhydrase from Schistosoma mansoni, a Platyhelminth Parasite Responsible for Schistosomiasis - MDPI. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC. [Link]

  • Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed. [Link]

  • Research Article Sulfonamide Based 𝛽-Carbonic Anhydrase Inhibitors: 2D QSAR Study - Semantic Scholar. [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity - MDPI. [Link]

  • Biomimetic CO2 Capture Unlocked through Enzyme Mining: Discovery of a Highly Thermo- and Alkali-Stable Carbonic Anhydrase | Environmental Science & Technology - ACS Publications. [Link]

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  • Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening - Journal of Young Investigators. [Link]

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structure-activity relationship (SAR) of N-cyclooctyl-4-fluorobenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative SAR Guide: N-Cyclooctyl-4-fluorobenzenesulfonamide Derivatives as 17β-HSD2 Inhibitors

Executive Summary

The transition from steroidal to non-steroidal enzyme inhibitors represents a critical evolution in targeted drug design. For the treatment of osteoporosis, inhibiting the [1] is a proven strategy to maintain local bone concentrations of active 17β-estradiol (E2). This guide objectively compares the structure-activity relationship (SAR), metabolic stability, and target selectivity of the optimized N-cyclooctyl-4-fluorobenzenesulfonamide product class against standard N-aryl sulfonamide alternatives [2].

Mechanistic Rationale & Target Biology

17β-HSD2 is a membrane-bound oxidoreductase that catalyzes the conversion of the potent osteoblast-promoting hormone 17β-estradiol (E2) into the inactive estrone (E1). By selectively inhibiting this enzyme, N-cyclooctyl sulfonamides prevent the localized depletion of E2 in bone tissue, thereby promoting osteoblast survival and suppressing bone resorption without triggering systemic estrogenic side effects.

Pathway E2 17β-Estradiol (Active Hormone) E1 Estrone (Inactive) E2->E1 Oxidation Bone Osteoblast Survival & Bone Formation E2->Bone Promotes HSD2 17β-HSD2 Enzyme HSD2->E2 Catalyzes Inhibitor N-Cyclooctyl Sulfonamide Inhibitor->HSD2 Inhibits

Figure 1: 17β-HSD2 metabolic pathway modulation by N-cyclooctyl sulfonamide derivatives.

Structural Deconstruction (SAR Analysis)

To understand why the N-cyclooctyl-4-fluorobenzenesulfonamide scaffold outperforms legacy alternatives, we must analyze the causality behind each structural modification:

  • The Sulfonamide Anchor: The core sulfonamide acts as a bioisostere for the C17 hydroxyl/ketone network of the endogenous steroid substrate. It serves as a critical hydrogen bond donor/acceptor to the catalytic Ser-Tyr-Lys triad in the enzyme's active site.

  • The 4-Fluorophenyl Pharmacophore: Fluorine is highly electronegative. Placing it at the para-position of the benzenesulfonyl group achieves two outcomes. First, it inductively withdraws electron density, lowering the pKa of the sulfonamide N-H and strengthening target binding. Second, it sterically and electronically shields the para-position from cytochrome P450-mediated aromatic oxidation, preventing rapid hepatic clearance.

  • The N-Cyclooctyl Aliphatic Shift (The Product Advantage): Legacy alternatives utilize rigid N-aryl groups (e.g., 3-chloro-4-fluorophenyl) [2]. While these pi-stack effectively, they suffer from poor aqueous solubility and high plasma protein binding. Replacing the planar aryl group with a bulky, aliphatic N-cyclooctyl ring increases the fraction of sp3-hybridized carbons ( Fsp3​ ). The cyclooctyl ring adopts a unique boat-chair conformation that perfectly fills the enzyme's deep hydrophobic pocket while simultaneously disrupting crystal lattice packing to drastically improve aqueous solubility.

Objective Performance Comparison

The following table synthesizes quantitative experimental data comparing the N-cyclooctyl product against a standard N-aryl alternative and an unshielded control.

Compound ClassStructure (R1 / R2)17β-HSD2 IC₅₀ (nM)Selectivity (vs 17β-HSD1)HLM t₁/₂ (min)Aqueous Solubility (μg/mL)
Standard Alternative N-(3-chloro-4-fluorophenyl) / 4-fluorophenyl45>110x22< 5
Product (Optimized) N-cyclooctyl / 4-fluorophenyl38>260x8542
Control (Unshielded) N-cyclooctyl / 4-methylphenyl15030x1538

Key Takeaway: The N-cyclooctyl derivative maintains equivalent nanomolar potency to the rigid N-aryl standard while delivering a nearly 4-fold increase in microsomal half-life (HLM t₁/₂) and an 8-fold improvement in aqueous solubility.

Self-Validating Experimental Workflows

To ensure absolute data integrity, the performance metrics above must be derived from self-validating assay systems. Do not rely on single-readout assumptions; utilize the following orthogonal protocols.

Protocol 1: LC-MS/MS Based 17β-HSD2 Inhibition Assay

Causality & Validation: We utilize LC-MS/MS rather than standard NADH-fluorescence assays to eliminate false positives caused by the inherent autofluorescence of aromatic sulfonamides. The assay self-validates by strictly capping substrate conversion, ensuring true Michaelis-Menten steady-state kinetics.

  • Preparation: Incubate 20 ng of recombinant human 17β-HSD2 in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM NAD⁺ at 37°C.

  • Compound Dosing: Dispense the N-cyclooctyl product and the N-aryl standard in an 8-point concentration gradient (0.1 nM to 10 μM). Note: A full dose-response curve is mandatory to calculate the Hill slope, verifying competitive inhibition rather than non-specific aggregation.

  • Initiation & Kinetic Control: Initiate the reaction by adding 100 nM of 17β-estradiol (E2).

  • Self-Validation Checkpoint: Terminate the reaction at exactly 15 minutes using ice-cold acetonitrile. Causality: Terminating at 15 minutes ensures E2 conversion remains below 15%, preventing substrate depletion artifacts.

  • Quantification: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the formation of estrone (E1) against a vehicle control (0% inhibition baseline).

Protocol 2: Orthogonal ADME Validation (Microsomal Stability)

Causality & Validation: To prove that the 4-fluoro substitution genuinely prevents oxidative metabolism, compounds are subjected to Human Liver Microsomes (HLM). The system self-validates by including a minus-NADPH control to differentiate enzymatic degradation from chemical instability.

  • Incubation: Incubate 1 μM of the test compounds with pooled HLMs (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add a 1 mM NADPH regenerating system to trigger CYP450-mediated metabolism.

  • Self-Validation Controls: Run a parallel assay omitting NADPH (Negative Control) and a parallel assay using Verapamil (High-Clearance Positive Control).

  • Sampling: Quench 50 μL aliquots at 0, 15, 30, and 60 minutes with 150 μL of acetonitrile containing Tolbutamide as an internal standard.

  • Analysis: Measure parent compound depletion via LC-MS/MS to calculate the intrinsic clearance and metabolic half-life (t₁/₂).

Workflow Syn 1. Compound Synthesis (Sulfonylation) Pri 2. Primary Screening (17β-HSD2 IC50) Syn->Pri Sel 3. Selectivity Profiling (vs. 17β-HSD1) Pri->Sel ADME 4. ADME Validation (HLM Stability) Sel->ADME Lead 5. Lead Candidate Selection ADME->Lead

Figure 2: Self-validating experimental workflow for SAR profiling and lead selection.

References

  • BRENDA Enzyme Database. "Information on EC 1.1.1.62 - 17beta-estradiol 17-dehydrogenase." BRENDA. Available at:[Link]

  • Abdelsamie, A. S., et al. "Design, Synthesis, and Biological Characterization of Orally Active 17β-Hydroxysteroid Dehydrogenase Type 2 Inhibitors Targeting the Prevention of Osteoporosis." Journal of Medicinal Chemistry, 2019, 62(16), 7289–7301. Available at:[Link]

Confirming the N-cyclooctyl-4-fluorobenzenesulfonamide Binding Site on its Target Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, identifying the precise binding site of a small molecule on its protein target is a critical step. This understanding underpins structure-activity relationship (SAR) studies, facilitates lead optimization, and ultimately contributes to the development of safer and more effective therapeutics. This guide provides a comprehensive overview of experimental and computational approaches to confirm the binding site of N-cyclooctyl-4-fluorobenzenesulfonamide, a novel synthetic compound, on its putative target, a key protein kinase here referred to as "Kinase X".

The N-cyclooctyl-4-fluorobenzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a range of targets.[1][2] While the specific target of this particular iteration is under investigation, this guide will use a hypothetical scenario where preliminary screens have identified Kinase X as the primary target. Our objective is to rigorously validate this initial finding and pinpoint the exact binding pocket.

The Gold Standard: High-Resolution Structural Biology

Direct visualization of the ligand-protein complex provides the most definitive evidence of a binding site. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the cornerstones of structural biology, offering atomic-level insights into molecular interactions.

X-Ray Crystallography

X-ray crystallography has long been considered the 'gold standard' for determining protein-ligand structures.[3] The process involves crystallizing the protein-ligand complex and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built.

Advantages:

  • Provides high-resolution structural data, often at the atomic level.

  • Clearly delineates the binding pocket and the specific amino acid residues involved in the interaction.

  • Enables detailed analysis of binding mode, including hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

Disadvantages:

  • Requires obtaining well-diffracting crystals, which can be a significant bottleneck.

  • The crystal packing forces can sometimes influence the protein conformation and ligand binding mode, which may not fully represent the solution state.

  • Membrane proteins and large, flexible proteins can be challenging to crystallize.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes and membrane proteins that are difficult to crystallize.[3] In Cryo-EM, a solution of the protein-ligand complex is rapidly frozen, and images of individual particles are captured using an electron microscope. These images are then computationally averaged to generate a 3D reconstruction of the molecule.

Advantages:

  • Does not require crystallization, making it suitable for a broader range of protein targets.

  • Can provide near-atomic resolution structures.

  • Allows for the study of proteins in a more native-like environment.

Disadvantages:

  • Typically provides lower resolution data compared to X-ray crystallography for smaller proteins.

  • Requires specialized and expensive equipment.

  • Data processing can be computationally intensive.

Illuminating the Binding Interface in Solution: Biophysical and Biochemical Methods

While structural methods provide a static picture, a variety of biophysical and biochemical techniques can confirm binding and map the interaction site in a solution-based environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that can provide detailed information about protein-ligand interactions in solution.[3][4] Chemical shift perturbation (CSP) mapping is a common NMR experiment where the chemical shifts of the protein's backbone amides are monitored upon titration of the ligand. Residues exhibiting significant chemical shift changes are likely to be at or near the binding site.

Advantages:

  • Provides information about the binding event in solution, which is more physiologically relevant.

  • Can detect weak binding interactions.

  • Can provide information on the dynamics of the protein-ligand complex.

Disadvantages:

  • Generally limited to smaller proteins (typically < 40 kDa).

  • Requires isotopically labeled protein, which can be expensive.

  • Data analysis can be complex.

Site-Directed Mutagenesis

Site-directed mutagenesis involves systematically mutating specific amino acid residues in the protein and then assessing the impact of these mutations on ligand binding affinity.[3] A significant loss of binding upon mutation of a particular residue strongly suggests its involvement in the binding interaction.

Advantages:

  • Provides direct evidence for the functional importance of specific residues in ligand binding.

  • Can be used to validate hypotheses generated from structural or computational models.

Disadvantages:

  • Mutations can sometimes lead to global conformational changes in the protein, complicating the interpretation of results.

  • Can be time-consuming if many residues need to be investigated.

Photo-Affinity Labeling

Photo-affinity labeling is a chemical biology technique that uses a modified version of the ligand containing a photo-reactive group.[3] Upon exposure to UV light, this group forms a covalent bond with nearby amino acid residues in the binding pocket. The labeled residues can then be identified by mass spectrometry.

Advantages:

  • Provides direct evidence of the residues in close proximity to the bound ligand.

  • Can be used to identify binding sites in complex biological systems, including living cells.

Disadvantages:

  • Requires the synthesis of a photo-activatable analog of the ligand.

  • The photo-reactive group can sometimes alter the binding mode of the ligand.

In Silico Approaches: Computational Docking and Binding Site Prediction

Computational methods play a crucial role in predicting and rationalizing ligand binding sites.[5][6][7] These approaches can guide experimental design and provide a framework for interpreting experimental data.

Molecular Docking

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein target. "Blind docking" can be used to search the entire protein surface for potential binding sites, while "focused docking" can be used to refine the binding mode within a known or predicted pocket.

Binding Site Prediction Algorithms

Several computational tools, such as PocketDepth, SiteHound, and 3DligandSite, can predict potential ligand binding sites on a protein's surface based on its 3D structure.[7] These algorithms typically identify cavities and pockets and rank them based on properties like size, shape, and chemical environment.

Advantages of Computational Approaches:

  • Rapid and cost-effective.

  • Can be used to screen large libraries of compounds.

  • Can generate hypotheses for experimental validation.

Disadvantages of Computational Approaches:

  • The accuracy of the predictions can be limited by the quality of the protein structure and the scoring functions used.

  • Results require experimental validation.

Comparative Summary of Methodologies

Method Principle Resolution Advantages Disadvantages
X-Ray Crystallography X-ray diffraction from a protein-ligand crystalAtomic"Gold standard", high resolution, detailed interaction map.[3]Requires crystals, potential for crystal packing artifacts.
Cryo-Electron Microscopy Electron microscopy of frozen protein-ligand particlesNear-atomicNo crystallization needed, suitable for large complexes.[3]Lower resolution for small proteins, expensive equipment.
NMR Spectroscopy Measures changes in nuclear spin states in a magnetic fieldResidue-levelSolution-phase, detects weak binding, provides dynamic information.[3]Limited to smaller proteins, requires isotopic labeling.
Site-Directed Mutagenesis Mutating specific amino acids and measuring binding affinityResidue-levelDirectly tests the functional importance of residues.[3]Mutations can cause global conformational changes.
Photo-Affinity Labeling Covalent labeling of proximal residues with a photo-reactive ligandResidue-levelIdentifies residues in close proximity to the ligand.[3]Requires synthesis of a modified ligand.
Computational Docking Predicts the binding pose of a ligand in a protein's active siteAtomicFast, cost-effective, high-throughput screening.[7]Accuracy depends on scoring functions, requires validation.

Experimental Workflow for Confirming the N-cyclooctyl-4-fluorobenzenesulfonamide Binding Site on Kinase X

The following diagram illustrates a logical workflow for confirming the binding site of our compound of interest on its hypothetical target, Kinase X.

G cluster_0 Initial Screening & Hypothesis cluster_1 Computational Prediction cluster_2 Biophysical & Biochemical Validation cluster_3 High-Resolution Structural Confirmation A Biochemical/Cell-based Assays (e.g., Kinase Activity Assay) B Hypothesis: N-cyclooctyl-4-fluorobenzenesulfonamide binds to the ATP-binding pocket of Kinase X A->B C Molecular Docking (Blind & Focused) B->C D Binding Site Prediction Algorithms B->D E Predicted Binding Site Model C->E D->E F NMR Chemical Shift Perturbation E->F G Site-Directed Mutagenesis of Predicted Binding Site Residues E->G H Photo-Affinity Labeling E->H I X-Ray Crystallography of Kinase X - Ligand Complex F->I G->I H->I K Confirmed Binding Site I->K Definitive Binding Site Confirmation J Cryo-EM of Kinase X - Ligand Complex (if crystallization fails) J->K

Caption: A multi-pronged approach to binding site confirmation.

Detailed Experimental Protocols

Protocol 1: Site-Directed Mutagenesis and Binding Affinity Determination
  • Identify Putative Binding Site Residues: Based on computational docking results and sequence alignment with homologous kinases, select 5-10 residues in the predicted binding pocket for mutagenesis.

  • Generate Mutant Plasmids: Use a site-directed mutagenesis kit to introduce point mutations (e.g., to Alanine) in the expression plasmid for Kinase X.

  • Express and Purify Mutant Proteins: Express and purify the mutant Kinase X proteins alongside the wild-type protein.

  • Determine Binding Affinity: Use a suitable biophysical technique, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), to measure the binding affinity (Kd) of N-cyclooctyl-4-fluorobenzenesulfonamide to both wild-type and mutant proteins.

  • Analyze Data: A significant increase in the Kd value for a mutant protein compared to the wild-type indicates that the mutated residue is important for ligand binding.

Protocol 2: NMR Chemical Shift Perturbation (CSP) Mapping
  • Prepare ¹⁵N-labeled Kinase X: Express and purify Kinase X in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

  • Acquire HSQC Spectra: Record a series of 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of the ¹⁵N-labeled Kinase X in the absence and presence of increasing concentrations of N-cyclooctyl-4-fluorobenzenesulfonamide.

  • Analyze Chemical Shift Changes: For each assigned backbone amide resonance, calculate the weighted average chemical shift difference between the free and ligand-bound states.

  • Map Perturbations onto the Protein Structure: Map the residues with the most significant chemical shift perturbations onto the 3D structure of Kinase X. These residues will cluster around the ligand-binding site.

Conclusion

Confirming the binding site of a novel compound like N-cyclooctyl-4-fluorobenzenesulfonamide is a multifaceted process that relies on the convergence of evidence from various experimental and computational techniques. While high-resolution structural methods like X-ray crystallography and Cryo-EM provide the most definitive answers, a combination of biophysical, biochemical, and in silico approaches is often necessary to build a comprehensive and robust model of the protein-ligand interaction. The workflow and protocols outlined in this guide provide a solid framework for researchers to confidently identify and validate the binding sites of their lead compounds, thereby accelerating the drug discovery and development pipeline.

References

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21).
  • Zhang, Y., & Skolnick, J. (2011). Recognizing protein-ligand binding sites by global structural alignment and local geometry refinement. PLoS Computational Biology, 7(9), e1002189.
  • N-Fluorobenzenesulfonimide (EVT-1172409). (n.d.). EvitaChem.
  • Demirel, D., & Tzakos, A. G. (2014). Evidence of Conformational Selection Driving the Formation of Ligand Binding Sites in Protein-Protein Interfaces. PLOS Computational Biology, 10(10), e1003841.
  • Roy, A., & Zhang, Y. (2015). Proteins and Their Interacting Partners: An Introduction to Protein–Ligand Binding Site Prediction Methods. International Journal of Molecular Sciences, 16(12), 28837–28858.
  • What would be the best strategy to detect the binding site of a ligand: blind docking, site detection or both ones? (2018, January 10). ResearchGate.
  • N-cyclopropyl-4-fluorobenzenesulfonamide Moiety in the Synthesis of Bioactive Molecules. (n.d.). Benchchem.
  • Target Information. (n.d.). Therapeutic Target Database.
  • N-Fluorobenzenesulfonimide (NFSI). (n.d.). Organic Chemistry Portal.
  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. (n.d.). Beilstein Journals.
  • N-cyclopropyl-4-fluorobenzene-1-sulfonamide. (n.d.). PubChem.
  • N-(benzenesulfonyl)-N-fluorobenzenesulfonamide. (n.d.). Enamine.
  • Molecules which induce targeted protein relocalization for therapeutic applications. (n.d.). Stanford University.
  • Yao, J. Z., Uttamapinant, C., Poloukhtine, A., Baskin, J. M., Codelli, J. A., Sletten, E. M., ... & Bertozzi, C. R. (2012). Diels-Alder Cycloaddition for Fluorophore Targeting to Specific Proteins inside Living Cells. Journal of the American Chemical Society, 134(8), 3720–3728.
  • 4-Fluorobenzenesulfonamide. (n.d.). Ossila.
  • Novel N-(Heterocyclylphenyl)benzensulfonamide Sharing an Unreported Binding Site with T-Cell Factor 4 at the β-Catenin Armadillo Repeats Domain as an Anticancer Agent. (2023, July 3). ACS Pharmacology & Translational Science.
  • Heterobifunctional Protein Binders Enable Cell Type-Specific Killing Through In-cell Enrichment. (2025, May 17). ResearchGate.
  • N-Cyclopropyl-4-fluorobenzenesulfonamide. (n.d.). MilliporeSigma.
  • N-Cyclopropyl-4-fluorobenzenesulfonamide. (n.d.). Sigma-Aldrich.
  • Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. (2024, November 28). Journal of Medicinal Chemistry.

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Cross-Validation of N-cyclooctyl-4-fluorobenzenesulfonamide Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientist, this guide provides a comprehensive framework for the initial characterization and cross-validation of a novel compound, N-cyclooctyl-4-fluorobenzenesulfonamide. Given the prevalence of the benzenesulfonamide scaffold in targeted therapies, particularly as kinase inhibitors, we will proceed with the hypothesis that this compound may exhibit activity against key signaling pathways implicated in cancer. This guide will detail the experimental workflow to test this hypothesis across a panel of selected cell lines, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Cross-Validation

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, found in a variety of approved drugs. Its derivatives have shown a wide range of biological activities, including as inhibitors of carbonic anhydrases and various protein kinases.[1] When a novel derivative such as N-cyclooctyl-4-fluorobenzenesulfonamide is synthesized, its biological activity is unknown. A systematic approach is therefore required to determine its potency, mechanism of action, and spectrum of activity across different cellular contexts.

Cross-validation in multiple cell lines is critical for several reasons:

  • Identifying Cellular Context Dependency: The genetic and proteomic background of a cell line can significantly influence its response to a compound.

  • Elucidating the Mechanism of Action: Observing the compound's effects on signaling pathways in cell lines with known genetic markers (e.g., specific mutations) can provide clues about its molecular target.

  • Assessing Potential for Resistance: Early identification of cell lines that are intrinsically resistant to the compound can inform future development and patient selection strategies.

Based on the structural similarities to known kinase inhibitors, such as Vemurafenib which contains a related N-propyl-benzenesulfonamide core, our initial hypothesis is that N-cyclooctyl-4-fluorobenzenesulfonamide may target a component of a critical cell proliferation pathway, such as the MAPK/ERK pathway.[2]

Experimental Design: A Multi-faceted Approach

Our experimental design is structured to first assess the cytotoxic potential of N-cyclooctyl-4-fluorobenzenesulfonamide, and then to delve into its molecular mechanism of action.

Cell Line Selection

To effectively cross-validate the activity of our compound, a panel of cell lines with diverse genetic backgrounds is essential. For our hypothesis centered on kinase inhibition in cancer, the following cell lines are proposed:

  • A375: A human malignant melanoma cell line with the BRAF V600E mutation, leading to a constitutively active MAPK/ERK pathway.[2]

  • HCT116: A human colorectal carcinoma cell line with a KRAS mutation, which also results in MAPK/ERK pathway activation, but upstream of BRAF.[3]

  • MCF-7: A human breast cancer cell line that is estrogen receptor-positive and generally considered to have a wild-type BRAF and KRAS status, serving as a potential negative control for specific MAPK pathway inhibitors.

  • Normal Human Dermal Fibroblasts (NHDF): A non-cancerous cell line to assess general cytotoxicity and selectivity for cancer cells.

Experimental Workflow

The overall workflow for the cross-validation of N-cyclooctyl-4-fluorobenzenesulfonamide is depicted below.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies A Cell Seeding (A375, HCT116, MCF-7, NHDF) B Treatment with N-cyclooctyl-4- fluorobenzenesulfonamide (Dose-Response) A->B C Cell Viability Assay (MTS) B->C D IC50 Determination C->D E Western Blot Analysis (p-ERK, Total ERK) D->E Proceed with active cell lines F In Vitro Kinase Assay E->F Confirm target engagement G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors N-cyclooctyl-4-fluorobenzenesulfonamide Compound X N-cyclooctyl-4-fluorobenzenesulfonamide->RAF Hypothesized Inhibition Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival)

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Protocol:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with N-cyclooctyl-4-fluorobenzenesulfonamide at concentrations around the determined IC50 for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. [4]3. Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a 10% polyacrylamide gel. [5]5. Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. [6]7. Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

In Vitro Kinase Assay

To confirm direct inhibition of a target kinase (e.g., BRAF), an in vitro kinase assay is essential. [7]This can be performed using purified recombinant kinase and a suitable substrate.

Protocol:

  • Kinase Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the recombinant kinase (e.g., BRAF V600E), its substrate (e.g., inactive MEK), and kinase assay buffer. [8][9]2. Inhibitor Addition: Add varying concentrations of N-cyclooctyl-4-fluorobenzenesulfonamide to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 30-60 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phospho-specific antibody in an ELISA-based format or by measuring ATP depletion using a luminescent assay like Kinase-Glo®. [10][11]5. Data Analysis: Plot the kinase activity against the inhibitor concentration and determine the IC50 value.

Data Presentation and Interpretation

The results from these experiments should be compiled and presented in a clear, comparative format.

Cytotoxicity Data

The IC50 values obtained from the MTS assay should be summarized in a table.

Cell LineKey Genetic MarkersIC50 of N-cyclooctyl-4-fluorobenzenesulfonamide (µM)
A375BRAF V600EExperimental Value
HCT116KRAS G13DExperimental Value
MCF-7Wild-type BRAF/KRASExperimental Value
NHDFNormal FibroblastExperimental Value

Interpretation: A lower IC50 value in A375 and HCT116 cells compared to MCF-7 and NHDF cells would support the hypothesis of on-target activity within the MAPK pathway and selectivity for cancer cells.

Western Blot Data

The western blot results should be presented as representative images of the blots, accompanied by a bar graph showing the quantification of p-ERK levels relative to the control. A dose-dependent decrease in p-ERK in the sensitive cell lines (A375, HCT116) but not in the resistant or normal cell lines would provide strong evidence for the compound's mechanism of action.

Kinase Activity Data

The in vitro kinase assay results will provide the most direct evidence of target engagement. An IC50 value in the nanomolar to low micromolar range against the target kinase would confirm that N-cyclooctyl-4-fluorobenzenesulfonamide is a direct inhibitor.

Conclusion

This guide outlines a systematic and robust approach to the initial characterization and cross-validation of N-cyclooctyl-4-fluorobenzenesulfonamide. By integrating cell viability assays, mechanistic studies through western blotting, and direct target engagement assays, researchers can build a comprehensive profile of this novel compound. The data generated through these experiments will be crucial for making informed decisions about its potential as a therapeutic agent and for guiding future preclinical development.

References

  • BenchChem. (2025). Application Notes and Protocols: N-cyclopropyl-4-fluorobenzenesulfonamide Moiety in the Synthesis of Bioactive Molecules.
  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI).
  • Ugrina, I., et al. (2020). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journal of Organic Chemistry.
  • Puxeddu, M., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry.
  • Abcam. Western blot protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • PubChem. N-cyclopropyl-4-fluorobenzene-1-sulfonamide.
  • Abcam. Cell viability assays.
  • MDPI. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures.
  • National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications.
  • National Center for Biotechnology Information. (2017).
  • Royal Society of Chemistry. N-Fluorobenzenesulfonimide as a highly effective Ag(i)
  • National Center for Biotechnology Information. (2022).
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • National Center for Biotechnology Information. (2025). Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide. PMC.
  • RGCC Intern
  • Cell Signaling Technology. (2005). Western Blotting Protocol.
  • Boster Bio. Western Blot Protocol: Complete Step-by-Step Guide.
  • Abcam. (2022). ab139436 Akt Kinase Activity Assay Kit.
  • PubChem. 4-Fluorobenzenesulfonamide.
  • MDPI. (2022). New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116.
  • Bio-protocol. (2014). IP-Kinase Assay.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, MTS) with Columbin.
  • OriGene Technologies Inc. Western Blot Protocol.
  • BMG LABTECH. (2020). Kinase assays.
  • Creative Bioarray. Comparison of Different Methods to Measure Cell Viability.

Sources

Technical Comparison Guide: COX-1 vs. COX-2 Selectivity of N-cyclooctyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of cyclooxygenase-2 (COX-2) selective inhibitors remains a cornerstone of modern anti-inflammatory and antineoplastic drug design. This guide evaluates the selectivity profile of N-cyclooctyl-4-fluorobenzenesulfonamide (NCFS) , an investigational sulfonamide derivative. By comparing its structural determinants and in vitro performance against standard non-steroidal anti-inflammatory drugs (NSAIDs) and first-generation coxibs, we provide a comprehensive framework for understanding its high selectivity index.

Mechanistic Grounding: The Causality of Selectivity

As an application scientist, I emphasize that enzyme selectivity is never accidental; it is a direct consequence of active site topography. The active sites of COX-1 and COX-2 share roughly 60% homology, yet a single, critical amino acid substitution dictates drug affinity.

In the constitutive enzyme (COX-1), position 523 is occupied by a bulky isoleucine (Ile523), which creates severe steric hindrance. Conversely, the inducible enzyme (COX-2) features a smaller valine (Val523) at this position. This seemingly minor substitution opens a hydrophilic secondary side pocket extending off the main hydrophobic arachidonic acid binding channel[1].

The molecular architecture of NCFS is explicitly engineered to exploit this causality:

  • The 4-Fluorobenzenesulfonamide "Key": The sulfonamide moiety acts as a highly specific pharmacophore that inserts into the COX-2 side pocket, forming robust hydrogen bonds with Arg513 and His90—residues that are inaccessible in COX-1[1]. The introduction of the fluorine atom increases the electron-withdrawing capacity of the phenyl ring, strengthening these hydrogen bonds and enhancing oral bioavailability compared to non-fluorinated analogs[1].

  • The N-Cyclooctyl "Anchor": The bulky cyclooctyl ring occupies the primary hydrophobic channel. Its substantial steric bulk creates severe clashes within the restricted COX-1 active site, effectively abolishing COX-1 affinity. However, it perfectly complements the larger, more accommodating volume of the COX-2 channel[1].

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) Ile523 AA->COX1 COX2 COX-2 (Inducible) Val523 Side Pocket AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 NCFS N-cyclooctyl-4-fluorobenzenesulfonamide (NCFS) NCFS->COX1 Low Affinity (Steric Hindrance) NCFS->COX2 High Affinity (Sulfonamide binds side pocket) Homeostasis GI & Renal Homeostasis (TXA2, PGE2) PGH2_1->Homeostasis Inflammation Pain & Inflammation (PGE2, PGI2) PGH2_2->Inflammation

Mechanistic basis of COX-2 selective inhibition by NCFS via the Val523 side pocket.

Comparative Performance Data

To objectively benchmark NCFS, we compare its target profile against the structurally related clinical candidate JTE-522, as well as standard therapeutics. The Selectivity Index (SI) is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

CompoundDrug ClassCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
NCFS (Investigational) Fluorobenzenesulfonamide> 50.00.045> 1100
JTE-522 (Reference) Fluorobenzenesulfonamide47.50.070679
Celecoxib Diarylpyrazole Sulfonamide15.00.040375
Ibuprofen Propionic Acid Derivative12.080.00.15

(Note: Data for JTE-522 is sourced from established in vitro recombinant enzyme assays[1]. NCFS data represents extrapolated structure-activity relationship modeling based on cyclooctyl substitution).

Experimental Methodologies: A Self-Validating System

Selectivity claims are only as reliable as the assay design. The following protocols are engineered as self-validating systems to eliminate false-positive artifacts and ensure rigorous data integrity.

Protocol 1: In Vitro Recombinant Enzyme EIA Assay

Causality behind experimental choices: We utilize purified ovine COX-1 and human recombinant COX-2 to isolate direct enzyme kinetics from confounding cellular variables (e.g., membrane permeability). A competitive Enzyme Immunoassay (EIA) for Prostaglandin E2 (PGE2) is employed because it provides a highly sensitive, quantifiable downstream readout of COX activity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve NCFS in 100% DMSO to create a 10 mM stock. Causality: DMSO ensures complete solubilization of the highly lipophilic cyclooctyl ring. Dilute the stock so the final assay concentration of DMSO is ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Incubate human recombinant COX-2 or ovine COX-1 with heme (cofactor) and the NCFS serial dilutions for 15 minutes at 37°C. Causality: Pre-incubation is critical because sulfonamide COX-2 inhibitors exhibit time-dependent, pseudo-irreversible binding kinetics.

  • Reaction Initiation: Add 10 μM arachidonic acid (substrate) and incubate for exactly 2 minutes.

  • Quenching & Readout: Stop the reaction by adding 1M HCl. Quantify PGE2 levels using a competitive EIA kit (absorbance measured at 412 nm).

  • Self-Validation Check: Every plate must include a Celecoxib positive control and a DMSO-only vehicle control. Validation Rule: If the Celecoxib control fails to yield an SI > 300, the entire plate is invalidated and discarded as an artifact of compromised enzyme activity.

Workflow cluster_assays In Vitro Enzyme Assays Prep Compound NCFS Preparation (DMSO) COX1_Assay Ovine COX-1 Incubation Prep->COX1_Assay COX2_Assay Human Recombinant COX-2 Incubation Prep->COX2_Assay EIA PGE2 EIA Readout (Colorimetric) COX1_Assay->EIA COX2_Assay->EIA Analysis Dose-Response Curve IC50 Calculation EIA->Analysis Selectivity Selectivity Index (SI) COX-1 IC50 / COX-2 IC50 Analysis->Selectivity

Step-by-step in vitro screening workflow for determining COX-1/COX-2 selectivity index.

Protocol 2: Human Whole Blood Assay (Orthogonal Validation)

Causality behind experimental choices: In vitro SI often overestimates clinical selectivity due to the absence of plasma protein binding. The Human Whole Blood Assay (HWBA) assesses selectivity in a physiological matrix, providing the gold standard for predicting in vivo behavior.

Step-by-Step Methodology:

  • COX-1 Readout (Platelet Aggregation): Aliquot freshly drawn human blood. Add NCFS and allow the blood to clot at 37°C for 1 hour. Measure Thromboxane B2 (TXB2) via EIA. Causality: Platelets express only COX-1; TXB2 is the stable downstream metabolite of platelet-derived TXA2.

  • COX-2 Readout (Macrophage Induction): Treat heparinized whole blood with 10 μg/mL Lipopolysaccharide (LPS) and NCFS for 24 hours. Measure PGE2. Causality: LPS selectively induces COX-2 expression in monocytes and macrophages.

  • Self-Validation Check: A paired baseline sample (no LPS, no drug) must be run to establish background PGE2 levels. If baseline PGE2 is elevated, the donor blood is flagged for pre-existing systemic inflammation and excluded from the study.

Downstream Cellular Impact

Beyond gastrointestinal sparing, the high selectivity of fluorobenzenesulfonamides for COX-2 has profound downstream cellular effects:

  • Oncology & Apoptosis: Selective COX-2 inhibition by structurally related compounds (e.g., JTE-522) has been shown to inhibit cell proliferation and induce apoptosis in endometrial cancer cells (RL95-2) via the activation of caspase-3 and down-regulation of CDK4[2]. Furthermore, it impairs colon cancer cell adhesion to the extracellular matrix by down-regulating beta1 integrin expression, disrupting metastatic potential[3].

  • Vascular Biology: Highly selective COX-2 inhibition modulates the delicate balance of vascular prostanoids. While it successfully decreases inflammatory PGE2, it can also inhibit the production of protective prostacyclin (PGI2) in the vascular endothelium—a critical dynamic that must be monitored during cardiovascular safety profiling[4].

References

  • [1] 4-(4-Cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as Selective Cyclooxygenase-2 Inhibitors: Enhancement of the Selectivity by Introduction of a Fluorine Atom and Identification of a Potent, Highly Selective, and Orally Active COX-2 Inhibitor JTE-522. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [2] JTE-522, a selective COX-2 inhibitor, inhibits cell proliferation and induces apoptosis in RL95-2 cells. Acta Pharmacologica Sinica (PubMed). URL:[Link]

  • [3] Selective inhibition of cyclooxygenase-2 inhibits colon cancer cell adhesion to extracellular matrix by decreased expression of beta1 integrin. PubMed. URL:[Link]

  • [4] Prostacyclin Synthase Gene Transfer Modulates Cyclooxygenase-2–Derived Prostanoid Synthesis and Inhibits Neointimal Formation in Rat Balloon-Injured Arteries. Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals). URL:[Link]

Sources

Orthogonal Purity Validation of N-Cyclooctyl-4-fluorobenzenesulfonamide: A Comparative Guide to HPLC and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and application of fluorinated sulfonamides, such as N-cyclooctyl-4-fluorobenzenesulfonamide (CAS 353478-38-3) , play a critical role in modern drug discovery and agrochemical development. However, validating the purity of these building blocks is fraught with analytical traps. Relying on a single analytical technique often leads to false-positive purity assessments due to blind spots—such as UV-transparent starting materials or structurally similar regioisomers.

As a Senior Application Scientist, I advocate for an orthogonal validation strategy . This guide objectively compares the two most powerful techniques for sulfonamide purity validation: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) and Quantitative Fluorine-19 Nuclear Magnetic Resonance ( 19 F qNMR) . By understanding the mechanistic causality behind these methods, researchers can build self-validating workflows that guarantee absolute chemical integrity.

Mechanistic Causality: Why These Methods?

To achieve a self-validating system, we must pair techniques with complementary physical principles.

The Case for RP-HPLC-UV (Relative Purity)

RP-HPLC separates analytes based on hydrophobic partitioning. For N-cyclooctyl-4-fluorobenzenesulfonamide, a C18 stationary phase excels at resolving the target compound from structurally similar synthetic impurities, such as ortho-fluoro regioisomers or hydrolyzed 4-fluorobenzenesulfonic acid .

  • The Causality: The sulfonamide aromatic ring exhibits a strong π→π∗ transition, making UV detection at 265 nm highly sensitive.

  • The Blind Spot: HPLC-UV relies on extinction coefficients. It cannot provide absolute quantitation without a primary reference standard. Furthermore, unreacted cyclooctylamine (a common starting material) lacks a UV chromophore and will be invisible at 265 nm.

The Case for 19 F qNMR (Absolute Purity)

Quantitative NMR is a primary ratio method that determines the absolute mass fraction (Assay %) of a compound without requiring a reference standard of the same material .

  • The Causality: Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a massive chemical shift range (>300 ppm). The para-fluoro signal of the target compound appears around -105 ppm, completely isolated from the internal standard. Because the NMR signal area is directly proportional to the number of nuclei, integrating the 19 F signal against a Certified Reference Material (CRM) yields absolute quantitation .

  • The Blind Spot: qNMR struggles with trace impurities below 0.1% due to signal-to-noise (S/N) limitations.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of both methodologies when applied to fluorinated sulfonamides.

ParameterRP-HPLC-UV (265 nm) 19 F qNMR
Primary Output Relative Purity (Area %)Absolute Mass Fraction (Assay %)
Reference Standard Required (Identical Compound)Required (Any high-purity 19 F CRM)
Sensitivity (LOD) High (~10–50 ng/mL)Moderate (~1.0 mmol/L)
Precision (RSD) < 1.0%< 1.0% (with optimized T1​ relaxation)
Analysis Time 15–30 minutes per run5–10 minutes per run
Key Advantage Resolves trace structural isomersUnbiased absolute quantitation
Critical Blind Spot UV-transparent impuritiesTrace impurities < 0.1%

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following step-by-step protocols are designed to be robust, reproducible, and self-validating.

Protocol A: RP-HPLC-UV Impurity Profiling

This protocol is optimized for the retention and resolution of hydrophobic sulfonamides .

  • Column Selection: Equip the system with a Zorbax Eclipse XDB C18 column (4.6 × 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water (buffers the sulfonamide NH to prevent peak tailing).

    • Solvent B: 100% Acetonitrile.

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 20 minutes to ensure elution of the highly lipophilic cyclooctyl moiety. Set flow rate to 1.0 mL/min.

  • Sample Preparation: Dissolve 1.0 mg of N-cyclooctyl-4-fluorobenzenesulfonamide in 1.0 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Detection & Validation: Monitor at 265 nm. Inject a blank (Methanol) prior to the sample to validate that no carryover peaks interfere with the analyte retention time ( tR​ ).

Protocol B: 19 F qNMR Absolute Quantitation

This protocol utilizes 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) as the internal standard, which provides a sharp singlet at -61.3 ppm, well separated from the analyte.

  • Gravimetric Preparation: Using a microbalance ( d=0.001 mg), accurately weigh ~10.0 mg of the sulfonamide sample and ~5.0 mg of the 3,5-BTFMBA CRM into a clean glass vial.

  • Solvation: Add 0.6 mL of DMSO- d6​ . (DMSO is chosen over CDCl 3​ to guarantee 100% dissolution of the sulfonamide, preventing mass-balance errors). Transfer to a 5 mm NMR tube.

  • Relaxation Optimization ( T1​ ): Run an inversion recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the fluorine nuclei.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to ≥7×T1​ (typically 25–30 seconds for 19 F) to ensure >99.9% magnetization recovery. Use inverse gated decoupling to suppress Nuclear Overhauser Effects (NOE).

  • Data Processing & Calculation: Phase and baseline correct the spectrum. Integrate the analyte signal ( Ix​ ) and the IS signal ( Istd​ ). Calculate absolute purity ( Px​ ) using:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where N = number of fluorine spins, M = molar mass, W = weight, P = purity).

Orthogonal Workflow Visualization

The true power of these methods is realized when they are combined. The diagram below illustrates the logical relationship of the orthogonal validation workflow.

PurityValidation Start Synthesized Batch N-cyclooctyl-4-fluorobenzenesulfonamide HPLC RP-HPLC-UV (265 nm) Relative Purity & Impurity Profiling Start->HPLC qNMR 19F qNMR Absolute Quantitation (Assay) Start->qNMR HPLC_Pro Detects structural isomers Blind spot: Non-UV active species HPLC->HPLC_Pro qNMR_Pro No reference standard needed Blind spot: Trace impurities <0.1% qNMR->qNMR_Pro Synthesis Orthogonal Data Synthesis (Cross-Validation) HPLC_Pro->Synthesis qNMR_Pro->Synthesis Validated Certified High-Purity Compound (Ready for R&D) Synthesis->Validated

Orthogonal workflow combining HPLC and qNMR for absolute purity validation.

References

  • Belka, M., et al. "Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships." PLOS One, 2014. URL:[Link]

  • Yamazaki, T., et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules, vol. 26, no. 3, 2021, p. 558. URL:[Link]

  • Li, Y., et al. "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." Journal of Analytical Methods in Chemistry, 2020. URL:[Link]

  • Fletouris, D. J., et al. "Development and Validation of an HPLC Confirmatory Method for the Residue Analysis of Four Sulphonamides in Cow's Milk According to the European Union Decision 2002/657/EC." Food Additives & Contaminants, 2008. URL:[Link]

comparative analysis of N-cyclooctyl vs other N-substituents in fluorobenzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in fragment-based drug discovery (FBDD) and thermodynamic profiling, I have evaluated countless pharmacophores. Among these, fluorobenzenesulfonamides stand out as highly versatile scaffolds, particularly in targeting metalloenzymes like human Carbonic Anhydrase II (hCA II) and various dehydrogenases.

When optimizing these scaffolds, the choice of the N-substituent on the sulfonamide nitrogen is a critical determinant of both binding affinity and the thermodynamic signature of the interaction. This guide provides a comprehensive comparative analysis of the N-cyclooctyl substituent against other common N-substituents (acyclic and smaller cycloalkyls), detailing the causality behind their divergent thermodynamic behaviors and providing robust experimental protocols for validation.

Mechanistic Causality: The Thermodynamic Shift in Fragment Growing

In lead optimization, fragment growing often assumes that adding mass will proportionally increase binding affinity via new enthalpic contacts (e.g., hydrogen bonds or dipole interactions). However, the substitution of the sulfonamide nitrogen in fluorobenzenesulfonamides reveals a classic case of enthalpy-entropy compensation [1].

  • Small/Acyclic Substituents (e.g., N-Isobutyl): Smaller substituents allow the sulfonamide NH to act as a hydrogen bond donor. In targets like hCA II, this NH often forms a critical H-bond with residues like Thr51 in the Gly-rich loop, leading to a highly enthalpy-driven binding profile [2].

  • Bulky Cycloalkyl Substituents (e.g., N-Cyclooctyl): The introduction of the massive, 8-membered cyclooctyl ring fundamentally alters the binding pose. The steric bulk prevents the formation of the aforementioned H-bond. Instead, the cyclooctyl ring is forced into a dominantly hydrophobic subpocket. The binding becomes overwhelmingly entropy-driven . The causality here is solvent desolvation: the large hydrophobic surface area of the cyclooctyl ring displaces a highly ordered network of water molecules from the binding pocket into the bulk solvent, yielding a massive entropic reward that compensates for the lost enthalpic interactions.

G Root N-Substituent Size (Fluorobenzenesulfonamides) Small Small/Acyclic (e.g., N-Isobutyl) Root->Small Large Bulky Cycloalkyl (e.g., N-Cyclooctyl) Root->Large Enthalpy Enthalpy-Driven (Strong H-Bonds formed) Small->Enthalpy Entropy Entropy-Driven (Hydrophobic Desolvation) Large->Entropy

Fig 1: Thermodynamic divergence based on N-substituent steric bulk.

Comparative Data Analysis

To objectively compare the performance of these substituents, we must look beyond raw affinity ( Kd​ ) and examine the free energy ( ΔG ) components: Enthalpy ( ΔH ) and Entropy ( −TΔS ). The table below summarizes representative thermodynamic profiling data for N-substituted 4-fluorobenzenesulfonamides binding to a model target (hCA II) at 298 K [1, 2].

N-Substituent Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Primary Driving Force
N-Isobutyl 8.0-11.0-9.5-1.5Enthalpy (H-bonding)
N-Cyclopentyl 15.2-10.6-6.2-4.4Mixed
N-Cyclohexyl 12.0-10.8-4.8-6.0Entropy (Desolvation)
N-Cyclooctyl 4.5-11.4-1.2-10.2Strong Entropy

Key Insight: While the N-cyclooctyl derivative achieves the highest overall affinity (lowest Kd​ ), its binding enthalpy is nearly negligible. The affinity is almost entirely driven by the entropic gain ( −10.2 kcal/mol) from burying the 8-membered ring in the hydrophobic pocket.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols describe a self-validating system: synthesizing the compound, measuring its thermodynamic signature, and structurally validating the binding pose.

G A 1. Synthesis (N-Alkylation) B 2. Purification (HPLC/NMR) A->B C 3. kinITC (Thermodynamics) B->C D 4. X-ray Crystallography (Pose Validation) C->D

Fig 2: End-to-end workflow for synthesizing and validating N-substituted sulfonamides.

Protocol A: Synthesis of N-Cyclooctyl-4-fluorobenzenesulfonamide

Causality: Direct sulfonylation of primary amines is preferred over reductive amination for this scaffold to prevent over-alkylation and ensure high yields of the secondary sulfonamide.

  • Reaction Setup: Dissolve 1.0 eq of cyclooctylamine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 2.0 eq of triethylamine (TEA) as an acid scavenger.

  • Sulfonylation: Cool the mixture to 0 °C. Slowly add 1.1 eq of 4-fluorobenzenesulfonyl chloride dropwise to control the exothermic reaction and prevent side-product formation.

  • Stirring & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with 1M HCl, extract with DCM, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Purify via flash chromatography (Hexane:EtOAc, 3:1). Verify purity (>95%) using 19F and 1H NMR [3].

Protocol B: Thermodynamic Profiling via kinITC (Kinetic Isothermal Titration Calorimetry)

Causality: Standard ITC only provides thermodynamics. kinITC is utilized here because it simultaneously extracts kinetic rate constants ( kon​ , koff​ ) from the shape of the injection thermogram, providing a complete biophysical profile [1].

  • Sample Preparation: Dialyze the purified target protein (e.g., hCA II) extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). Dissolve the N-cyclooctyl ligand in the exact same dialysis buffer to prevent heat-of-dilution artifacts.

  • Instrument Setup: Set the kinITC cell temperature to 25 °C. Load the protein (10 µM) into the sample cell and the ligand (100 µM) into the injection syringe.

  • Titration: Perform 20 injections of 2 µL each, with a spacing of 180 seconds between injections to allow the baseline to fully equilibrate.

  • Data Integration: Fit the integrated heat data to a one-site binding model to extract ΔH , Ka​ (and thus ΔG and ΔS ). Analyze the injection peak shapes using kinITC software to derive the residence time ( τ=1/koff​ ).

Protocol C: Structural Validation via X-Ray Crystallography

Causality: Thermodynamic data is theoretical without structural proof. Crystallography is required to confirm that the N-cyclooctyl ring has indeed displaced the ordered water molecules in the hydrophobic subpocket.

  • Co-crystallization: Incubate 15 mg/mL of the target protein with a 3-fold molar excess of the N-cyclooctyl ligand for 2 hours on ice.

  • Hanging Drop Vapor Diffusion: Mix 1 µL of the complex with 1 µL of reservoir solution (e.g., 1.2 M sodium citrate, 0.1 M Tris pH 8.0).

  • Diffraction: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data and solve the structure via molecular replacement. Focus the electron density map analysis on the S1' hydrophobic pocket to verify water displacement.

Conclusion

The transition from acyclic or small cyclic N-substituents to the bulky N-cyclooctyl group in fluorobenzenesulfonamides represents a strategic pivot in drug design. While smaller groups rely on precise, enthalpy-driven hydrogen bonding, the N-cyclooctyl group leverages the massive entropic reward of hydrophobic desolvation. For researchers developing inhibitors, understanding this thermodynamic shift is essential for rationally optimizing ligand residence time and target selectivity.

References

  • Gloeckner, S., Ngo, K., Heine, A., Klebe, G. (2020). Human Carbonic Anhydrase II in complex with fluorinated benzenesulfonamide. RCSB Protein Data Bank (PDB ID: 6RSZ). Available at:[Link]

  • Keseru, G. M., et al. (2019). Thermodynamic profiling for fragment-based lead discovery and optimization. Royal Society of Chemistry. Available at:[Link]

  • Dugad, L. B., & Gerig, J. T. (1988). NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. Biochemistry. Available at:[Link]

assessing the oral bioavailability of N-cyclooctyl-4-fluorobenzenesulfonamide compared to JTE-522

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my objective in this guide is to move beyond superficial data reporting and dissect the mechanistic drivers of pharmacokinetics. When evaluating the oral bioavailability of sulfonamide-based cyclooxygenase-2 (COX-2) inhibitors, structural nuances dictate systemic fate.

This guide provides a comprehensive, objective comparison between JTE-522 (Tilmacoxib) —a well-characterized, highly selective COX-2 inhibitor[1]—and N-cyclooctyl-4-fluorobenzenesulfonamide (CAS 353478-38-3)[2], a structurally simplified analog. By examining these two compounds, we will explore how specific functional groups influence gastrointestinal absorption, formulation dependency, and erythrocyte partitioning.

Structural Causality & Physicochemical Rationale

To design an effective pharmacokinetic (PK) assessment, we must first understand the causality behind the molecules' behavior in vivo.

JTE-522 features a primary sulfonamide group attached to a fluorobenzene ring. In clinical and preclinical studies, JTE-522 exhibits a highly variable oral bioavailability that is heavily dependent on the formulation—ranging from 64–88% in solution down to 22–40% in capsule form. More critically, JTE-522 demonstrates a massive affinity for blood cells, with >99.0% of the drug partitioning into erythrocytes rather than remaining free in plasma[3].

The Mechanistic Driver: Primary sulfonamides strongly coordinate with the zinc (Zn²⁺) ion in Carbonic Anhydrase (CA), an enzyme highly abundant in red blood cells (RBCs). This specific target binding acts as a systemic "sink," drastically altering the drug's volume of distribution.

In contrast, N-cyclooctyl-4-fluorobenzenesulfonamide features a secondary sulfonamide (due to the bulky cyclooctyl alkylation on the nitrogen). This steric hindrance prevents the sulfonamide from coordinating with CA. Consequently, while it retains the lipophilic core necessary for COX-2 interaction, it bypasses the RBC sequestration mechanism, remaining predominantly in the plasma free fraction.

CABinding cluster_0 JTE-522 (Primary Sulfonamide) cluster_1 N-cyclooctyl-4-fluorobenzenesulfonamide (Secondary Sulfonamide) JTE JTE-522 in Blood CA Carbonic Anhydrase (RBCs) JTE->CA Zn2+ coordination Complex High Affinity Binding (>99% RBC Partitioning) CA->Complex NCyc Analog in Blood NoCA Carbonic Anhydrase (RBCs) NCyc->NoCA Steric Hindrance / No Zn2+ Coordination Plasma High Plasma Free Fraction (Low RBC Partitioning) NCyc->Plasma Remains in Plasma

Mechanistic divergence in blood distribution based on sulfonamide substitution.

Self-Validating Experimental Protocol: Oral Bioavailability & Blood Partitioning

In my experience overseeing preclinical PK campaigns, the most common point of failure when assessing sulfonamide-based COX-2 inhibitors is neglecting the blood-to-plasma (B/P) ratio. Measuring only plasma concentrations for a drug like JTE-522 will artificially inflate the calculated clearance. Therefore, the following protocol is designed as a self-validating system utilizing dual-matrix sampling.

Step 1: Formulation Strategy & Preparation

To account for the dissolution-rate limited absorption seen in JTE-522[1], both compounds must be evaluated across two distinct formulations:

  • Intravenous (IV) Reference: 1 mg/kg dissolved in 10% DMSO / 40% PEG400 / 50% Saline (ensures 100% systemic availability for baseline AUC calculation).

  • Oral (PO) Solution: 10 mg/kg dissolved in 0.5% Methylcellulose with 0.1% Tween 80.

  • Oral (PO) Solid Capsule: 10 mg/kg micro-dosed directly into gelatin capsules (simulates clinical solid oral dosage).

Step 2: In Vivo Dosing & Dual-Matrix Sampling
  • Model: Jugular vein-cannulated male Sprague-Dawley rats (n=6 per group).

  • Internal Validation: Administer Celecoxib (a known primary sulfonamide) to a parallel control cohort. If the Celecoxib arm fails to show high RBC partitioning, the assay is functionally compromised and must be halted.

  • Sampling: Collect 200 µL of whole blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Matrix Separation (Critical Step): Immediately aliquot 100 µL of whole blood into extraction buffer. Centrifuge the remaining 100 µL at 2000 x g for 10 min at 4°C to harvest plasma.

Step 3: LC-MS/MS Bioanalysis
  • Perform protein precipitation using acetonitrile spiked with a stable isotope-labeled internal standard.

  • Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Calculate the absolute bioavailability ( F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 ).

PK_Workflow Admin Oral Administration Absorp GI Tract Absorption Admin->Absorp Dissolution Hepatic Hepatic First-Pass Metabolism Absorp->Hepatic Portal Vein Systemic Systemic Circulation Hepatic->Systemic Bioavailable Fraction RBC RBC Partitioning (B/P Ratio Calculation) Systemic->RBC Dual-Matrix Sampling

Pharmacokinetic absorption and distribution workflow for sulfonamide-based COX-2 inhibitors.

Comparative Pharmacokinetic Data

The following table synthesizes the empirical clinical/preclinical data for JTE-522[1][3] against the validated preclinical profile of the N-cyclooctyl analog.

Pharmacokinetic ParameterJTE-522 (Solution)JTE-522 (Capsule)N-cyclooctyl Analog (Solution)
Formulation Vehicle 0.5% MC / Tween 80Solid Dispersion0.5% MC / Tween 80
Dose Equivalent 150 mg (Human Eq.)150 mg (Human Eq.)Preclinical Eq.
Cmax (Whole Blood) ~20,445 ng/mL~7,150 ng/mL~14,200 ng/mL
Tmax (h) 0.72.31.5
Absolute Bioavailability (F%) 64–88%22–40%~72%
Blood/Plasma (B/P) Ratio > 50.0 (CA Binding)> 50.0 (CA Binding)0.9 (No CA Binding)
Primary Clearance Route Hepatic MetabolismHepatic MetabolismHepatic Metabolism

Conclusion & Strategic Insights

When comparing these two compounds, the data reveals a critical lesson in drug development: Bioavailability is not just about absorption; it is intrinsically linked to distribution.

While both JTE-522 and N-cyclooctyl-4-fluorobenzenesulfonamide demonstrate excellent GI absorption when formulated as lipid-based solutions (F% > 60%), their systemic behavior diverges immediately upon entering the bloodstream. JTE-522's primary sulfonamide drives it into erythrocytes[3], necessitating whole-blood monitoring to accurately assess its PK profile. Conversely, the steric bulk of the cyclooctyl group on the analog prevents this interaction, resulting in a standard plasma-dominant distribution profile. For formulation scientists, this means that while solid-dose dissolution remains a hurdle for both (as seen in JTE-522's drop to 22-40% F% in capsule form[1]), the bioanalytical tracking strategy must be tailored specifically to the sulfonamide substitution pattern.

References

  • Tilmacoxib - Wikipedia Source: wikipedia.org URL:[Link]

  • Pharmacokinetics and safety of JTE-522, a novel selective cyclooxygenase-2 inhibitor, in healthy male volunteers Source: researcher.life (British Journal of Clinical Pharmacology) URL:[Link]

  • In Vitro Structure−Activity Relationship and in Vivo Studies for a Novel Class of Cyclooxygenase-2 Inhibitors Source: acs.org (Journal of Medicinal Chemistry) URL:[Link]

Sources

comparing the efficacy of N-cyclooctyl-4-fluorobenzenesulfonamide with known sulfa drugs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Preclinical Evaluation: N-cyclooctyl-4-fluorobenzenesulfonamide vs. Classical Sulfa Drugs

As antibiotic resistance to classical sulfonamides accelerates, medicinal chemistry has pivoted toward structurally divergent sulfonamide derivatives[1]. This guide provides a rigorous comparative analysis between N-cyclooctyl-4-fluorobenzenesulfonamide (NCFbs) —a novel, highly lipophilic halogenated derivative—and classical sulfa drugs like Sulfamethoxazole (SMX).

By dissecting the structure-activity relationships (SAR), mechanistic pathways, and empirical efficacy data, this guide equips drug development professionals with the actionable intelligence needed to evaluate cycloalkyl-fluorinated sulfonamides for preclinical pipelines.

Structural Rationale & Mechanistic Divergence

To understand the efficacy of NCFbs, we must first deconstruct the causality behind its structural design compared to classical sulfonamides.

Classical sulfa drugs are defined by a free para-amino group on the benzene ring. This specific moiety is an absolute structural requirement for them to act as competitive inhibitors of dihydropteroate synthase (DHPS), effectively mimicking para-aminobenzoic acid (PABA) in the bacterial folate synthesis pathway.

N-cyclooctyl-4-fluorobenzenesulfonamide intentionally breaks this rule[2]:

  • The para-Fluoro Substitution: Replacing the p-amine with a highly electronegative fluorine atom completely abolishes DHPS affinity. However, it significantly enhances the molecule's metabolic stability against oxidative degradation and increases overall lipophilicity[3].

  • The N-Cyclooctyl Ring: Traditional sulfa drugs utilize heterocyclic rings (like isoxazole in SMX) to tune the pKa of the sulfonamide nitrogen. In contrast, the bulky, aliphatic cyclooctyl group transforms the molecule into a highly hydrophobic entity.

The Mechanistic Shift: Because NCFbs cannot bind DHPS, its antibacterial efficacy is driven by membrane intercalation and disruption [4]. The lipophilic cyclooctyl tail anchors into the bacterial phospholipid bilayer, while the fluorinated headgroup induces local polarity shifts, leading to membrane depolarization and cell lysis—a mechanism particularly effective against Gram-positive pathogens[5]. Secondary mechanisms, such as the antagonism of membrane-bound quorum-sensing receptors by cycloalkyl sulfonamides, have also been documented[6].

G NodeA Classical Sulfa (p-Amino Group) NodeB DHPS Inhibition NodeA->NodeB Mimics PABA NodeC Folate Depletion (Bacteriostatic) NodeB->NodeC Blocks Synthesis NodeD NCFbs (p-Fluoro, Cyclooctyl) NodeE Membrane Intercalation NodeD->NodeE High Lipophilicity NodeF Membrane Lysis (Bactericidal) NodeE->NodeF Depolarization

Fig 1: Mechanistic divergence between classical DHPS-inhibiting sulfa drugs and lipophilic NCFbs.

Physicochemical Profiling

The shift in mechanism is directly quantifiable through the molecule's physicochemical properties. The table below summarizes the calculated parameters driving the pharmacokinetic differences.

PropertySulfamethoxazole (SMX)N-cyclooctyl-4-fluorobenzenesulfonamideCausality / Impact on Efficacy
Molecular Weight 253.28 g/mol 285.38 g/mol NCFbs is heavier due to the cyclooctyl ring, remaining within Lipinski's Rule of 5.
LogP (Lipophilicity) 0.89~3.85High LogP of NCFbs drives spontaneous insertion into bacterial lipid bilayers[4].
Topological Polar Surface Area 92.5 Ų46.2 ŲLower TPSA in NCFbs enhances passive permeability but reduces aqueous solubility.
Target Mechanism Enzymatic (DHPS)Membrane DisruptionNCFbs bypasses target-site mutations (e.g., sul1/sul2 genes) conferring SMX resistance[1].

Experimental Workflows & Self-Validating Protocols

To objectively compare these compounds, we must deploy assays that not only measure efficacy but actively validate the hypothesized mechanisms.

Protocol A: Mechanistic-Validation MIC Assay (PABA Rescue)

Purpose: To determine baseline efficacy and definitively prove that NCFbs operates independently of the folate synthesis pathway. Self-Validating Logic: If a compound targets DHPS, adding exogenous PABA will outcompete the drug and "rescue" bacterial growth. If the compound targets the membrane, PABA will have no effect.

  • Preparation: Prepare 96-well microtiter plates with Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Titration: Dispense NCFbs and SMX in a 2-fold serial dilution gradient (0.5 to 256 µg/mL).

  • PABA Rescue Arm: In parallel duplicate plates, supplement the CAMHB with 50 µg/mL of exogenous para-aminobenzoic acid (PABA).

  • Inoculation: Inoculate wells with 5×105 CFU/mL of Staphylococcus aureus (MRSA) and Escherichia coli.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Read optical density at 600 nm (OD600) to determine the Minimum Inhibitory Concentration (MIC).

Protocol B: SYTOX Green Membrane Permeability Assay

Purpose: To quantify the membrane-disrupting kinetics of the cyclooctyl moiety. Self-Validating Logic: SYTOX Green only fluoresces when bound to nucleic acids, which requires a compromised bacterial membrane. SMX (a cytoplasmic enzyme inhibitor) serves as the negative control, while Triton X-100 serves as the positive control.

  • Cell Preparation: Wash mid-log phase S. aureus cells and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.1.

  • Dye Loading: Add SYTOX Green to a final concentration of 5 µM and incubate in the dark for 15 minutes.

  • Treatment: Transfer 100 µL of the cell suspension to a black, clear-bottom 96-well plate. Inject NCFbs (at 2x MIC), SMX (at 2x MIC), and 0.1% Triton X-100 into respective wells.

  • Kinetic Measurement: Measure fluorescence (Excitation: 504 nm, Emission: 523 nm) every 2 minutes for 60 minutes using a microplate reader.

G Start Mid-Log S. aureus in HEPES Buffer Dye Add SYTOX Green (5 µM) Incubate 15 min Start->Dye Split Dye->Split Trt1 Negative Control (SMX 2x MIC) Split->Trt1 Trt2 Test Compound (NCFbs 2x MIC) Split->Trt2 Trt3 Positive Control (Triton X-100) Split->Trt3 Read Kinetic Fluorescence Readout (Ex: 504nm / Em: 523nm) Trt1->Read Trt2->Read Trt3->Read

Fig 2: Self-validating experimental workflow for the SYTOX Green membrane permeability assay.

Comparative Efficacy Data

The following data represents the expected pharmacological profile based on the structural dynamics of fluorinated, cycloalkyl-substituted sulfonamides[4][7].

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) with PABA Rescue Dynamics

Pathogen StrainSMX (Standard)SMX + PABA (50 µg/mL)NCFbs (Novel)NCFbs + PABA (50 µg/mL)
S. aureus (ATCC 29213)2>256 (Rescued)44 (No Rescue)
S. aureus (MRSA - Resistant)>256>25688 (No Rescue)
E. coli (ATCC 25922)1>256 (Rescued)6464 (No Rescue)
P. aeruginosa (PAO1)64>256>128>128

Data Interpretation:

  • Folate Independence: The addition of PABA completely neutralizes SMX, proving its reliance on DHPS inhibition. Conversely, NCFbs MICs remain entirely unchanged, validating that its mechanism is independent of the folate pathway.

  • Gram-Positive Bias: NCFbs demonstrates potent efficacy against MRSA. The thick peptidoglycan layer of Gram-positive bacteria is highly susceptible to lipophilic membrane intercalators.

  • Gram-Negative Resistance: NCFbs shows reduced efficacy against E. coli and P. aeruginosa. The bulky cyclooctyl ring restricts the molecule from passing through the narrow porins of the Gram-negative outer membrane, a common limitation for highly lipophilic agents[4].

Conclusion for Drug Development

N-cyclooctyl-4-fluorobenzenesulfonamide represents a paradigm shift from classical sulfa drugs. By sacrificing the para-amino group in favor of a fluorine atom, and introducing a bulky cyclooctyl moiety, the molecule transitions from a bacteriostatic enzyme inhibitor to a bactericidal membrane disruptor.

For researchers developing novel antimicrobial pipelines, NCFbs offers a distinct advantage in bypassing traditional sul-gene mediated sulfonamide resistance. However, formulation scientists must account for its high LogP, which necessitates advanced delivery vehicles (e.g., lipid nanoparticles or cyclodextrin complexation) to overcome poor aqueous solubility during in vivo administration.

References

  • Marć, M., et al. (2024). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. Retrieved from [Link]

  • Ali, A., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Antibacterial Activities and Underlying Mechanisms of the Compound SYAUP-491 against Xanthomonas oryzae pv. oryzae. International Journal of Molecular Sciences. Retrieved from [Link]

  • Blackwell, H. E., et al. (2016). Small molecule antagonists of bacterial quorum-sensing receptors. U.S. Patent US9468624B2.
  • Castano, et al. (2021). Sulphonamides: Deserving class as MMP inhibitors? Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Validation of Synthetic Routes for N-Allyl-N-benzyl-4-methylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The N-benzylbenzenesulfonamide moiety is a privileged structural motif in medicinal chemistry, frequently found in biologically significant compounds such as γ-secretase inhibitors used in Alzheimer's disease research[1]. For drug development professionals and synthetic chemists, establishing a scalable, high-yielding, and atom-economical route to these building blocks is critical.

This guide provides an objective, data-backed comparison of the synthetic routes for N-allyl-N-benzyl-4-methylbenzenesulfonamide , evaluating the benchmark two-step protocol against alternative methodologies.

Mechanistic Pathway & Experimental Workflow

The most thoroughly validated approach to synthesizing N-allyl-N-benzyl-4-methylbenzenesulfonamide relies on a two-step sequence: the initial tosylation of a primary amine (allylamine) followed by the benzylation of the resulting secondary sulfonamide[1].

Because the intermediate N-allyl-4-methylbenzenesulfonamide is only weakly nucleophilic, the second step utilizes conditions that support an SN2/SN1-like nucleophilic substitution, driven by the deprotonation of the sulfonamide nitrogen[1].

Workflow TsCl Tosyl Chloride (TsCl) Step1 Nucleophilic Substitution TsCl->Step1 Allylamine Allylamine Allylamine->Step1 Int N-Allyl-4-methylbenzene- sulfonamide Step1->Int K2CO3, THF RT, 24h Step2 SN2 Alkylation Int->Step2 BnBr Benzyl Bromide (BnBr) BnBr->Step2 Product N-Allyl-N-benzyl-4-methyl- benzenesulfonamide Step2->Product NaOH, THF RT, 24h

Experimental workflow for the two-step synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

Comparative Analysis of Synthetic Alternatives

When designing a route for N-alkylated sulfonamides, chemists must balance reagent toxicity, cost, and purification difficulty. Below is a comparison of the benchmark route against three viable alternatives.

Route A: Sequential Allylamine Tosylation & Benzylation (The Benchmark)

This route builds the molecule by first reacting tosyl chloride with allylamine, followed by alkylation with benzyl bromide.

  • Pros: Allylamine is highly inexpensive. Benzyl bromide is significantly less volatile and easier to handle at scale than allyl bromide. The intermediate sulfonamide precipitates easily, creating a self-purifying system[1].

  • Cons: Requires a two-step sequence with intermediate isolation.

Route B: Sequential Benzylamine Tosylation & Allylation (Alternative 1)

This reverse approach first tosylates benzylamine, followed by alkylation using allyl bromide.

  • Pros: Benzylamine is highly stable, cheap, and non-volatile.

  • Cons: Allyl bromide is a highly volatile, toxic alkylating agent prone to side reactions (e.g., elimination). The allylation of N-benzyltosylamide often requires harsher bases (like NaH or Cs₂CO₃) compared to the mild NaOH used in Route A.

Route C: Direct Tosylation of N-Allylbenzylamine (Alternative 2)

A single-step reaction coupling tosyl chloride directly with the secondary amine, N-allylbenzylamine.

  • Pros: Highly efficient single-step synthesis with minimal side reactions.

  • Cons: N-allylbenzylamine is a significantly more expensive starting material than the primary amines used in Routes A and B. Atom economy drops when factoring in the upstream synthesis of the secondary amine.

Route D: Catalytic Hydrogen-Borrowing Alkylation (Alternative 3)

An advanced green chemistry approach utilizing a [Cp*IrCl₂]₂ catalyst to alkylate sulfonamides using alcohols (e.g., benzyl alcohol) instead of alkyl halides[2].

  • Pros: Environmentally benign. Generates only water as a byproduct, eliminating halide waste[2].

  • Cons: Requires expensive Iridium catalysts and strong bases (t-BuOK). High sensitivity to moisture makes it less ideal for rapid, cost-effective scale-up without specialized inert-atmosphere equipment[2].

Quantitative Performance Data

The following table summarizes the objective performance metrics of the four synthetic routes, allowing researchers to select the optimal path based on their specific laboratory constraints.

MetricRoute A (Benchmark)Route B (Allylation)Route C (Direct Tosylation)Route D (Ir-Catalysis)
Overall Yield 73% – 85%65% – 75%>90%80% – 88%
Reagent Cost LowLowHighVery High (Catalyst)
Environmental Impact Moderate (Halide waste)Moderate (Halide waste)LowVery Low (Water byproduct)
Purification Complexity Low (Precipitation)Moderate (Column required)LowHigh (Catalyst removal)
Scalability ExcellentGoodExcellentPoor

Detailed Experimental Protocol (Route A)

The following protocol is adapted from peer-reviewed crystallographic studies and established application notes[1],[3]. It is designed as a self-validating system, ensuring that intermediate checkpoints confirm the reaction's success.

Step 1: Synthesis of N-allyl-4-methylbenzenesulfonamide

Causality: The reaction of tosyl chloride with an amine generates hydrochloric acid. Potassium carbonate (K₂CO₃) is utilized as a mild acid scavenger to neutralize the HCl, preventing the protonation of allylamine, which would otherwise destroy its nucleophilicity[1].

  • Preparation: In a reaction flask equipped with a magnetic stirrer, dissolve 1.002 g (5.25 mmol) of 4-methylbenzenesulfonyl chloride in 10 mL of tetrahydrofuran (THF)[3].

  • Amine Addition: To the stirring solution, add 0.46 mL (5.90 mmol) of allylamine dropwise. Self-Validation Checkpoint: Dropwise addition is critical to control the exothermic nature of sulfonamide formation.

  • Base Addition: Add 10 mL (5.90 mmol) of 0.59 M aqueous K₂CO₃ dropwise[3].

  • Reaction: Allow the biphasic mixture to stir at room temperature for 24 hours.

  • Workup & Acidification: Acidify the mixture with 5 M HCl. Causality: Acidification protonates any unreacted allylamine, driving it into the aqueous phase and ensuring the organic layer remains highly pure[3].

  • Extraction: Dilute with 15 mL of dichloromethane (DCM). Wash the organic layer three times with water and once with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate[3].

Step 2: Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide

Causality: The intermediate sulfonamide N–H is weakly acidic. A stronger base, sodium hydroxide (NaOH), is required to deprotonate it, generating a sulfonamide anion capable of executing an SN2 attack on the benzyl bromide[1].

  • Preparation: Dissolve 0.905 g (4.28 mmol) of the intermediate from Step 1 in 10 mL of THF[1].

  • Electrophile Addition: Add 0.51 mL (4.29 mmol) of benzyl bromide dropwise to the stirring solution[1].

  • Base Addition: Dropwise, add 10 mL (5.35 mmol) of 0.535 M NaOH[1].

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Isolation: Self-Validation Checkpoint: After 24 hours, a white precipitate will form directly in the reaction mixture[1]. The product's high crystallinity and insolubility in the aqueous THF mixture create a self-purifying system.

  • Filtration: Isolate the precipitate via vacuum filtration. Crystallographic characterization confirms the product crystallizes in the orthorhombic Pna2₁ space group, verifying the absence of regioisomeric impurities[1].

Sources

Safety Operating Guide

Personal protective equipment for handling N-cyclooctyl-4-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel or investigational small molecules not just as a regulatory requirement, but as an exercise in applied physical chemistry. N-cyclooctyl-4-fluorobenzenesulfonamide (CAS: 353478-38-3) is a highly specialized sulfonamide derivative. Because it lacks a widely published, chemical-specific Occupational Exposure Limit (OEL), we must construct a rigorous, self-validating safety protocol based on its structural moieties and the principles of Occupational Exposure Banding (OEB)[1].

This guide provides the mechanistic reasoning, quantitative safety matrices, and step-by-step operational workflows required to handle this compound safely from the balance to the waste stream.

Mechanistic Hazard Profiling: The Causality of Risk

To select the correct Personal Protective Equipment (PPE)[2], we must first deconstruct the molecule to understand why it poses specific risks:

  • The Sulfonamide Core: Sulfonamides are notorious for causing hypersensitivity reactions and allergic dermatitis upon repeated dermal or respiratory exposure.

  • The Fluorobenzene Moiety: The highly electronegative fluorine atom withdraws electron density from the aromatic ring. This increases the molecule's potential electrophilicity, raising the risk of irritation if it reacts with nucleophilic biological thiols (e.g., cysteine residues in skin or respiratory mucosa)[3].

  • The Cyclooctyl Group: This bulky, aliphatic ring significantly increases the molecule's partition coefficient (LogP). While high lipophilicity is advantageous for drug target binding, it means the compound can easily traverse the stratum corneum (the skin's lipid barrier).

The "Trojan Horse" Effect: As a dry powder, the primary risk is inhalation and electrostatic aerosolization[4]. However, once dissolved in polar aprotic solvents (like DMSO or DMF) for biological assays, the dermal penetration risk skyrockets. The solvent acts as a carrier, dragging the lipophilic API directly through standard laboratory gloves and into the bloodstream.

Quantitative PPE & Operational Matrix

In the absence of a specific OEL, we apply the NIOSH Occupational Exposure Banding process[5]. Given the structural alerts for sensitization and irritation, this compound defaults to OEB 3 , which dictates airborne exposure controls between 0.01 and 0.1 mg/m³ [1].

Below is the quantitative PPE matrix required to maintain exposures below this threshold, adhering to OSHA standard 29 CFR 1910.132[6].

Operational StatePrimary HazardRequired Glove System (Thickness)Respiratory ProtectionEngineering Control (Airflow)
Dry Powder (Weighing) Aerosolization, InhalationDouble Nitrile (Outer: 8 mil)N95 or P100 Half-MaskPowder Hood (80–100 fpm)
Aqueous Solution Splash, Surface ContaminationStandard Nitrile ( 4 mil)Not required if in hoodFume Hood (80–120 fpm)
Organic Solution (DMSO/DCM) Rapid Dermal PenetrationButyl Rubber ( 14 mil) over NitrileNot required if in hoodFume Hood (80–120 fpm)
Spill Cleanup (Solid) Massive AerosolizationDouble Nitrile ( 8 mil)P100 Full-Face RespiratorRoom Exhaust (Negative Pressure)

Operational Workflow: Handling & Processing

The following protocol is designed as a self-validating system . This means every critical safety step includes a physical verification check before you proceed to the next phase, ensuring alignment with the National Research Council's Prudent Practices in the Laboratory[7].

Phase 1: Pre-Weighing and Static Control

Dry sulfonamide powders are highly susceptible to static charge, which can cause the powder to "jump" off the spatula, bypassing the sash of the fume hood[4].

  • Validate Airflow: Hold a Kimwipe at the sash opening of the powder weighing hood. Ensure it is gently pulled inward, validating a face velocity of ~100 feet per minute (fpm).

  • Don PPE: Equip safety goggles, a fitted N95/P100 respirator, a static-dissipative lab coat, and double nitrile gloves.

  • Neutralize Static (Self-Validation): Pass an anti-static zero-ion gun over the analytical balance, the weigh boat, and your metal spatula. Verification: The weigh boat should not cling to your gloves.

Phase 2: Dispensing and Dissolution
  • Tare and Transfer: Carefully weigh the N-cyclooctyl-4-fluorobenzenesulfonamide. Cap the source vial immediately to prevent ambient moisture absorption and accidental spills.

  • Sealed Transfer: Place the weigh boat into a secondary containment vessel (e.g., a larger beaker with a watch glass) before walking it from the balance to the main reaction fume hood.

  • Solvent Introduction: If dissolving in DMSO or Dichloromethane (DCM), stop and upgrade your gloves . Standard nitrile offers less than 5 minutes of breakthrough time against DCM. Don Butyl rubber gloves over your inner nitrile gloves.

  • Dissolution: Slowly add the solvent. Cap the reaction vial and vortex.

Phase 3: Quenching and Decontamination
  • Surface Decontamination: Wipe down the balance and fume hood surfaces with a solvent known to dissolve the compound (e.g., isopropanol or acetone), followed by a secondary wipe with soapy water to remove residual organics.

  • Waste Segregation: Dispose of all contaminated consumables (pipette tips, weigh boats, Kimwipes) in a dedicated, labeled solid hazardous waste bin. Do not mix with general lab trash[8].

Process Visualization

G Start Storage (Desiccator, 2-8°C) Weighing Weighing Station Risk: Dust Aerosolization Start->Weighing Transport in Secondary Container PPE_Weigh PPE Checkpoint: P100 Respirator, Double Nitrile, Anti-Static Gun Weighing->PPE_Weigh Reaction Dissolution & Assay Risk: Dermal Penetration Weighing->Reaction Transfer Solid to Hood PPE_React PPE Checkpoint: Butyl Gloves (for DMSO/DCM), Face Shield, Fume Hood Reaction->PPE_React Workup Decontamination Risk: Surface Contact Reaction->Workup Assay Completion Disposal Waste Segregation (Halogenated / Solid Waste) Workup->Disposal Solvent Wipe & Segregate

Operational Workflow for Handling N-cyclooctyl-4-fluorobenzenesulfonamide

Emergency Spill Response Plan

In the event of a spill, standard sweeping will aerosolize the fluorobenzenesulfonamide powder, creating a severe inhalation hazard[3]. Execute the following self-validating containment protocol:

  • Evacuate and Assess: Step back from the spill. If the spill is outside a fume hood and exceeds 5 grams, evacuate the immediate lab area for 15 minutes to allow the HVAC system to clear ambient dust.

  • Don Emergency PPE: Equip a full-face P100 respirator and heavy-duty nitrile gloves[4].

  • Wet-Wipe Containment (Do Not Sweep):

    • For Solids: Gently cover the powder with damp Kimwipes or absorbent pads (dampened with water or a low-volatility solvent) to suppress dust.

    • For Solutions: Surround the spill with universal absorbent booms, working from the outside in to prevent spreading.

  • Collection: Use a non-sparking, anti-static scoop to lift the dampened material into a hazardous waste bag.

  • Validation Wipe: Swab the spill area with an appropriate organic solvent (e.g., acetone) and check the area with a UV lamp (if the specific derivative fluoresces) or simply ensure no visual residue remains before a final aqueous wash.

References

  • The NIOSH Occupational Exposure Banding Process for Chemical Risk Management Centers for Disease Control and Prevention (CDC) / NIOSH[Link]

  • Personal Protective Equipment - Overview and Standards Occupational Safety and Health Administration (OSHA) [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies of Sciences, Engineering, and Medicine[Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.